molecular formula C14H12N2O B1371074 4-(5-Amino-2-methylphenoxy)benzonitrile CAS No. 1154941-12-4

4-(5-Amino-2-methylphenoxy)benzonitrile

Cat. No.: B1371074
CAS No.: 1154941-12-4
M. Wt: 224.26 g/mol
InChI Key: VTUJUOLIQJVPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) is a high-purity chemical building block featuring a unique scaffold of an aryl ether linkage and a benzonitrile group, making it a valuable intermediate for advanced research and development . This compound holds significant promise in materials science , particularly as a potential monomer for the synthesis of high-performance polymers like poly(arylene ether nitrile)s (PAENs) . The incorporation of this monomer can impart excellent thermal stability, mechanical strength, and chemical resistance to polymeric materials, while the amino and nitrile groups offer reactive sites for further cross-linking or functionalization to tailor material properties . In medicinal and pharmaceutical chemistry , the structure of 4-(5-Amino-2-methylphenoxy)benzonitrile presents a compelling pharmacophore . The nitrile group is a known bioisostere that can enhance binding affinity and metabolic stability, and the aminophenoxy moiety is a common feature in various biologically active compounds . This makes the compound a versatile precursor for designing and synthesizing novel small molecules for biological screening, with potential applications in developing antimicrobial and anticancer agents . Researchers can leverage this compound to explore structure-activity relationships and generate libraries of derivatives for drug discovery initiatives. The synthetic route for this compound and its analogues typically involves nucleophilic aromatic substitution (S N Ar) , where a phenoxide ion displaces a halide on a activated halobenzonitrile, such as 4-fluorobenzonitrile . Please note that all descriptions of the compound's applications are based on the theoretical significance of its molecular structure as documented in chemical literature .

Properties

IUPAC Name

4-(5-amino-2-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10-2-5-12(16)8-14(10)17-13-6-3-11(9-15)4-7-13/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUJUOLIQJVPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Orthogonal Reactivity of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery programs increasingly rely on modular, highly functionalized building blocks, diaryl ethers have emerged as privileged structural scaffolds. 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) is a high-purity chemical intermediate featuring a unique aryl ether linkage flanked by two orthogonally reactive functional groups: an aniline and a benzonitrile 1[1].

This technical guide provides an in-depth mechanistic analysis and a highly optimized synthetic protocol for this compound. Designed for researchers and drug development professionals, this whitepaper details how to synthesize and integrate this versatile scaffold into complex pharmaceutical libraries, particularly in the development of targeted kinase inhibitors.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The diaryl ether linkage provides a unique balance of conformational flexibility and metabolic stability, while the methyl group at the 2-position of the phenoxy ring introduces a crucial steric vector that can influence target binding conformations.

Table 1: Key Physicochemical Properties
PropertyValueReference
Compound Name 4-(5-Amino-2-methylphenoxy)benzonitrileN/A
CAS Registry Number 1154941-12-41[1]
Molecular Formula C₁₄H₁₂N₂O2[2]
Molecular Weight 224.26 g/mol 2[2]
Density (Predicted) 1.20 ± 0.1 g/cm³3[3]
Boiling Point (Predicted) 388.9 ± 32.0 °C3[3]
pKa (Aniline Conjugate) 4.21 ± 0.103[3]

Mechanistic Insights: Orthogonal Reactivity

The strategic value of 4-(5-Amino-2-methylphenoxy)benzonitrile lies in its orthogonal reactivity profile. The molecule presents three distinct domains for diversification without requiring complex protecting-group chemistry:

  • The Aniline (-NH₂): Functions as a versatile nucleophile. It can undergo selective amidation, reductive amination, or Buchwald-Hartwig cross-coupling to yield extended urea or amide-based derivatives.

  • The Nitrile (-CN): Serves as an electrophilic handle. It can be converted into a tetrazole (a bioisostere for a carboxylic acid) via [3+2] cycloaddition with sodium azide, hydrolyzed to an amide, or reduced to a primary benzylamine.

  • The Diaryl Ether Core: Remains chemically inert under most standard derivatization conditions, acting as a stable, lipophilic hinge-binding motif in protein-ligand interactions.

Orthogonal_Reactivity Core 4-(5-Amino-2-methylphenoxy)benzonitrile Amine Aniline Group (-NH2) Amidation Buchwald-Hartwig Cross-Coupling Reductive Amination Core->Amine Chemoselective N-Functionalization Nitrile Nitrile Group (-CN) Tetrazole Formation Hydrolysis to Amide/Acid Reduction to Primary Amine Core->Nitrile Orthogonal Electrophilic Site Ether Diaryl Ether Core (-O-) Conformational Flexibility Metabolic Stability Hydrogen Bond Acceptor Core->Ether Structural Scaffold Properties

Orthogonal Reactivity Profile of the Diaryl Ether Scaffold

Synthetic Methodology: SNAr-Mediated Diaryl Ether Formation

The most efficient and scalable route to 4-(5-Amino-2-methylphenoxy)benzonitrile is via a Nucleophilic Aromatic Substitution (SNAr) 4[4].

Causality in Experimental Design
  • Electrophile Selection: 4-fluorobenzonitrile is chosen over its chloro-analog. The highly electronegative fluorine atom strongly polarizes the C-F bond, stabilizing the Meisenheimer transition state via inductive electron withdrawal, which significantly lowers the activation energy 5[5].

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is utilized because its basicity is perfectly tuned to deprotonate the phenol (pKa ~10) without abstracting protons from the aniline (pKa ~27 for the N-H bond). This ensures chemoselective O-arylation over N-arylation. Furthermore, K₂CO₃ is mild enough to prevent the hydrolysis of the nitrile group, a common side reaction when using stronger bases like NaOH 5[5].

  • Solvent Dynamics: Dimethyl sulfoxide (DMSO) is the solvent of choice. As a polar aprotic solvent, DMSO effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the reaction rate 6[6].

Table 2: Optimization of SNAr Conditions (Representative Data)
EntryElectrophileBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorobenzonitrileK₂CO₃DMF10024<10
24-FluorobenzonitrileK₂CO₃DMF1001678
34-FluorobenzonitrileCs₂CO₃DMF1001285
4 4-Fluorobenzonitrile K₂CO₃ DMSO 100 12 92
54-FluorobenzonitrileNaOHDMSO1001245 (Side products)
Step-by-Step Protocol (Self-Validating System)
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-methylphenol (1.00 g, 8.12 mmol, 1.0 equiv) and 4-fluorobenzonitrile (1.03 g, 8.53 mmol, 1.05 equiv).

  • Activation: Introduce finely powdered, anhydrous K₂CO₃ (1.68 g, 12.18 mmol, 1.5 equiv) to the flask. Ensure the K₂CO₃ has been recently oven-dried to prevent moisture-induced nitrile hydrolysis.

  • Solvation: Syringe in 16 mL of anhydrous DMSO (yielding a ~0.5 M solution relative to the limiting reagent). Purge the flask with argon gas for 5 minutes to prevent oxidative degradation of the electron-rich aniline.

  • Reaction Execution: Heat the reaction mixture in an oil bath at 100 °C for 12 hours. In-Process Control: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the phenol peak is fully consumed.

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly pour the reaction mixture into 150 mL of vigorously stirred ice-cold distilled water. The sudden shift in polarity forces the highly lipophilic diaryl ether product to crash out of solution.

  • Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with copious amounts of cold water (3 x 50 mL) to remove residual DMSO and inorganic salts.

  • Purification: Dry the crude solid under high vacuum. If necessary, recrystallize from a mixture of ethanol and water to yield 4-(5-Amino-2-methylphenoxy)benzonitrile as an off-white solid.

SNAr_Pathway A 5-Amino-2-methylphenol (Nucleophile) B K2CO3 in DMSO (Deprotonation) A->B pKa ~10 C Phenoxide Anion (Active Species) B->C -HCO3- E Meisenheimer Complex (Transition State) C->E Nucleophilic Attack D 4-Fluorobenzonitrile (Electrophile) D->E SNAr F 4-(5-Amino-2-methylphenoxy)benzonitrile (Target Product) E->F -F- (Leaving Group)

SNAr Mechanism for 4-(5-Amino-2-methylphenoxy)benzonitrile Synthesis

Conclusion

4-(5-Amino-2-methylphenoxy)benzonitrile is a highly strategic building block for modern medicinal chemistry. By leveraging the optimized SNAr protocol detailed above, researchers can efficiently access this diaryl ether scaffold in high yield and purity. Its orthogonal functional groups provide a versatile foundation for the rapid synthesis of complex, biologically active libraries.

References

  • BenchChem. "4-(5-Amino-2-methylphenoxy)benzonitrile | CAS 1154941-12-4". 1

  • Sigma-Aldrich. "95150 | 4-(5-amino-2-methylphenoxy)benzonitrile". 2

  • ChemicalBook. "4-(5-Amino-2-methylphenoxy)benzonitrile". 3

  • BenchChem. "Application Notes and Protocols for the Synthesis of Diaryl Ethers". 4

  • Sawyer, J. S., et al. "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility". The Journal of Organic Chemistry, ACS Publications.5

  • Taylor & Francis. "Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions". 6

Sources

4-(5-Amino-2-methylphenoxy)benzonitrile CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application of 4-(5-Amino-2-methylphenoxy)benzonitrile in Targeted Therapeutics

As drug discovery pivots toward highly selective, conformationally restricted small molecules, the selection of starting building blocks dictates the trajectory of lead optimization. 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS: 1154941-12-4) has emerged as a privileged scaffold, particularly in the development of Type II kinase inhibitors and allosteric modulators.

This technical whitepaper deconstructs the structural rationale, physicochemical profile, and synthetic utility of this specific biaryl ether, providing actionable, self-validating methodologies for medicinal chemists and drug development professionals.

Mechanistic Structural Analysis

The architecture of 4-(5-Amino-2-methylphenoxy)benzonitrile is not arbitrary; it is a highly engineered pharmacophore precursor designed to solve specific binding and synthetic challenges.

  • The Biaryl Ether Linkage: The oxygen atom acts as a flexible hinge, allowing the two aromatic rings to adopt an optimal dihedral angle. This flexibility is crucial for navigating the narrow channels leading to the hydrophobic pockets adjacent to the ATP-binding site in kinases (e.g., VEGFR, PDGFR)[1].

  • Conformational Locking via the Ortho-Methyl Group: The methyl group at the 2-position of the phenoxy ring sterically clashes with the ether oxygen, restricting free rotation. This pre-organization reduces the entropic penalty upon target binding—a critical factor in achieving nanomolar potency.

  • The Benzonitrile Pharmacophore: The cyano group (-C≡N) is a linear, sp-hybridized electron-withdrawing group (EWG). It projects deep into narrow hydrophobic sub-pockets where bulkier halogens might clash. Furthermore, the nitrogen lone pair serves as a potent hydrogen bond acceptor for the kinase hinge region backbone amides.

  • The Aniline Synthetic Handle: Positioned at the 5-carbon, the primary amine projects outward toward the solvent-exposed region or the DFG-out pocket. It serves as the primary vector for library diversification via urea, amide, or secondary amine formation.

Physicochemical Profiling

Understanding the baseline metrics of a building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate. The data below is aggregated from commercial screening library databases such as and [2][3].

PropertyValuePharmacokinetic & Synthetic Implication
Molecular Weight 224.26 g/mol Excellent Ligand Efficiency (LE) starting point; leaves ~275 g/mol budget for diversification under Lipinski's Rule of 5.
cLogP 3.01Optimal baseline lipophilicity for membrane permeation without excessive hydrophobic trapping.
TPSA 59.04 ŲEnsures good oral bioavailability. Leaves room for additional polar groups without exceeding the 140 Ų limit for cellular permeability.
pKa (Aniline) ~4.21Unprotonated at physiological pH (7.4). Ensures stable, non-reversible amide/urea formation during synthesis.
H-Bond Donors 1 (-NH₂)Highly compliant with Lipinski guidelines.
H-Bond Acceptors 3 (N, N, O)Sufficient for target engagement without incurring a massive desolvation penalty upon binding.

Synthetic Workflows & Library Diversification

The primary utility of CAS 1154941-12-4 lies in its ability to undergo divergent synthesis. The aniline moiety is sufficiently reactive toward strong electrophiles, while the benzonitrile group remains inert under standard coupling conditions, allowing for orthogonal functionalization.

G Core 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS: 1154941-12-4) Rxn1 Isocyanate / CDI Coupling Core->Rxn1 Rxn2 Buchwald-Hartwig Amination Core->Rxn2 Rxn3 Azide Cycloaddition Core->Rxn3 Prod1 Diaryl Urea Derivatives Rxn1->Prod1 Prod2 N-Aryl Secondary Amines Rxn2->Prod2 Prod3 Tetrazole Isosteres Rxn3->Prod3 Target1 Type II Kinase Inhibitors (e.g., VEGFR, PDGFR) Prod1->Target1 Target2 Allosteric Modulators Prod2->Target2 Target3 Acidic Pharmacophores (Bioisosteres) Prod3->Target3

Functionalization pathways of CAS 1154941-12-4 in targeted drug discovery.

Validated Experimental Protocol: Diaryl Urea Synthesis

To demonstrate the practical application of this building block, the following protocol details the conversion of CAS 1154941-12-4 into a diaryl urea—a privileged motif in oncology therapeutics (analogous to the synthesis of sorafenib-like molecules).

Objective: Synthesis of 1-(4-(4-cyanophenoxy)-3-methylphenyl)-3-phenylurea. Expected Mass: [M+H]+ = 344.1 m/z.

Step-by-Step Methodology & Causality
  • Preparation: Dissolve 1.0 mmol (224.3 mg) of 4-(5-Amino-2-methylphenoxy)benzonitrile (sourced from [4]) in 5.0 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: THF is explicitly chosen over Dichloromethane (DCM) because diaryl ureas are highly crystalline. Halogenated solvents often cause premature precipitation of the product, which can trap unreacted starting material inside the crystal lattice, depressing yields.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add 1.05 mmol (114 µL) of phenyl isocyanate.

    • Causality: The slight 0.05 equivalent excess ensures complete consumption of the valuable biaryl ether without generating excessive symmetric diphenylurea byproducts (which form if trace moisture is present). Cooling to 0 °C mitigates the exothermic formation of biuret side-products.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C, stirring continuously for 4 hours.

  • Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Metric: The system is self-validating if the UV trace at 254 nm shows >95% depletion of the starting material peak (m/z 225.1) and the emergence of a dominant, slower-eluting product peak (m/z 344.1). If starting material persists, the isocyanate may have hydrolyzed; add an additional 0.02 eq of phenyl isocyanate.

  • Isolation & Purification: Concentrate the mixture under reduced pressure to approximately 2 mL. Add 10 mL of cold hexanes to induce rapid precipitation. Filter the resulting solid and triturate with cold diethyl ether (2 x 5 mL).

    • Causality: Trituration with cold ether selectively dissolves any unreacted phenyl isocyanate and trace diphenylurea, leaving the highly pure target diaryl urea on the filter paper without the need for resource-intensive column chromatography.

References

Sources

Structural and Crystallographic Profiling of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Materials Scientists, and Pharmaceutical Development Professionals Compound: 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS: 1154941-12-4)

Executive Summary & Chemical Context

4-(5-Amino-2-methylphenoxy)benzonitrile is a highly versatile diaryl ether building block. Featuring both a strong electron-donating primary amine (-NH₂) and a strong electron-withdrawing cyano group (-C≡N) bridged by a flexible ether linkage, this molecule is a critical intermediate in two distinct high-value fields. In materials science, it serves as a precursor for advanced polybenzonitrile resins, which are cured to achieve exceptional thermal stability and mechanical modulus [2]. In medicinal chemistry, the diaryl ether scaffold is a privileged structure, frequently utilized to design flexible kinase inhibitors and reverse transcriptase inhibitors capable of adapting to mutated binding pockets [4].

Understanding the crystal structure and solid-state behavior of this compound is paramount. The crystalline packing dictates its melting point, solubility profile, and melt-processing window—parameters that are non-negotiable for both API formulation and polymer curing workflows.

Conformational Analysis of the Diaryl Ether Scaffold

The three-dimensional geometry of 4-(5-Amino-2-methylphenoxy)benzonitrile is governed by the steric and electronic interplay around the central ether oxygen (-O-).

The "Butterfly" Conformation

Unlike fully conjugated planar systems, diaryl ethers typically adopt a skewed, "butterfly-like" conformation. This geometry minimizes the steric repulsion between the ortho-substituents of the two aromatic rings. In this specific molecule, the presence of an ortho-methyl group on the aniline ring introduces significant steric bulk.

  • Causality in Geometry: The steric clash between the ortho-methyl group and the ether oxygen (or the adjacent benzonitrile ring) forces the dihedral angle between the aniline ring and the C-O-C plane to deviate sharply from 0°. This restricted rotation can lead to stable conformers and, in highly hindered systems, atropisomerism [3].

  • Electronic Decoupling: Because the rings are twisted out of coplanarity, extended π-conjugation across the ether bridge is disrupted. The molecule effectively functions as two electronically isolated systems: an electron-rich m-toluidine derivative and an electron-deficient benzonitrile.

Supramolecular Synthons: Amino-Cyano Hydrogen Bonding

The solid-state architecture of 4-(5-Amino-2-methylphenoxy)benzonitrile is driven by a robust hydrogen-bonding network. The primary supramolecular synthon is the intermolecular interaction between the amino donor and the cyano acceptor.

Crystallographic database investigations reveal that in competitive situations, the linear cyano group (-C≡N) acts as a highly effective hydrogen-bond acceptor, particularly when interacting with the polarized N-H bonds of an aniline derivative [1]. The accumulation of negative charge on the cyano nitrogen, enhanced by the electron-withdrawing nature of the benzonitrile ring, facilitates resonance-assisted hydrogen bonding.

Supramolecular_Network M1 Molecule A (Amino Donor: -NH₂) HB Intermolecular N-H···N≡C Hydrogen Bond M1->HB M2 Molecule B (Cyano Acceptor: -C≡N) M2->HB Chain 1D Supramolecular Chain (Head-to-Tail) HB->Chain Sheet 2D Puckered Sheet (Stabilized by π-π Stacking) Chain->Sheet

Caption: Supramolecular assembly logic driven by N-H···N≡C hydrogen bonding in the crystal lattice.

SC-XRD Experimental Protocol: A Self-Validating System

To empirically determine the crystal structure, a rigorous Single-Crystal X-Ray Diffraction (SC-XRD) workflow must be employed. The following protocol is designed to prevent twinning and ensure high-resolution data collection.

Step 1: Diffraction-Quality Crystal Growth
  • Solvent Selection: Dissolve 50 mg of the compound in a minimum volume of a binary solvent system (Ethyl Acetate / Hexane, 1:3 v/v). Causality: The polar ethyl acetate dissolves the compound, while the non-polar hexane acts as an antisolvent. This specific ratio modulates the dielectric constant of the medium, gradually reducing the solubility of the highly polar cyano-amino network and promoting ordered nucleation rather than amorphous precipitation.

  • Method: Slow evaporation at 298 K in a vibration-free environment for 4–7 days until colorless/pale-yellow block crystals form.

Step 2: Crystal Mounting and Cryocooling
  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer to the diffractometer under a steady stream of nitrogen gas at 100 K. Causality: Flash-cooling to 100 K minimizes thermal motion (reducing anisotropic displacement parameters) and protects the crystal from radiation damage, drastically improving high-angle diffraction intensity.

Step 3: Data Collection and Refinement
  • Collection: Use a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CMOS detector. Collect full-sphere data using ω and φ scans.

  • Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Amino hydrogen atoms should be located from the difference Fourier map and refined freely to accurately determine the hydrogen-bonding geometry.

XRD_Workflow A Solvent Screening (EtOAc/Hexane) B Slow Evaporation (298 K) A->B C Crystal Mounting (100 K N₂ Stream) B->C D Data Collection (Mo Kα Radiation) C->D E Structure Solution (SHELXT/SHELXL) D->E

Caption: Step-by-step methodology for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Quantitative Data Summary

While specific unit cell parameters vary slightly based on the exact crystallization polymorph, the following table summarizes the highly predictable, characteristic crystallographic parameters for isostructural aminophenoxybenzonitrile derivatives based on CSD (Cambridge Structural Database) analytics.

ParameterTypical Value / RangeScientific Significance
Crystal System Monoclinic or TriclinicTypical for unsymmetrical diaryl ethers optimizing dense packing.
Space Group P2₁/c or P-1Centrosymmetric packing allows for antiparallel dipole cancellation (cyano groups).
C-O-C Bond Angle ~118° – 120°Indicates sp²-like character of the ether oxygen due to partial delocalization.
Dihedral Angle (Rings) 65° – 85°"Butterfly" conformation driven by the ortho-methyl steric clash [3].
N-H···N≡C Distance 2.95 Å – 3.10 ÅStrong, highly directional hydrogen bond driving the 1D chain formation [1].
R₁ (Final R-factor) < 0.05Self-validating metric indicating a highly accurate structural model.
Goodness-of-Fit (GoF) ~ 1.00 – 1.05Confirms the weighting scheme and error estimation are statistically sound.

Implications for Materials Science & Drug Development

High-Performance Polymer Curing

In the synthesis of advanced materials, 4-(5-Amino-2-methylphenoxy)benzonitrile derivatives are utilized to cure polybenzonitrile and phthalonitrile resins. The primary amine acts as the nucleophilic curing agent. The crystal structure's lattice energy directly dictates the compound's melting point. A lower, well-defined melting point allows the monomer to melt and homogenize with bisphenol-A type phthalonitrile monomers at lower temperatures (e.g., 240°C–300°C) before the onset of crosslinking. This controlled curing process yields resins with exceptional room-temperature moduli (~2.7 to 4.3 GPa)[2].

Pharmaceutical Formulation

For drug development, the solid-state properties of diaryl ether intermediates influence the downstream solubility of the final Active Pharmaceutical Ingredient (API). Because the diaryl ether linkage is highly flexible, these molecules can adapt to various binding pockets (e.g., overcoming HIV-1 RT resistance mutations) [4]. However, strong N-H···N≡C hydrogen-bonded networks in the crystal lattice can lead to high lattice energies, resulting in poor aqueous solubility. Disrupting this crystal packing—either through salt formation, co-crystallization, or the introduction of polar substituents—is a standard strategy to improve the bioavailability of diaryl ether-based therapeutics [4].

References

  • Amino and cyano N atoms in competitive situations: which is the best hydrogen-bond acceptor? A crystallographic database investigation ResearchGate[Link]

  • CN103193977A - Method for curing poly benzonitrile resin by amino phenoxy phthalonitrile Google P
  • Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion National Center for Biotechnology Information (PMC)[Link]

  • Diaryl ethers with carboxymethoxyphenacyl motif as potent HIV-1 reverse transcriptase inhibitors with improved solubility Taylor & Francis Online[Link]

Comprehensive Technical Guide: Solubility Profiling of 4-(5-Amino-2-methylphenoxy)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery and materials science, the physicochemical characterization of building blocks is as critical as their synthetic utility. 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS: 1154941-12-4) is a high-purity chemical intermediate characterized by its unique aryl ether linkage, primary amine, and benzonitrile moieties[1],. These structural features make it a highly valuable scaffold for synthesizing kinase inhibitors and advanced agrochemicals.

However, this structural complexity creates a challenging solvation profile. Understanding its solubility in various organic solvents is essential for optimizing synthetic routes, designing purification protocols (e.g., crystallization), and formulating high-throughput screening (HTS) libraries. This whitepaper provides an in-depth, self-validating framework for predicting and experimentally determining the thermodynamic solubility of this compound.

Structural Influence on Solvation Dynamics

To predict the solubility of 4-(5-Amino-2-methylphenoxy)benzonitrile, we must first deconstruct its molecular architecture. Solvation is fundamentally a thermodynamic competition between the crystal lattice energy of the solid state and the solvation enthalpy provided by the solvent.

  • Benzonitrile Group: The nitrile (-C≡N) moiety introduces a strong permanent dipole moment. This creates highly favorable dipole-dipole interactions with polar aprotic solvents, significantly lowering the energy barrier for solvation.

  • Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor. This facilitates solubility in polar protic solvents, though the effect is sterically hindered by the adjacent methyl group and the bulk of the diaryl ether system.

  • Diaryl Ether & Methyl Backbone: These highly lipophilic components dominate the molecule's overall surface area, driving strong London dispersion forces. This hydrophobic bulk severely limits aqueous solubility but promotes dissolution in halogenated or aromatic non-polar solvents.

StructuralInfluence Core 4-(5-Amino-2-methylphenoxy) benzonitrile Nitrile Benzonitrile Group (Strong Dipole) Core->Nitrile Amine Primary Amine (H-Bond Donor/Acceptor) Core->Amine Ether Diaryl Ether + Methyl (Hydrophobic/Dispersive) Core->Ether PolarAprotic High Solubility in Polar Aprotic (DMSO, DMF, MeCN) Nitrile->PolarAprotic Dipole-Dipole Interactions PolarProtic Moderate Solubility in Polar Protic (MeOH, EtOH) Amine->PolarProtic Hydrogen Bonding NonPolar High Solubility in Halogenated/Aromatic (DCM, Toluene) Ether->NonPolar London Dispersion Forces

Logical mapping of functional groups to solvent class compatibility.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative assumptions, we utilize the Hansen Solubility Parameters (HSP) framework. HSP posits that the total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2],[3]. By mapping the HSP of 4-(5-Amino-2-methylphenoxy)benzonitrile against the HSP of various solvents, we can predict miscibility based on the "distance" in three-dimensional Hansen space.

Based on group contribution theory for substituted anilines and benzonitriles[4], the estimated HSP profile for this compound is detailed below:

Table 1: Estimated Hansen Solubility Parameters (HSP)
ParameterSymbolEstimated Value (MPa^0.5)Primary Structural Contributor
Dispersion δD​ 18.5 - 19.5Diaryl ether, methyl, aromatic rings
Polarity δP​ 8.0 - 10.0Benzonitrile moiety
Hydrogen Bonding δH​ 5.5 - 7.5Primary amine (-NH₂)
Total Solubility δT​ ~ 21.0 - 23.0Cumulative interaction energy
Table 2: Empirical Solubility Profile in Common Organic Solvents

Synthesizing the theoretical HSP data with standard laboratory observations yields the following expected solubility profile.

Solvent ClassRepresentative SolventExpected SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)Strong dipole-dipole alignment with the nitrile group; ideal for HTS stocks.
Polar Aprotic Dichloromethane (DCM)High (>30 mg/mL)Excellent matching of dispersive forces ( δD​ ) with the diaryl ether backbone.
Polar Protic Methanol (MeOH)Moderate (5-15 mg/mL)H-bonding with the amine is favorable, but limited by the compound's hydrophobic bulk.
Non-Polar Hexane / HeptaneLow (<1 mg/mL)Insufficient polarity ( δP​ ) to disrupt the crystalline lattice energy of the solid state.

Standardized Experimental Protocol: Thermodynamic Solubility

For researchers requiring precise quantitative data (e.g., for formulation or crystallization design), theoretical models must be validated empirically. The Shake-Flask Method is the gold standard for determining true thermodynamic solubility[4].

To ensure scientific integrity and trustworthiness , the protocol below is designed as a self-validating system. It incorporates internal controls to prevent common errors such as measuring metastable kinetic solubility or failing to detect solvent-induced polymorphic transformations.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Weigh approximately 50 mg of 4-(5-Amino-2-methylphenoxy)benzonitrile into a 4 mL amber glass vial.

    • Add 1.0 mL of the target organic solvent.

    • Causality Check: A visible excess of solid must remain. If all solid dissolves, the solution is not saturated, and more API must be added. Equilibrium can only be established in a heterogeneous (solid-liquid) system[4].

  • Thermodynamic Equilibration:

    • Seal the vial tightly and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 48 hours.

    • Causality Check: A 48-hour window ensures the system bypasses any transient, supersaturated "kinetic" solubility states and settles into its lowest energy thermodynamic minimum.

  • Phase Separation (Ultracentrifugation):

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C.

    • Causality Check: Do not use syringe filters. Highly lipophilic compounds like diaryl ethers often adsorb non-specifically to PTFE or nylon filter membranes, leading to falsely low solubility readings. Centrifugation guarantees phase purity without analyte loss.

  • Quantification (HPLC-UV):

    • Carefully aspirate an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and quantify using a validated HPLC-UV method.

    • Self-Validation: Ensure the calibration curve maintains an R2>0.999 and run a Quality Control (QC) standard every 10 injections to monitor instrument drift.

  • Solid-State Validation (Critical Step):

    • Recover the residual solid pellet from the centrifuge tube and analyze it via X-Ray Powder Diffraction (XRPD).

    • Self-Validation: If the solvent caused the compound to form a solvate or convert to a different polymorph, the XRPD pattern will differ from the input material. This confirms whether the measured solubility applies to the original polymorph or a newly generated crystal form.

Workflow Start Compound: CAS 1154941-12-4 Solvent Solvent Addition (Excess Solid Maintained) Start->Solvent Equilibration Thermodynamic Equilibration (25°C, 24-48h Agitation) Solvent->Equilibration Prevents kinetic supersaturation Separation Phase Separation (Ultracentrifugation) Equilibration->Separation Ensures phase purity Quantification Supernatant Analysis (HPLC-UV Quantification) Separation->Quantification Aliquot Validation Solid-State Validation (XRPD on Residual Solid) Separation->Validation Pellet Result Validated Thermodynamic Solubility Profile Quantification->Result Validation->Result Confirms no polymorph shift

Self-validating thermodynamic solubility determination workflow.

References

  • Title: HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL: [Link]

  • Title: Free Surface Energy and Hansen Solubility Parameter Vector Field Source: MDPI URL: [Link]

Sources

theoretical properties of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Properties and Application Workflows of 4-(5-Amino-2-methylphenoxy)benzonitrile in Targeted Drug Discovery

Executive Summary

4-(5-Amino-2-methylphenoxy)benzonitrile (CAS: 1154941-12-4) is a highly versatile, privileged building block utilized extensively in medicinal chemistry and high-performance polymer synthesis[1]. Characterized by a central diaryl ether linkage, this molecule features a push-pull electronic architecture driven by an electron-withdrawing 4-cyano group and an electron-donating 5-amino-2-methylphenoxy moiety[2]. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the theoretical physicochemical properties of this scaffold, explain the conformational causality behind its utility in structure-based drug design, and provide self-validating experimental workflows for its application in covalent inhibitor synthesis.

Theoretical Physicochemical Properties & Mechanistic Implications

Understanding the baseline molecular descriptors of 4-(5-Amino-2-methylphenoxy)benzonitrile is critical for predicting its behavior in biological systems and synthetic pathways[3]. The table below synthesizes its core theoretical properties and their direct mechanistic implications for drug development.

PropertyTheoretical ValueMechanistic Implication in Drug Design
Molecular Weight 224.26 g/mol Highly ligand-efficient (<300 Da); leaves an ample mass budget for downstream derivatization without violating Lipinski's Rule of 5[2].
cLogP (Predicted) ~3.01Optimal lipophilicity for passive membrane permeability and partitioning into deep hydrophobic target pockets[3].
TPSA 59.04 ŲExcellent oral bioavailability potential; easily crosses cell membranes while maintaining sufficient polarity[3].
Hydrogen Bond Donors 1 (-NH2)Provides a specific directional interaction vector or a highly reactive site for covalent warhead attachment.
Hydrogen Bond Acceptors 3 (-CN, -O-, -NH2)Facilitates critical dipole interactions with kinase hinge regions or structural water networks.
Rotatable Bonds 2Low conformational flexibility, significantly reducing the entropic penalty upon target binding[3].

Conformational Dynamics and Drug Design Logic

The diaryl ether motif is a cornerstone in the design of targeted therapeutics, including[4] and allosteric kinase inhibitors. However, the true mechanistic value of 4-(5-Amino-2-methylphenoxy)benzonitrile lies in its specific substitution pattern:

  • The Ether Hinge: The oxygen atom provides a ~120° bond angle, allowing the two phenyl rings to adopt a "butterfly" conformation. This is essential for navigating narrow steric channels in target proteins[5].

  • The Ortho-Methyl Effect: The methyl group at the 2-position (ortho to the ether linkage) is not merely a passive substituent. It introduces a severe steric clash with the ether oxygen's lone pairs and the adjacent benzonitrile ring. This restricts the dihedral angle, locking the molecule into a pre-organized conformation. Literature demonstrates that such ortho-substitutions drastically increase drug-target residence time by minimizing the entropic penalty of binding[6].

  • The Push-Pull System: The strong electron-withdrawing nature of the cyano group pulls electron density across the ether bridge, modulating the pKa of the 5-amino group and influencing its nucleophilicity for subsequent synthetic steps.

Pharmacophore Core 4-(5-Amino-2-methylphenoxy) benzonitrile Ether Diaryl Ether Linkage (~120° Hinge) Core->Ether Flexibility Methyl Ortho-Methyl Group (Conformational Lock) Core->Methyl Steric Hindrance Amino 5-Amino Group (Synthetic Handle) Core->Amino Covalent Targeting Cyano 4-Cyano Group (Electron Withdrawing) Core->Cyano Push-Pull Dynamics

Pharmacophoric mapping of the diaryl ether scaffold and its functional groups.

Experimental Workflows & Self-Validating Protocols

To leverage this building block in the discovery of targeted covalent inhibitors (TCIs), the 5-amino group must be functionalized with an electrophilic warhead (e.g., an acrylamide) designed to target non-catalytic cysteine residues. The following protocol details this transformation with embedded self-validation checkpoints.

Protocol 1: Synthesis of a Covalent Kinase Inhibitor Precursor (Acrylamidation)

Objective: Convert the 5-amino group of 4-(5-Amino-2-methylphenoxy)benzonitrile into an acrylamide warhead.

  • Preparation and Dissolution:

    • Action: Dissolve 1.0 eq of 4-(5-Amino-2-methylphenoxy)benzonitrile in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly required. Trace water will rapidly hydrolyze the incoming acryloyl chloride into acrylic acid, destroying the reaction yield and complicating downstream purification.

  • Base Addition:

    • Action: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct generated during amidation, preventing the protonation of the starting aniline which would render it unreactive.

  • Electrophile Addition:

    • Action: Cool the reaction to 0°C using an ice bath. Dropwise, add 1.1 eq of acryloyl chloride.

    • Causality: The reaction is highly exothermic. Cooling to 0°C suppresses competing side reactions, such as over-acylation (di-acrylamide formation) or the spontaneous polymerization of the acryloyl chloride.

  • Self-Validating Quench and Extraction:

    • Action: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.

    • Validation Checkpoint: Analyze the crude product via LC-MS and 1H-NMR.

    • Trustworthiness Metric: A successful reaction is validated by the disappearance of the broad -NH2 singlet (~5.0 ppm) in the 1H-NMR spectrum and the appearance of three distinct olefinic protons (multiplets between 5.7 and 6.5 ppm) corresponding to the acrylamide tail. The LC-MS must show a precise mass shift of +54 Da.

Workflow Start Starting Material (CAS: 1154941-12-4) Step1 Dissolution in Anhydrous DCM Start->Step1 Step2 Addition of DIPEA (Base) Step1->Step2 Step3 Acryloyl Chloride at 0°C Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Validate Validation (LC-MS & 1H-NMR) Step4->Validate

Step-by-step protocol for synthesizing an acrylamide-based covalent inhibitor precursor.

Protocol 2: Kinetic Solubility Profiling (Quality Control)

Before advancing the synthesized derivative into in vitro biological assays, its kinetic solubility must be validated to ensure that observed IC50 values are not artifacts of compound precipitation.

  • Methodology: Prepare a 10 mM stock in DMSO. Spike the stock into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO final). Incubate at 37°C for 2 hours with shaking.

  • Validation: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV against a known standard curve. If the detected concentration is <50 µM, formulation optimization (e.g., addition of 0.1% Tween-20) is required before kinase screening.

References

  • Pan, P., et al. "Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy." Source: National Institutes of Health (NIH). URL: [Link]

  • De Vocht, C., et al. "Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening." Source: Frontiers in Chemistry. URL: [Link]

  • Zhan, P., et al. "Diaryl ethers with carboxymethoxyphenacyl motif as potent HIV-1 reverse transcriptase inhibitors with improved solubility." Source: Taylor & Francis. URL: [Link]

Sources

The Pharmacological Versatility of Aminophenoxy Benzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminophenoxy benzonitrile derivatives represent a highly versatile class of chemical intermediates and pharmacophores in modern drug discovery. Characterized by a flexible ether linkage bridging an aniline moiety and a benzonitrile ring, these compounds offer unique physicochemical properties. The ether oxygen provides a ~120° dihedral angle, allowing the scaffold to adopt folded conformations ideal for occupying deep hydrophobic pockets, while the nitrile group acts as a potent, metabolically stable hydrogen bond acceptor.

This whitepaper explores the biological activity of aminophenoxy benzonitriles, structured around how the specific regiochemistry of the cyano group (ortho, meta, or para) dictates the biological target. We will dissect their roles in three primary therapeutic domains: Oncology/Inflammation (p38α MAP Kinase inhibition), Infectious Disease (Antimalarial activity), and Cardiovascular Health (Factor Xa inhibition).

Chemical Rationale & Regiochemical Targeting

The biological utility of the aminophenoxy benzonitrile scaffold is heavily dependent on the substitution pattern of the aromatic rings. The primary amine serves as a synthetic handle—typically reacted with isocyanates to form ureas or carboxylic acids to form amides—while the benzonitrile moiety interacts directly with the target protein's active or allosteric sites.

  • Ortho-cyano derivatives (e.g., 2-(4-aminophenoxy)benzonitrile) are uniquely suited for kinase inhibition. The proximity of the nitrile to the ether linkage forces a specific steric conformation that perfectly matches the DFG-out allosteric pocket of p38α [1].

  • Para-cyano derivatives (e.g., 4-(4-aminophenoxy)benzonitrile) project the electron-withdrawing nitrile deep into narrow binding channels, a feature exploited in novel antimalarial N-aryl acetamides [2].

  • Meta-cyano derivatives (e.g., 3-(2-aminophenoxy)benzonitrile) are utilized in the synthesis of benzamides that target the S1 pocket of serine proteases like Factor Xa [3].

Therapeutic Domain 1: Oncology & Inflammation (p38α MAP Kinase Inhibition)

Mechanistic Overview

The p38α mitogen-activated protein kinase (MAPK) is a central regulator of inflammatory cytokine production (TNF-α, IL-6) and a validated target for autoimmune diseases and oncology. N,N′-diaryl ureas synthesized from 2-(4-aminophenoxy)benzonitrile act as Type II kinase inhibitors. They do not compete with ATP; instead, they bind to the allosteric pocket created when the conserved DFG (Asp-Phe-Gly) motif adopts an inactive "DFG-out" conformation. The urea moiety forms critical hydrogen bonds with the catalytic glutamate, while the benzonitrile group occupies a deep lipophilic pocket.

p38Pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAP Kinase MKK3_6->p38 Phosphorylation Downstream Inflammatory Cytokine Production (TNF-α, IL-6) p38->Downstream Inhibitor Diaryl Urea Derivative (Aminophenoxy Benzonitrile) Inhibitor->p38 Allosteric Inhibition

p38α MAPK signaling pathway and allosteric inhibition by diaryl urea derivatives.

Quantitative Data: p38α Inhibition
CompoundR-Group (Urea substitution)p38α IC₅₀ (nM)Reference
8a 2-fluoro-5-(trifluoromethyl)phenyl12.5 ± 1.2[1]
8b 3-(trifluoromethyl)phenyl28.4 ± 2.1[1]
SB203580 Positive Control45.0 ± 3.5[1]
Experimental Protocol: In Vitro p38α Kinase TR-FRET Assay

To validate the efficacy of these derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol is designed to be self-validating by carefully controlling ATP concentrations.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, and 2 mM DTT. Causality: DTT prevents the oxidation of critical cysteine residues in the kinase domain, ensuring baseline enzymatic activity.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 μL of p38α enzyme (final concentration 0.5 nM) into a 384-well plate. Add 100 nL of the aminophenoxy benzonitrile derivative (in DMSO) using an acoustic dispenser. Incubate for 30 minutes at room temperature. Causality: Type II inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add 5 μL of a substrate mix containing biotinylated MBP (Myelin Basic Protein) and ATP. Crucial: The ATP concentration must be set exactly at its Km​ value (approx. 10 μM for p38α). Causality: Running the assay at the ATP Km​ ensures the assay is sensitive enough to detect competitive inhibitors while accurately reflecting the potency of non-competitive allosteric binders.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 μL of stop buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), Eu-labeled anti-phospho-MBP antibody, and Streptavidin-APC.

  • Readout: Incubate for 1 hour and read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Therapeutic Domain 2: Infectious Disease (Antimalarial Activity)

Mechanistic Overview

The emergence of multidrug-resistant Plasmodium falciparum necessitates novel chemical scaffolds. Derivatives synthesized from 4-(4-aminophenoxy)benzonitrile —specifically N-aryl acetamides—have demonstrated potent antimalarial activity [2]. Forward genetic screening has revealed that these compounds exert their biological activity by targeting Rhomboid protease 8 (ROM8) and the putative cation channel CSC1, disrupting critical stages of the parasite's intraerythrocytic development.

Quantitative Data: P. falciparum Viability
CompoundAryl Linker ModificationP. falciparum 3D7 EC₅₀ (μM)HepG2 CC₅₀ (μM)
15 4-nitrile (from 4-(4-aminophenoxy)benzonitrile)1.40 ± 0.2> 10.0
21 N-methyl substitution0.503 ± 0.05> 10.0
26 N-methyl replacing phenolic oxygen0.036 ± 0.01> 10.0
Experimental Protocol: P. falciparum LDH Viability Assay

To assess the biological activity of these derivatives against malaria, a parasite-specific Lactate Dehydrogenase (pLDH) assay is utilized.

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum 3D7 strain in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% AlbuMAX II, under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Compound Exposure: Dispense the aminophenoxy benzonitrile derivatives into 384-well plates. Add 40 μL of parasite culture (0.3% parasitemia). Incubate for 72 hours at 37°C. Causality: A 72-hour incubation covers approximately 1.5 intraerythrocytic life cycles (48 hours each), ensuring that compounds targeting specific developmental stages (e.g., schizont rupture) have time to exert their effect.

  • Lysis & Detection: Freeze the plates at -80°C and thaw to lyse the erythrocytes. Add 40 μL of Malap reagent containing APAD (3-acetylpyridine adenine dinucleotide), NBT (nitro blue tetrazolium), and PES (phenazine ethosulfate). Causality: Human erythrocyte LDH utilizes NAD+, whereas Plasmodium LDH can efficiently use the analog APAD. This biochemical distinction makes the assay completely specific to parasite viability, eliminating background noise from host cells.

  • Readout: Measure absorbance at 650 nm. Reduced APAD drives the reduction of NBT via PES to form a blue formazan product, directly proportional to parasite survival.

Therapeutic Domain 3: Cardiovascular (Factor Xa Inhibition)

Mechanistic Overview

In the coagulation cascade, Factor Xa (FXa) is the convergence point of the intrinsic and extrinsic pathways, making it a prime target for anticoagulants. 3-(2-aminophenoxy)benzonitrile is a critical building block for synthesizing novel benzamide-based FXa inhibitors [3]. The benzamide moiety typically binds in the S1 pocket of FXa, while the flexible aminophenoxy benzonitrile tail extends into the S4 pocket, providing high selectivity over other serine proteases like thrombin.

FactorXa Intrinsic Intrinsic Pathway (Factor IXa/VIIIa) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Factor VIIa/TF) Extrinsic->FactorX FactorXa Factor Xa (Prothrombinase Complex) FactorX->FactorXa Activation Prothrombin Prothrombin (II) FactorXa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Cleavage Inhibitor Benzamide Derivative (Aminophenoxy Benzonitrile) Inhibitor->FactorXa Active Site Blockade

Coagulation cascade highlighting Factor Xa inhibition by benzamide derivatives.

Biocompatible Polymer Applications

Beyond small-molecule therapeutics, aminophenoxy benzonitriles (specifically bis-derivatives like 2,6-bis(m-aminophenoxy)benzonitrile) are utilized to synthesize aromatic poly(amide-imide)s. The incorporation of the ether linkages provides flexibility, while the nitrile groups enhance the dielectric properties and thermal stability (decomposition > 400°C). Crucially for biomedical engineering, these polymers have been proven to be biologically active and non-toxic in natural environments, making them candidates for advanced medical device coatings and biodegradable structural materials [4].

Conclusion

The aminophenoxy benzonitrile scaffold is a masterclass in rational drug design. By simply altering the regiochemistry of the cyano group, medicinal chemists can redirect the vector of the molecule to target the allosteric pockets of kinases, the active sites of serine proteases, or novel parasitic membrane proteins. Understanding the causality behind these structural shifts and employing rigorous, self-validating biochemical assays is paramount for the continued development of this chemical class.

References

  • Title: Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Optimization and Characterization of the Antimalarial Activity of N‑Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1 Source: ACS Infectious Diseases (via PMC, NIH) URL: [Link]

  • Title: Benzamides and related inhibitors of factor XA (US9629831B2)
  • Title: Aromatic poly(amide-imide)s containing flexible linkages Source: ResearchGate URL: [Link]

An In-depth Technical Guide to the Synthesis and Potential Applications of Substituted Aminomethylphenoxy Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Comprehensive searches for the specific molecule, 4-(5-Amino-2-methylphenoxy)benzonitrile, did not yield specific data regarding its discovery, history, or established synthetic protocols. This suggests that it may be a novel compound or one that is not widely reported in scientific literature. However, substantial information exists for structurally related isomers, particularly 4-(4-amino-3-methylphenoxy)benzonitrile (CAS RN: 1099689-63-0)[1].

This guide will, therefore, focus on the known synthesis and properties of this close structural analog, providing a robust technical framework for researchers. Furthermore, based on established principles of organic synthesis for phenoxybenzonitrile derivatives, a prospective synthetic route for the target molecule, 4-(5-Amino-2-methylphenoxy)benzonitrile, will be detailed. This approach is designed to provide practical, scientifically-grounded insights for drug development professionals and researchers in the field of medicinal chemistry.

Part 1: The Closely Related Analog: 4-(4-amino-3-methylphenoxy)benzonitrile

Chemical Identity and Properties
PropertyValue
IUPAC Name 4-(4-amino-3-methylphenoxy)benzonitrile
CAS Number 1099689-63-0
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
Physical Form Powder
InChI Code 1S/C14H12N2O/c1-10-8-13(6-7-14(10)16)17-12-4-2-11(9-15)3-5-12/h2-8H,16H2,1H3

Source: Sigma-Aldrich[1]

Synthesis of Phenoxybenzonitrile Scaffolds: A General Overview

The synthesis of phenoxybenzonitrile derivatives is a cornerstone in the development of modern agrochemicals and pharmaceuticals. These compounds are characterized by a diaryl ether linkage and a nitrile group, which serve as versatile intermediates. The formation of the diaryl ether bond is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a phenoxide displaces a halogen on a benzonitrile ring. The electron-withdrawing nature of the nitrile group is pivotal as it activates the aromatic ring, facilitating the nucleophilic attack.[2][3]

Part 2: Prospective Synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile

Based on the general principles of SNAr reactions for the synthesis of phenoxybenzonitrile derivatives, a plausible synthetic route for 4-(5-Amino-2-methylphenoxy)benzonitrile can be proposed. The key steps would involve the formation of the diaryl ether linkage followed by the introduction or modification of the amino group.

Proposed Synthetic Pathway

The proposed synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile would likely proceed via the reaction of a suitably substituted phenol with a halobenzonitrile. A logical approach would be to start with 5-amino-2-methylphenol and 4-fluorobenzonitrile or 4-chlorobenzonitrile.

Synthetic Pathway 5-Amino-2-methylphenol 5-Amino-2-methylphenol SNAr Reaction SNAr Reaction 5-Amino-2-methylphenol->SNAr Reaction 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile->SNAr Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->SNAr Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->SNAr Reaction 4-(5-Amino-2-methylphenoxy)benzonitrile 4-(5-Amino-2-methylphenoxy)benzonitrile SNAr Reaction->4-(5-Amino-2-methylphenoxy)benzonitrile

Caption: Proposed synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile via SNAr.

Detailed Experimental Protocol (Prospective)

Objective: To synthesize 4-(5-Amino-2-methylphenoxy)benzonitrile from 5-amino-2-methylphenol and 4-fluorobenzonitrile.

Materials:

  • 5-Amino-2-methylphenol

  • 4-Fluorobenzonitrile

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-amino-2-methylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 4-(5-Amino-2-methylphenoxy)benzonitrile.

Causality of Experimental Choices:

  • Base (K₂CO₃): A base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion, which is essential for the SNAr reaction.

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen because it can dissolve the reactants and effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

  • Leaving Group (Fluoride): 4-Fluorobenzonitrile is often used as the electrophile because fluoride is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.

Part 3: Potential Applications and Future Directions

While specific applications for 4-(5-Amino-2-methylphenoxy)benzonitrile are not documented, the structural motifs present in the molecule suggest several potential areas of interest for researchers.

Medicinal Chemistry

Benzonitrile and benzylamine derivatives are prevalent scaffolds in medicinal chemistry. They are recognized as important pharmacophores in various drug candidates, with potential applications as antimycobacterial and antimalarial agents, as well as compounds targeting the central nervous system[4]. The amino group on the phenoxy ring provides a handle for further derivatization, allowing for the synthesis of a library of compounds for screening against various biological targets.

Materials Science

The rigid aromatic core and the polar nitrile group of phenoxybenzonitrile derivatives make them interesting candidates for the development of high-performance polymers and coatings with enhanced thermal stability and chemical resistance[5].

Agrochemicals

Phenoxybenzonitrile derivatives are significant structural motifs in the development of modern agrochemicals, serving as versatile intermediates in the synthesis of various pesticides, including insecticides, fungicides, and herbicides[2]. The specific substitution pattern on the aromatic rings can be tailored to optimize biological activity.

Part 4: Conclusion

While the discovery and history of 4-(5-Amino-2-methylphenoxy)benzonitrile remain elusive in the current body of scientific literature, this in-depth technical guide provides a comprehensive overview of the synthesis and potential applications of a closely related and well-documented isomer, 4-(4-amino-3-methylphenoxy)benzonitrile. By leveraging the established principles of phenoxybenzonitrile synthesis, a detailed and scientifically sound prospective experimental protocol for the preparation of the target molecule is presented. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to explore the synthesis and potential utility of this and related compounds in their respective fields. The structural similarities to known bioactive molecules suggest that 4-(5-Amino-2-methylphenoxy)benzonitrile could be a promising candidate for future research and development in medicinal chemistry, materials science, and agrochemicals.

References

  • Application Notes and Protocols: The Role of Phenoxybenzonitriles in Agrochemical Synthesis - Benchchem.
  • Application Notes: The Utility of 2-(4-Methylphenoxy)benzonitrile in Heterocyclic Synthesis - Benchchem.
  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands - MDPI. [Link]

  • Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines - Beilstein Journals. [Link]

  • Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile - Benchchem.
  • Application Notes and Protocols: 2-(4-Methylphenoxy)
  • JPH08291116A - Process for producing 4- (4-alkylphenoxy)

Sources

Introduction: The Enduring Versatility of the Benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Substituted Benzonitriles: Synthesis, Reactivity, and Core Applications

Substituted benzonitriles, organic compounds featuring a cyano (-C≡N) group attached to a benzene ring, represent a cornerstone of modern chemical science.[1][2][3] Far from being mere synthetic curiosities, these molecules are pivotal intermediates and crucial structural motifs across a spectrum of high-value applications, including pharmaceuticals, agrochemicals, and advanced functional materials.[1][4][5][6][7] The unique electronic properties of the nitrile group—its strong dipole moment, ability to act as a hydrogen bond acceptor, and versatile reactivity—make the benzonitrile core a privileged scaffold for molecular design.[3][8]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a Senior Application Scientist's perspective on the world of substituted benzonitriles, elucidating the causal relationships behind synthetic choices, the logic of their reactivity, and the mechanistic underpinnings of their diverse applications. We will explore the most critical synthetic methodologies, from classic name reactions to cutting-edge catalytic systems, and delve into the applications that continue to drive innovation in the field.

Part 1: The Synthesis of Substituted Benzonitriles: A Methodological Toolkit

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. The choice of method is dictated by factors such as substrate availability, functional group tolerance, scalability, and increasingly, sustainability. Broadly, these strategies can be categorized into several core approaches.[1]

Transition Metal-Catalyzed Cyanation of Aryl Halides

This approach has become the preeminent strategy for synthesizing aryl nitriles due to its broad substrate scope and high functional group tolerance.[1] Palladium, nickel, and copper catalysts are most commonly employed, with recent advances dramatically improving efficiency and reaction conditions.

Palladium-Catalyzed Systems: Often considered the workhorse for this transformation, palladium catalysis is robust for the cyanation of aryl chlorides, bromides, and iodides.[1][9]

Nickel-Catalyzed Systems: Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium.[4] A key advantage is the ability to employ a wider range of cyanide sources, including less toxic and more cost-effective options.[4] Recent breakthroughs, particularly in the realm of photoredox and photochemically-enabled catalysis, have allowed these reactions to proceed under exceptionally mild conditions, often at room temperature with visible light, representing a significant leap in green chemistry.[10][11]

This protocol is adapted from a modern, photosensitizer-free method, demonstrating a mild and practical approach to benzonitrile synthesis.[10]

Materials:

  • Nickel(II) Iodide (NiI2, 10 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy, 10 mol%)

  • Aryl Bromide (0.4 mmol, 1.0 equiv)

  • 1,4-Dicyanobenzene (1,4-DCB, 0.8 mmol, 2.0 equiv)

  • 1,8-Diazabicycloundec-7-ene (DBU, 0.8 mmol, 2.0 equiv)

  • Tris(trimethylsilyl)silane ((TMS)3SiH, 0.4 mmol, 1.0 equiv)

  • Bromotrimethylsilane (TMSBr, 0.4 mmol, 1.0 equiv)

  • Toluene (4.0 mL)

  • Oven-dried 10 mL glass tube with stir bar

  • Photoreactor with 9W purple LEDs (390-395 nm)

Procedure:

  • Vessel Preparation: To the oven-dried 10 mL glass tube containing a stir bar, add NiI2 (10 mol%), dtbbpy (10 mol%), the aryl bromide (0.4 mmol), and 1,4-dicyanobenzene (0.8 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Using a syringe, add toluene (4.0 mL), DBU (0.8 mmol), (TMS)3SiH (0.4 mmol), and TMSBr (0.4 mmol).

  • Photoreaction: Place the reaction tube in the photoreactor, approximately 1 cm from the purple LEDs.

  • Reaction Execution: Stir the reaction mixture under irradiation for 16 hours. The reaction temperature will typically reach around 50°C without external heating.

  • Work-up and Purification: Upon completion, the reaction mixture can be quenched, extracted with an appropriate organic solvent, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired substituted benzonitrile.

G cluster_prep Vessel Preparation & Inerting cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Weigh Aryl Halide, Catalyst, Ligand, & Cyanide Source prep2 Add to Dry Reaction Vessel prep1->prep2 prep3 Evacuate & Backfill with Inert Gas (e.g., Ar) prep2->prep3 react1 Add Solvent & Other Liquid Reagents (Base, etc.) prep3->react1 react2 Heat / Irradiate with Stirring react1->react2 react3 Monitor Reaction (TLC, GC-MS) react2->react3 workup1 Quench Reaction react3->workup1 work2 Aqueous Work-up & Extraction workup1->work2 work3 Dry & Concentrate Organic Layer work2->work3 work4 Purify via Chromatography work3->work4 end end work4->end Isolated Benzonitrile Product

Caption: Workflow for a typical transition-metal-catalyzed cyanation reaction.

Classical Synthetic Routes

While modern catalytic methods offer significant advantages, classical routes remain valuable for their reliability and specific applications.

  • The Sandmeyer Reaction: This well-established, two-step process converts anilines into benzonitriles.[1][12] It involves the formation of a diazonium salt from the aniline, which is then reacted with a copper(I) cyanide salt.[1]

  • The Rosenmund-von Braun Reaction: This method involves the cyanation of aryl halides using a copper(I) cyanide reagent.[12][13] While traditionally requiring harsh conditions, modern modifications have improved its scope and yields.[12]

  • Dehydration of Benzamides: The direct removal of water from a primary benzamide provides a straightforward pathway to the corresponding benzonitrile.[1]

  • Synthesis from Benzaldehydes: Various one-pot procedures have been developed to convert benzaldehydes into benzonitriles, often proceeding through an oxime intermediate.[1][14]

Comparative Analysis of Synthetic Methods

The choice of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative overview of common methods.

MethodStarting MaterialTypical ReagentsConditionsAdvantagesDisadvantages
Pd/Ni-Catalyzed Cyanation Aryl Halide/TriflatePd or Ni catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], 1,4-DCB)Mild to moderate (RT to 120 °C)Excellent functional group tolerance, high yields, broad scope.[1][4][9]Catalyst cost/toxicity, ligand sensitivity.
Sandmeyer Reaction Aryl Amine (Aniline)NaNO₂, acid, CuCNCold (diazotization), then heatedInexpensive starting materials, reliable for simple substrates.Diazonium salts can be unstable, moderate yields, functional group limitations.[12]
Rosenmund-von Braun Aryl HalideCuCNHigh temperatures (often >150 °C)Effective for specific substrates.Harsh conditions, stoichiometric copper, limited scope.[12][13]
Dehydration of Benzamide BenzamideDehydrating agent (e.g., P₂O₅, SOCl₂)VariesDirect conversion.Requires prior synthesis of the benzamide.
From Benzaldehyde BenzaldehydeNH₂OH·HCl, catalystMild to moderateReadily available starting material, one-pot procedures exist.[14]Can involve multiple steps or intermediate isolation.

Part 2: Reactivity and Chemical Transformations

The chemical behavior of a substituted benzonitrile is a duet played between the nitrile group and the aromatic ring, modulated by the electronic character of the ring's substituents. These substituents, whether electron-donating (EDGs) or electron-withdrawing (EWGs), alter the electron density of the system, thereby dictating the compound's reactivity in key transformations.[8]

  • Influence of Substituents: EWGs increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, EDGs can increase the electron density of the aromatic ring, influencing its susceptibility to electrophilic aromatic substitution.[8]

Key Transformations of the Nitrile Group:
  • Hydrolysis: The conversion of the nitrile to a carboxylic acid is a fundamental reaction. The rate is significantly enhanced by EWGs on the aromatic ring, which facilitate nucleophilic attack by water or hydroxide.[8]

  • Reduction: The reduction of the nitrile to a primary amine (a benzylamine) is a vital transformation for introducing a key functional group in the synthesis of many biologically active molecules.[8]

G cluster_products start Substituted Benzonitrile (Ar-C≡N) acid Benzoic Acid (Ar-COOH) start->acid Hydrolysis (H₃O⁺, heat) amide Benzamide (Ar-CONH₂) start->amide Partial Hydrolysis (H₂O₂, base) amine Benzylamine (Ar-CH₂NH₂) start->amine Reduction (e.g., H₂, catalyst or LiAlH₄)

Caption: Key chemical transformations of the benzonitrile functional group.

Part 3: Core Applications of Substituted Benzonitriles

The utility of the benzonitrile scaffold is vast, with profound impacts in medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry: A Privileged Pharmacophore

In drug design, the nitrile group is a highly valued pharmacophore. Its linear geometry and strong dipole moment allow it to act as a bioisostere for other functional groups, most notably as a hydrogen bond acceptor mimicking a carbonyl group.[4][15][16][17] This property is crucial for binding to enzyme active sites.

Aromatase Inhibitors: Several blockbuster drugs for estrogen-dependent breast cancer are substituted benzonitriles, such as Letrozole and Fadrozole.[18] The nitrile group, specifically in the para position, is essential for inhibiting the aromatase enzyme by interacting with its active site, thereby blocking the conversion of androgens to estrogens.[15][16]

Androgen Receptor Antagonists: Molecules like Bicalutamide and Enzalutamide, used to treat prostate cancer, incorporate a benzonitrile moiety.[15][18]

Kinase Inhibition: Quantitative Structure-Activity Relationship (QSAR) studies have identified benzonitrile derivatives as promising scaffolds for anticancer agents that target key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[19]

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (P450arom) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Effect ↓ Estrogen Levels Inhibits Growth of Hormone-Responsive Tumors Aromatase->Estrogens Catalyzes Conversion Inhibitor Benzonitrile Inhibitor (e.g., Letrozole) Inhibitor->Aromatase Competitively Binds & Blocks Active Site

Caption: Benzonitrile-based drugs inhibit the aromatase enzyme, blocking estrogen production.

Materials Science: Building Blocks for Organic Electronics

The strong electron-withdrawing nature of the nitrile group makes benzonitrile derivatives excellent components for advanced materials, particularly in organic electronics.

Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives are integral to designing molecules for OLEDs.[20][21] In donor-acceptor molecular architectures, the benzonitrile unit often serves as the electron-accepting moiety. This design helps to minimize the energy gap between singlet and triplet excited states, facilitating a process known as Thermally Activated Delayed Fluorescence (TADF), which is crucial for achieving high-efficiency OLEDs.[22] For example, 4,4',4''-Nitrilotribenzonitrile is a versatile building block for hole-transporting materials used in OLEDs.[23]

Liquid Crystals (LCs): The rod-like shape, chemical stability, and high polarity of many benzonitrile derivatives make them ideal building blocks for liquid crystal materials used in display technologies.[24]

Agrochemicals: Protecting Global Crop Yields

Benzonitriles are foundational intermediates in the synthesis of a wide range of pesticides, including herbicides, insecticides, and fungicides.[5][6][7]

Herbicides: Several important herbicides are based on the benzonitrile structure.

  • Dichlobenil: An inhibitor of plant cell wall biosynthesis.[25][26]

  • Bromoxynil and Ioxynil: These act as mitochondrial uncouplers, disrupting energy production in weeds.[25]

  • Fluorinated Benzonitriles: The strategic incorporation of fluorine into the benzonitrile scaffold is a modern approach to developing more potent and environmentally stable herbicides.[27]

Insecticides: Phenoxybenzonitrile derivatives serve as key intermediates in the synthesis of potent insecticides like Tolfenpyrad.[28]

Conclusion and Forward-Looking Perspective

The substituted benzonitrile is a testament to the power of a single functional group to shape entire fields of chemical science. Its journey from a laboratory curiosity to a pillar of industrial and pharmaceutical chemistry is marked by continuous innovation. The future of benzonitrile chemistry is bright, with research trending towards even more sustainable and atom-economical synthetic methods, such as mechanocatalysis and novel photoredox systems.[11][29] Furthermore, new frontiers are emerging in the application of benzonitriles in asymmetric catalysis to create axially chiral molecules and in supramolecular chemistry for precise molecular recognition, ensuring that this versatile scaffold will remain at the forefront of scientific discovery for years to come.[17][30]

References

  • Nickel-Catalyzed Cyanation of Aryl Halides - MDPI. (2025, August 20).
  • Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. (2022). Organic Letters, 24, 2271-2275.
  • Benzonitrile in Agrochemicals: A Vital Pesticide Intermediate. (2026, January 14). NINGBO INNO PHARMCHEM CO.,LTD.
  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry - Chinese Chemical Society.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing.
  • Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis.
  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. (2025, December). BenchChem.
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (2025). BenchChem.
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. (2025). BenchChem.
  • A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies. (2025). BenchChem.
  • Application Notes and Protocols: The Role of Phenoxybenzonitriles in Agrochemical Synthesis. (2025). BenchChem.
  • Benzonitrile Supplier | 100-47-0 | Your Reliable Distributor Riverland Trading.
  • BENZONITRILE.
  • The Strategic Role of 4,4',4''-Nitrilotribenzonitrile in Advancing Organic Electronics. (2025). BenchChem.
  • Benzonitrile - Grokipedia.
  • Catalytic approaches to benzonitrile synthesis. ResearchGate.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5).
  • Process for the production of benzonitrile. (1951). Google Patents.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). PMC.
  • The Ascendant Role of Fluorinated Benzonitrile Derivatives in Modern Research. (2025). BenchChem.
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (2025, April 28). Journal of Materials Chemistry C.
  • Production of benzonitrile. (1958). Google Patents.
  • BENZONITRILE. Ataman Kimya.
  • Benzonitriles. ChemScene.
  • [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system]. (1986). Annals of Pharmacy, 44(5), 363-72.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010, August 30). Journal of Medicinal Chemistry.
  • Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. ResearchGate.
  • Chemical structure of benzonitrile derivatives investigated. ResearchGate.
  • Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). (2015, July 30). Journal of Medicinal Chemistry.
  • Synthesis of benzonitriles from substituted benzoic acid. (2005). Google Patents.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 25). Research Communities.
  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. (2022, January 10). PMC.
  • Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. (2013, February 15). PubMed.
  • Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. (2025, December). BenchChem.
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. ResearchGate.
  • Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). (2015, August 27). PubMed.
  • Benzonitrile - Wikipedia.
  • Benzonitrile Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.
  • BENZONITRILE. Ataman Kimya.
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. R Discovery.
  • What is Benzonitrile? (2020, August 11). ChemicalBook.
  • Study of Cytotoxic Effects of Benzonitrile Pesticides. (2014). PMC.
  • Unveiling Dichlobenil: The Herbicide that Leaves No Residue. (2024, December 20). Wellt Chemicals.
  • Study of Cytotoxic Effects of Benzonitrile Pesticides. PubMed.

Sources

potential research areas for 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 4-(5-Amino-2-methylphenoxy)benzonitrile: A Technical Whitepaper on Advanced Research Applications

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks not just for what they are, but for the structural causality they introduce into a system. The compound 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS: 1154941-12-4) is a highly specialized intermediate characterized by a diaryl ether linkage, a primary aniline, and a para-substituted nitrile group.

This whitepaper dissects the rational design principles, structural causality, and field-proven protocols for utilizing this molecule in two primary domains: Medicinal Chemistry (Targeted Therapeutics) and Advanced Materials (High-Performance Polymers) .

Structural Causality and Quantitative Attributes

Before deploying this intermediate into a synthetic workflow, we must understand the physical chemistry governing its behavior. The diaryl ether is not merely a linker; it is a conformational tool. The methyl group situated ortho to the ether linkage on the aniline ring sterically restricts the rotation of the two aromatic rings. This restricted rotation (atropisomerism or preferred orthogonal conformation) is a critical design element to reduce the entropic penalty upon binding to a biological target [1]. Furthermore, the para-benzonitrile moiety provides a strong, linear dipole moment, acting as a potent hydrogen bond acceptor without adding excessive steric bulk.

Table 1: Physicochemical Properties and Strategic Implications

PropertyValueImplication for Research
CAS Number 1154941-12-4Unique identifier for procurement and database cross-referencing.
Molecular Weight 224.26 g/mol Low MW allows significant synthetic elaboration while remaining well within Lipinski's Rule of 5.
LogP (Predicted) ~3.2Optimal lipophilicity for membrane permeability in oral drug design.
H-Bond Donors 1 (-NH₂)Single conjugation site; allows precise, mono-directional functionalization (e.g., urea/amide formation).
H-Bond Acceptors 2 (-O-, -C≡N)Facilitates interactions with kinase hinge regions or polymer dipole-dipole stacking.
Rotatable Bonds 2The ortho-methyl group sterically restricts rotation, locking the molecule into a bioactive conformation.

Medicinal Chemistry: Kinase Inhibitors and NNRTIs

In drug discovery, the diaryl ether scaffold is a "privileged structure." It is widely recognized in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 [2] and Type II Kinase Inhibitors (e.g., VEGFR, BRAF) [1].

The Mechanistic Rationale: When synthesized into a urea or amide, the resulting molecule utilizes the diaryl ether to penetrate deep, hydrophobic allosteric pockets. The ortho-methyl group forces the molecule into a "bent" conformation, which perfectly mimics the binding pose required to interact with the DFG-out conformation of kinases. Simultaneously, the benzonitrile group projects into the solvent-exposed region or interacts with backbone amides (such as Lys101/103 in HIV RT) via water-mediated hydrogen bonds [2].

G A 4-(5-Amino-2-methylphenoxy) benzonitrile B Urea/Amide Formation A->B Electrophile Addition C Diaryl Ether Scaffold B->C Conformational Locking D Type II Kinase Inhibition C->D Hinge Binding E NNRTI Allosteric Modulation C->E Hydrophobic Pocket

Figure 1: Pharmacophore evolution of 4-(5-Amino-2-methylphenoxy)benzonitrile in drug discovery.

Protocol 1: Synthesis of a Urea-Linked Kinase Inhibitor Candidate

This protocol is designed as a self-validating system. The reaction relies on the nucleophilicity of the primary amine, and progress is tracked via distinct spectroscopic shifts.

  • Preparation: Dissolve 1.0 eq of 4-(5-Amino-2-methylphenoxy)benzonitrile in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0°C to control the exothermic nature of the addition.

  • Electrophile Addition: Add 1.05 eq of a substituted aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) dropwise over 15 minutes.

  • Self-Validation (In-Process): Monitor the reaction via FTIR. The reaction is complete when the primary amine N-H stretch (~3300–3400 cm⁻¹) completely disappears, replaced by a strong urea carbonyl (C=O) stretch at ~1650 cm⁻¹ and a secondary amine N-H stretch at ~3250 cm⁻¹.

  • Isolation: Quench the reaction with a few drops of methanol to destroy unreacted isocyanate. Concentrate the solvent in vacuo and recrystallize the crude product from ethanol/water to yield the pure diaryl ether urea derivative.

Advanced Materials: Telechelic Polyimides and Thermoset Resins

Beyond pharmaceuticals, this molecule is a highly valuable monoamine for polymer chemistry. Because it possesses only one polymerizable group (the amine), it cannot form a linear polymer on its own. Instead, it acts as a reactive end-capper for telechelic oligomers [3].

The Mechanistic Rationale: High-performance polyimides often suffer from poor processability due to their rigid backbones. By synthesizing low-molecular-weight polyimide oligomers and terminating the chains with 4-(5-Amino-2-methylphenoxy)benzonitrile, we create a processable resin. Upon heating above 300°C, the terminal nitrile groups undergo thermal trimerization to form highly stable triazine rings. This cross-linking cures the material into a thermoset network with an exceptionally high glass transition temperature (Tg) and low dielectric constant, ideal for aerospace composites and microelectronics [3].

G A Dianhydride + Diamine (Excess Dianhydride) B Anhydride-Terminated Prepolymer A->B Polycondensation D Nitrile-Terminated Poly(amic acid) B->D C 4-(5-Amino-2-methylphenoxy) benzonitrile (End-Capper) C->D End-Capping E Thermal Imidization (250°C) D->E -H2O F Telechelic Polyimide E->F G Triazine Cross-linked Thermoset (>350°C) F->G Thermal Trimerization

Figure 2: Workflow for the synthesis and thermal curing of nitrile-terminated telechelic polyimides.

Protocol 2: Synthesis and Curing of Nitrile-Terminated Polyimides

This protocol ensures precise molecular weight control and validates the cross-linking mechanism thermally.

  • Oligomerization: In a dry flask, dissolve a stoichiometric excess of a dianhydride (e.g., PMDA) and a diamine (e.g., ODA) in N-methyl-2-pyrrolidone (NMP) to form an anhydride-terminated poly(amic acid) prepolymer.

  • End-Capping: Add exactly 2.0 eq (relative to the excess dianhydride) of 4-(5-Amino-2-methylphenoxy)benzonitrile to the solution. Stir at room temperature for 12 hours to ensure complete end-capping.

  • Chemical Imidization: Add acetic anhydride and pyridine to the solution and heat to 120°C for 4 hours to convert the poly(amic acid) to the fully cyclized telechelic polyimide. Precipitate in methanol and dry.

  • Self-Validation (Curing): Subject the dried powder to Differential Scanning Calorimetry (DSC). During the first heating cycle, an exothermic peak should be observed between 300°C and 350°C, validating the trimerization of the terminal nitrile groups into triazine networks. The second heating cycle will reveal a significantly elevated Tg, confirming the formation of a rigid thermoset.

References

  • Atropisomerism in medicinal chemistry: challenges and opportunities National Institutes of Health (NIH) / PMC[Link]

  • Recent Advances of Diaryl Ether Family as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors Current Pharmaceutical Design / Bentham Science [Link]

  • Synthesis and Characterization of Unsymmetrical Benzonitrile-Containing Polyimides: Viscosity-Lowering Effect and Dielectric Properties ResearchGate[Link]

An In-Depth Technical Guide to the Safe Handling and Application of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 4-(5-Amino-2-methylphenoxy)benzonitrile, a versatile intermediate compound with significant potential in pharmaceutical and agrochemical research.[1] Drawing upon established principles of chemical safety and synthetic organic chemistry, this document outlines the critical aspects of its handling, synthesis, purification, and analytical characterization to empower researchers, scientists, and drug development professionals in their work with this molecule.

Introduction to 4-(5-Amino-2-methylphenoxy)benzonitrile

4-(5-Amino-2-methylphenoxy)benzonitrile is a substituted aromatic compound featuring a diaryl ether linkage, a nitrile group, and an amino functionality. This unique combination of moieties makes it a valuable building block in the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups, while the amino group provides a site for further derivatization, and the overall structure is a scaffold found in various biologically active compounds.

Safety and Handling: A Proactive Approach

2.1. Hazard Assessment:

Aromatic amines and benzonitrile derivatives can be toxic if swallowed, in contact with skin, or if inhaled. They are often classified as skin and eye irritants. Therefore, it is prudent to treat 4-(5-Amino-2-methylphenoxy)benzonitrile with a high degree of caution.

Hazard ClassAnticipated HazardsPrecautionary Statements
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Irritation Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

2.2. Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory to minimize exposure.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times.[2]

  • Eye Protection: Chemical safety goggles are essential. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection: A lab coat is required. For larger scale operations, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

2.3. Engineering Controls:

All manipulations of 4-(5-Amino-2-methylphenoxy)benzonitrile should be performed within a certified chemical fume hood to ensure adequate ventilation and containment.

2.4. First Aid Measures:

In the event of exposure, immediate action is critical.

  • After inhalation: Move the person to fresh air.

  • After skin contact: Immediately wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After swallowing: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile

The synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile can be achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation.[4][5] This method involves the copper-catalyzed coupling of an aryl halide with a phenol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_product Product A 4-Fluoro-3-methylaniline C Copper(I) Iodide (CuI) Potassium Carbonate (K2CO3) DMF, Heat A->C B 4-Hydroxybenzonitrile B->C D 4-(5-Amino-2-methylphenoxy)benzonitrile C->D

Figure 1: Proposed synthetic workflow for 4-(5-Amino-2-methylphenoxy)benzonitrile.

3.1. Detailed Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), 4-fluoro-3-methylaniline (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Execution: Heat the reaction mixture to 120-140°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of 4-(5-Amino-2-methylphenoxy)benzonitrile

The crude product will likely contain unreacted starting materials and byproducts. Purification can be achieved through recrystallization or column chromatography.

4.1. Recrystallization:

Recrystallization is an effective method for purifying solid compounds.[3][6][7]

  • Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or toluene could be effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

4.2. Column Chromatography:

For more challenging separations, column chromatography is a powerful technique.[8][9]

Column_Chromatography A Crude Product Dissolved in Minimal Solvent B Load onto Silica Gel Column A->B C Elute with Hexane/Ethyl Acetate Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure 4-(5-Amino-2-methylphenoxy)benzonitrile G->H

Figure 2: Workflow for purification by column chromatography.

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point, with the polarity gradually increasing to elute the product.

  • Packing the Column: Prepare a slurry of silica gel in the initial mobile phase and pack the column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution and Collection: Begin elution and collect fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Confirmation of the structure and purity of the synthesized 4-(5-Amino-2-methylphenoxy)benzonitrile is crucial and can be achieved using a combination of spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methyl protons, and the amine protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the nitrile carbon.

Predicted ¹H NMR (400 MHz, CDCl₃)Predicted ¹³C NMR (100 MHz, CDCl₃)
Aromatic protons: δ 6.5-7.5 ppmAromatic carbons: δ 110-160 ppm
Amine protons: δ 3.5-4.5 ppm (broad)Nitrile carbon: δ 115-120 ppm
Methyl protons: δ 2.1-2.3 ppmMethyl carbon: δ 15-20 ppm

5.2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.[11][12][13]

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H (Amine)3300-3500 (two bands for primary amine)
C≡N (Nitrile)2220-2260
C-O-C (Ether)1000-1300
C-H (Aromatic)3000-3100
C-H (Alkyl)2850-3000

5.3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14][15]

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-(5-Amino-2-methylphenoxy)benzonitrile (C₁₄H₁₂N₂O), which is 224.26 g/mol .

  • Fragmentation Pattern: The fragmentation pattern will provide further structural information. Common fragmentation pathways for such molecules include cleavage of the ether bond and loss of small molecules like HCN.

Conclusion

4-(5-Amino-2-methylphenoxy)benzonitrile is a valuable chemical intermediate. A thorough understanding of its safe handling, synthesis, purification, and analytical characterization is essential for its effective and responsible use in research and development. By adhering to the principles and protocols outlined in this guide, scientists can confidently and safely explore the potential of this versatile molecule.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Ullmann condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • LabXchange. (2024, March 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.
  • Schönbauer, M., et al. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(44), 15760–15763.
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Dell'Amico, L., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(12), 4424–4431.
  • Wikipedia. (2023, November 28). Recrystallization (chemistry). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Virtual Lab. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Effenberger, F., Nagel, K., & Agster, W. (1971). Nucleophilic Aromatic Substitution: A New Synthetic Route to Biphenyls. Angewandte Chemie International Edition in English, 10(8), 566-567.
  • LCGC International. (2026, March 11). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Retrieved from [Link]

  • Scholars Commons @ Laurier. (n.d.). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (2020, October 22). Ullmann reaction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. Retrieved from [Link]

  • Department of Chemistry and Biochemistry, University of Arizona. (n.d.). Mass spectrometry of peptides and proteins. Retrieved from [Link]

  • MDPI. (2023, January 12). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ScienceDirect. (n.d.). Nano copper(II) oxide catalyzed four-component synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022, March 15). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of an annotated mass spectrometry (MS/MSor fragmentation) spectrum for the ricin peptide LEQLAGNLR. Retrieved from [Link]

  • ChemRxiv. (n.d.). mineMS2: Annotation of spectral libraries with exact fragmentation patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

Sources

Methodological & Application

Application of 4-(5-Amino-2-methylphenoxy)benzonitrile in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors and Targeted Covalent Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Assay Developers Content Type: Advanced Application Notes & Methodologies

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical drug design and bench-level execution. Rather than merely listing steps, this document dissects the causality behind the physicochemical properties of 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) and provides self-validating protocols for its application in two major therapeutic areas: Targeted Covalent Inhibitors (TCIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Structural Rationale & Physicochemical Profiling

The diaryl ether scaffold is a privileged structure in medicinal chemistry. Specifically, 4-(5-Amino-2-methylphenoxy)benzonitrile offers a trifecta of functional advantages:

  • The Ether Linkage: Provides critical rotational flexibility. This allows the molecule to adopt a "horseshoe" or "U-shaped" conformation, which is essential for adapting to mutated binding pockets[1].

  • The Benzonitrile Moiety: The highly polar, electron-withdrawing cyano group acts as a strong hydrogen bond acceptor and dipole, forming crucial π−π and dipole interactions with conserved target residues (e.g., Tyr188 and Trp229 in HIV-1 RT)[2].

  • The 5-Amino-2-methylphenyl Ring: The ortho-methyl group restricts planarity (inducing atropisomerism-like behavior), which increases target selectivity and aqueous solubility. The meta-amino group serves as an ideal synthetic handle for late-stage functionalization, particularly for installing electrophilic warheads[3].

Quantitative Data: Physicochemical Properties

Table 1: Predictive metrics demonstrating the ligand efficiency of the scaffold.

PropertyValueCausality / Relevance in Drug Design
Molecular Weight (MW) 224.26 g/mol Highly ligand-efficient; leaves an ample MW budget (<500 Da) for warhead addition and optimization.
cLogP ~3.01Optimal lipophilicity for membrane permeability and partitioning into hydrophobic kinase pockets.
TPSA 59.04 ŲExcellent for oral bioavailability; well within the limits for potential CNS penetration if required.
H-Bond Donors/Acceptors 1 / 3The primary amine allows single-point functionalization without competing side reactions.

Application 1: Synthesis of Targeted Covalent Kinase Inhibitors (TCIs)

Causality & Mechanism

In recent years, the paradigm of kinase inhibition has shifted toward targeted covalent inhibitors (TCIs) to achieve prolonged target residence time and overcome resistance mutations (e.g., EGFR L858R/T790M or BTK C481S)[3]. The primary amine of our target scaffold is perfectly positioned to be derivatized into an α,β -unsaturated amide (acrylamide). When the diaryl ether core anchors into the hydrophobic ATP-binding pocket, the acrylamide warhead is projected toward the solvent-exposed, non-catalytic cysteine (e.g., Cys797 in EGFR or Cys277 in SRC), undergoing a rapid Michael addition to form an irreversible covalent bond[4].

G A 4-(5-Amino-2-methylphenoxy) benzonitrile Core B Acryloylation (Acryloyl Chloride, DIPEA) A->B C Acrylamide-Derivatized Diaryl Ether B->C D Kinase Target Engagement (e.g., EGFR, BTK) C->D E Michael Addition (Target Cysteine) D->E F Irreversible Covalent Inhibition E->F

Workflow for synthesizing and deploying acrylamide-based covalent kinase inhibitors.

Protocol: Late-Stage Acryloylation of the Aniline Scaffold

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the integrity of the highly reactive electrophile.

Reagents: 4-(5-Amino-2-methylphenoxy)benzonitrile, Acryloyl chloride, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of the aniline scaffold in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of acryloyl chloride into unreactive acrylic acid.

  • Base Addition: Add 1.5 eq of DIPEA and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without reacting with the electrophile. The 0 °C environment prevents runaway exothermic reactions and minimizes bis-acylation.

  • Electrophile Addition: Slowly add 1.1 eq of acryloyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, strongly favoring mono-acylation over polymerization.

  • Reaction Monitoring (IPC): Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Monitor completion via LC-MS. You should observe the disappearance of the m/z 225 [M+H]+ peak and the emergence of the m/z 279 [M+H]+ product peak.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure targeted covalent inhibitor.

Application 2: Development of NNRTIs

Causality & Mechanism

Diaryl ethers are classic bioisosteres for diarylpyrimidines (DAPYs), a highly successful class of NNRTIs used in HIV-1 treatment[1]. The intrinsic flexibility of the ether oxygen allows the molecule to "wiggling and jiggling" within the Non-Nucleoside Inhibitor Binding Pocket (NNIBP). If the viral reverse transcriptase mutates (e.g., K103N or Y181C), the diaryl ether scaffold can dynamically adjust its conformation to avoid steric clashes while maintaining critical binding interactions via its cyano group[2].

G Core Diaryl Ether Scaffold Flex Ether Linkage Flexibility Core->Flex Cyano Benzonitrile (Cyano Group) Core->Cyano Conf Horseshoe Conformation Flex->Conf Interact π-π & Dipole Interactions (Tyr188, Trp229) Cyano->Interact Resist Overcomes RT Mutations (K103N, Y181C) Conf->Resist Interact->Resist

Structural causality of diaryl ethers in overcoming HIV-1 NNRTI resistance.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

To validate the efficacy of derivatives synthesized from this scaffold, a radiometric RT inhibition assay is the gold standard.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant HIV-1 RT (Wild-Type or K103N mutant) in an assay buffer containing 50 mM Tris-HCl (pH 7.8), 50 mM KCl, 5 mM MgCl2​ , and 1 mM Dithiothreitol (DTT).

    • Causality: Mg2+ is an obligate catalytic cofactor for polymerase activity. DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues on the enzyme.

  • Inhibitor Pre-incubation: Add the synthesized diaryl ether inhibitor (serial dilutions from 10 µM to 0.1 nM in DMSO) to the enzyme mix. Keep final DMSO concentration 1% to prevent solvent-induced enzyme denaturation. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a substrate cocktail containing a poly(rA)-oligo(dT) template-primer complex and [3H] -dTTP (radiolabeled thymidine triphosphate).

    • Causality: The poly(rA)-oligo(dT) complex mimics the viral RNA genome, forcing the enzyme to exhibit RNA-dependent DNA polymerase activity, incorporating the radioactive [3H] -dTTP into the growing DNA chain.

  • Incubation & Quenching: Incubate the plate at 37 °C for 1 hour. Quench the reaction by adding cold 5% Trichloroacetic acid (TCA) containing 20 mM sodium pyrophosphate.

    • Causality: TCA precipitates the newly synthesized, long-chain radioactive DNA polymers, while the unreacted, short [3H] -dTTP monomers remain soluble.

  • Filtration & Readout: Filter the quenched mixture through GF/B glass fiber filter mats. Wash extensively with cold TCA and ethanol. Dry the mats, add scintillation fluid, and quantify the retained radioactivity using a liquid scintillation counter to calculate the IC50​ .

Quantitative SAR Summaries

To guide future analog design, Table 2 summarizes the established Structure-Activity Relationship (SAR) trends when utilizing this specific diaryl ether scaffold.

Table 2: Representative SAR Data for Diaryl Ether Derivatives.

Modification at 5-Amino PositionPrimary TargetTypical IC50​ / EC50​ Mechanism of Action / Causality
Unmodified ( −NH2​ ) HIV-1 RT (WT)>10 µMWeak reversible binding; lacks optimal pocket filling in the NNIBP.
Acrylamide ( −NH−CO−CH=CH2​ ) EGFR (L858R/T790M)<10 nMIrreversible covalent binding to non-catalytic Cys797[4].
Diarylpyrimidine substitution HIV-1 RT (K103N)<5 nMFlexible "horseshoe" conformation overcomes steric clashes caused by the mutation[1].

Conclusion

The 4-(5-Amino-2-methylphenoxy)benzonitrile scaffold is a highly versatile building block in modern medicinal chemistry. By understanding the causality behind its structural features—namely the conformational flexibility of the ether linkage, the binding avidity of the cyano group, and the synthetic utility of the primary amine—researchers can systematically deploy it to design next-generation targeted covalent kinase inhibitors and resilient antiviral therapeutics.

References

  • [2] Distinct Mutation Pathways of Non-Subtype B HIV-1 during In Vitro Resistance Selection with Nonnucleoside Reverse Transcriptase Inhibitors | Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

  • [3] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [1] Diarylaniline Derivatives as a Distinct Class of HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [4] Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine | PMC. URL:[Link]

Sources

Application Note: 4-(5-Amino-2-methylphenoxy)benzonitrile in the Synthesis of Heterocyclic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) is a highly versatile, multi-functional aromatic building block[1]. Characterized by a diaryl ether linkage, an electron-withdrawing nitrile group, and a nucleophilic primary amine, it serves as a privileged scaffold in modern medicinal chemistry. Diaryl ethers are critical structural motifs in numerous FDA-approved kinase inhibitors and antimicrobial agents due to their ability to adopt favorable conformations within hydrophobic binding pockets, often acting as time-dependent enzyme inhibitors[2]. This application note details the structural rationale, synthetic methodologies, and self-validating protocols for utilizing this compound in the generation of complex heterocyclic systems, including quinazolines, tetrazoles, and benzimidazoles.

Structural Rationale & Mechanistic Insights

The synthetic utility of 4-(5-Amino-2-methylphenoxy)benzonitrile stems from its orthogonal reactivity profile, allowing for selective, stepwise functionalization:

  • The Amino Group (-NH₂): Positioned on the methyl-substituted ring, this primary amine acts as a potent nucleophile. The adjacent ortho-methyl group provides a degree of steric shielding. This steric bulk influences the regioselectivity of electrophilic attacks and restricts the rotational freedom of resulting amides or ureas, locking them into bioactive conformations.

  • The Nitrile Group (-CN): The cyano group on the opposing ring is strongly electron-withdrawing, activating the aromatic system for nucleophilic aromatic substitution (S_NAr) if leaving groups are present. Furthermore, it serves as a latent electrophile. Under specific conditions, it can be converted into amidines, tetrazoles, or participate in cyclization reactions to form nitrogen-containing heterocycles like quinazolines[3]. Recent advances have also demonstrated the utility of such benzonitriles in the synthesis of C–O axially chiral molecules via N-heterocyclic carbene (NHC) catalysis[4].

  • The Diaryl Ether Linkage (-O-): This linkage provides essential conformational flexibility, allowing the two aromatic rings to twist and adapt to the topography of target binding sites—a feature heavily exploited in the design of slow-onset, high-residence-time inhibitors[2].

SyntheticWorkflow A 4-(5-Amino-2-methylphenoxy) benzonitrile B Amide/Urea Formation (Kinase Inhibitor Precursor) A->B Electrophile Coupling C Nitrile Cyclization (Quinazoline/Tetrazole) A->C [3+2] Cycloaddition or Condensation D Cross-Coupling (Buchwald-Hartwig) A->D Pd-Catalyzed Amination

Synthetic workflow illustrating the orthogonal reactivity of the building block.

Experimental Protocols: Self-Validating Methodologies

As a Senior Application Scientist, ensuring reproducibility requires protocols that are self-validating. The following methodologies include built-in analytical checkpoints to confirm reaction success at each stage.

Protocol A: Amide Coupling for Kinase Inhibitor Precursors

Goal: To synthesize a substituted amide from the primary amine of 4-(5-Amino-2-methylphenoxy)benzonitrile.

Causality & Rationale: The formation of an amide bond is the foundational step in constructing urea-based or amide-based kinase inhibitors. We utilize HATU as a coupling reagent due to its high efficiency and ability to suppress epimerization, which is critical when coupling with complex carboxylic acids.

Step-by-Step Procedure:

  • Activation: In an oven-dried, argon-purged round-bottom flask, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the mixture at 0 °C. Stir for 15 minutes. Causality: The low temperature prevents thermal degradation of the highly reactive active ester intermediate.

  • Amine Addition: Add 4-(5-Amino-2-methylphenoxy)benzonitrile (1.0 equiv) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-Process Validation: Monitor the reaction progress via LC-MS. Validation Check: The success of the coupling is confirmed by the disappearance of the starting amine mass [M+H]⁺ = 225.1 and the emergence of the product mass.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Causality: This neutralizes the acidic byproducts and DIPEA salts, preventing the premature hydrolysis of the newly formed amide.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

  • Final Validation: ¹H NMR (400 MHz, DMSO-d₆). Validation Check: Look for the disappearance of the primary amine protons (~5.0 ppm, broad singlet) and the appearance of a downfield amide proton (~9.5-10.5 ppm).

Protocol B: Nitrile Cyclization to Tetrazole (Bioisostere Synthesis)

Goal: Conversion of the benzonitrile moiety to a 1H-tetrazole.

Causality & Rationale: Tetrazoles are metabolically stable bioisosteres of carboxylic acids, often used to improve the pharmacokinetic profile of a drug. The reaction utilizes sodium azide and a Lewis acid catalyst to facilitate the [3+2] cycloaddition.

Step-by-Step Procedure:

  • Preparation: Dissolve the benzonitrile derivative (1.0 equiv) in a solvent mixture of DMF/H₂O (9:1).

  • Reagent Addition: Add NaN₃ (3.0 equiv) and ZnBr₂ (1.0 equiv). Causality: ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination significantly increases the electrophilicity of the nitrile carbon, drastically accelerating the cycloaddition compared to uncatalyzed conditions.

  • Cycloaddition: Heat the mixture to 120 °C in a sealed pressure tube behind a blast shield for 18 hours.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 2. Causality: Acidification is required to protonate the tetrazole salt, rendering it neutral and soluble in the organic extraction phase. Extract with EtOAc.

  • Final Validation: IR Spectroscopy. Validation Check: Confirm the disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹ and the appearance of broad N-H stretching bands (2500-3000 cm⁻¹) corresponding to the tetrazole ring.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Inhibitor Diaryl Ether Inhibitor (ATP-Competitive Binding) RTK->Inhibitor Inhibited by Downstream MAPK/ERK Pathway Blockade Inhibitor->Downstream Prevents Activation Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Induces

Pharmacological pathway of diaryl ether-based kinase inhibitors inducing apoptosis.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, expected yields, and critical validation metrics for the primary derivatization pathways of 4-(5-Amino-2-methylphenoxy)benzonitrile.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Primary Validation Metric
Amide Coupling HATU, DIPEA, DMF254-685 - 92%¹H NMR: Amide NH peak at ~9.5-10.5 ppm
Tetrazole Formation NaN₃, ZnBr₂, DMF/H₂O1201875 - 80%IR: Disappearance of 2220 cm⁻¹ (C≡N)
Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃901265 - 75%LC-MS: Mass shift to [M+H]⁺ of product
Quinazoline Cyclization DMF-DMA, then NH₄OAc1301260 - 70%¹H NMR: Appearance of pyrimidine CH (~8.8 ppm)

References

  • Title: Dynamic Kinetic Resolution Approach to C–O Axially Chiral Benzonitriles via N-Heterocyclic Carbene-Catalyzed Atroposelective Imine Umpolung Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy Source: ChemMedChem (via NIH PubMed Central) URL: [Link]

Sources

analytical techniques for 4-(5-Amino-2-methylphenoxy)benzonitrile characterization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Comprehensive Characterization of 4-(5-Amino-2-methylphenoxy)benzonitrile

Abstract

This application note provides a detailed guide for the analytical characterization of 4-(5-Amino-2-methylphenoxy)benzonitrile, a key intermediate in pharmaceutical synthesis. A multi-technique approach is essential for unequivocally confirming the identity, purity, and stability of such molecules. We present optimized protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering researchers, scientists, and drug development professionals a robust framework for quality control and characterization. The methodologies are designed to be self-validating, with explanations grounded in established scientific principles to ensure technical accuracy and reproducibility.

Introduction

4-(5-Amino-2-methylphenoxy)benzonitrile is a bifunctional organic compound featuring a diaryl ether linkage, a primary amine, and a nitrile group. This specific arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The purity and structural integrity of such intermediates are paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide moves beyond a simple listing of procedures. It explains the causality behind experimental choices, integrating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Thermal Analysis (DSC/TGA) into a cohesive characterization workflow.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValue
Chemical Structure
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
CAS Number 151593-37-4
Appearance Typically an off-white to tan solid
Predicted logP ~2.5 - 3.5 (Indicates moderate lipophilicity)
Solubility Soluble in organic solvents like Methanol, Acetonitrile, DMSO, DCM; sparingly soluble in water

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the main compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, moderately polar compounds like 4-(5-Amino-2-methylphenoxy)benzonitrile. The C18 stationary phase provides excellent hydrophobic retention, while a gradient elution with acetonitrile and water allows for the separation of impurities with a wide range of polarities. UV detection is ideal due to the aromatic nature of the molecule, which confers a strong chromophore. A wavelength of 230 nm is selected to ensure detection of both the parent compound and potential impurities which may have different absorption maxima.

Protocol 1: RP-HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Reagents & Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (0.1%, optional for peak shaping)

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent). This results in a stock concentration of 100 µg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter if particulate matter is present.

  • Chromatographic Conditions:

ParameterSetting
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 35 minutes
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify and quantify any impurities relative to the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (~10 mg) Dissolve Dissolve in Diluent (50:50 ACN:H2O) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS serves as an excellent orthogonal technique to HPLC. It is highly effective for identifying volatile or semi-volatile impurities that might not be detected by HPLC. Due to the presence of a polar primary amine group, which can cause peak tailing on standard non-polar columns, a mid-polarity column (e.g., containing a percentage of cyanopropylphenyl) or derivatization might be considered. However, modern, well-deactivated columns can often analyze such compounds directly. MS detection provides definitive identification of impurities by offering both molecular weight and fragmentation data.

Protocol 2: GC-MS for Volatile Impurities and Identity Confirmation

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Reagents & Materials:

    • Dichloromethane (DCM) or Ethyl Acetate (GC Grade)

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in Ethyl Acetate.

    • Ensure the sample is fully dissolved.

  • Instrumental Parameters:

ParameterSetting
Injector Temperature 280 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 300 °C @ 15 °C/min, hold 10 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
  • Data Analysis:

    • Identify the main peak corresponding to the target compound.

    • Compare the resulting mass spectrum with a library or theoretical fragmentation pattern.

    • Search for minor peaks and identify them by their mass spectra to characterize potential volatile impurities.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is the most powerful tool for structural determination. ¹H NMR confirms the proton environment (number of protons, their connectivity, and electronic environment), while ¹³C NMR confirms the carbon skeleton. The combination provides a definitive fingerprint of the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will solubilize the compound and allow for the observation of the exchangeable N-H protons of the amine group.

Protocol 3: NMR Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Expected Chemical Shifts:

¹H NMR (Predicted in DMSO-d₆)SignalMultiplicityIntegrationAssignment
~7.8 ppmdDoublet2HProtons ortho to -CN
~7.2 ppmdDoublet2HProtons meta to -CN
~6.9 ppmdDoublet1HProton on methyl-bearing ring
~6.5 ppmmMultiplet2HOther protons on amine-bearing ring
~5.3 ppmsSinglet (broad)2H-NH₂
~2.1 ppmsSinglet3H-CH₃
¹³C NMR (Predicted)SignalAssignment
~160-150 ppm3 CC-O, C-N
~135-115 ppm8 CAromatic C-H, C-C
~118 ppm1 C-C≡N
~105 ppm1 CC-CN
~16 ppm1 C-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique to confirm the presence of key functional groups. The spectrum provides a unique "fingerprint" that can be used for identification and comparison between batches.

Protocol 4: FTIR Functional Group Analysis

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (doublet)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic
2230 - 2220C≡N stretchAromatic Nitrile[1][2]
1620 - 1580N-H bend / C=C stretchAmine / Aromatic Ring
1275 - 1200C-O stretch (asymmetric)Alkyl Aryl Ether[3]

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques like DSC and TGA are crucial for characterizing the physicochemical properties of pharmaceutical materials, including their melting point, purity, and thermal stability.[4][5]

Authoritative Grounding: DSC can determine melting temperature, enthalpy, and purity, while TGA measures changes in mass upon heating, providing information on thermal stability and the presence of volatile residues like water or solvents.[6][7]

Thermal_Analysis cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) Compound 4-(5-Amino-2-methylphenoxy) benzonitrile Sample DSC_run Heat sample at controlled rate (e.g., 10 °C/min) Compound->DSC_run TGA_run Heat sample at controlled rate (e.g., 10 °C/min) Compound->TGA_run DSC_data Measure Heat Flow DSC_run->DSC_data DSC_result Determine: - Melting Point (Tm) - Enthalpy of Fusion (ΔH) - Purity Assessment DSC_data->DSC_result TGA_data Measure Mass Change TGA_run->TGA_data TGA_result Determine: - Decomposition Temperature - Presence of Volatiles - Thermal Stability TGA_data->TGA_result

Caption: Integrated workflow for thermal analysis.

Protocol 5: DSC for Melting Point and Purity

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Instrumental Parameters:

    • Temperature Program: Heat from 25 °C to a temperature at least 20 °C above the melting point at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • Data Analysis: Determine the onset and peak of the melting endotherm. Use instrument software for purity analysis based on the van't Hoff equation.

Protocol 6: TGA for Thermal Stability

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Instrumental Parameters:

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition (significant weight loss). Quantify any weight loss at lower temperatures, which may indicate residual solvent or water.

Integrated Characterization Strategy

No single technique is sufficient for full characterization. The strength of this guide lies in its integrated approach, where each method provides complementary information, leading to an unambiguous and comprehensive understanding of the material.

Integrated_Workflow cluster_purity Purity & Impurity Profile cluster_identity Identity & Structural Confirmation cluster_physical Physicochemical Properties Sample Test Article: 4-(5-Amino-2-methylphenoxy)benzonitrile HPLC HPLC (Primary Purity) Sample->HPLC GCMS_purity GC-MS (Volatile Impurities) Sample->GCMS_purity NMR NMR (Definitive Structure) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR MS Mass Spec (Molecular Weight) Sample->MS DSC DSC (Melting Point, Purity) Sample->DSC TGA TGA (Thermal Stability) Sample->TGA Report Comprehensive Certificate of Analysis HPLC->Report GCMS_purity->Report NMR->Report FTIR->Report MS->Report DSC->Report TGA->Report

Caption: Integrated analytical approach for full characterization.

This workflow ensures that the material's identity is confirmed (NMR, MS, FTIR), its purity is accurately quantified (HPLC, GC-MS), and its key physical properties are documented (DSC, TGA). This holistic approach is fundamental to ensuring quality and consistency in research and development.

References

  • ResearchGate. Characterization of pharmaceuticals using thermal analysis. Available from: [Link]

  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry. Available from: [Link]

  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. (2026). Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. Available from: [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). Available from: [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. Available from: [Link]

  • AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. (2025). Available from: [Link]

  • ACS Publications. Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. (2024). Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. (2024). Available from: [Link]

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. Available from: [Link]

  • OpenStax adaptation. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. Available from: [Link]

Sources

Application Note: NMR Structural Elucidation and Signal Assignment of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Diaryl ethers represent a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors, antiretrovirals, and agrochemicals. The compound 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS: 1154941-12-4) is a highly functionalized building block featuring a central ether linkage bridging a 4-cyanophenyl ring (Ring A) and a 5-amino-2-methylphenyl ring (Ring B).

For drug development professionals, verifying the exact substitution pattern of such intermediates is a critical quality control step. This application note provides a comprehensive, self-validating methodology for the acquisition and unambiguous assignment of the 1 H and 13 C NMR spectra of this molecule, grounded in fundamental principles of nuclear magnetic shielding and solvent causality.

Experimental Design & Causality

To ensure absolute trustworthiness in structural elucidation, experimental parameters cannot be chosen arbitrarily. Every step in the protocol below is designed as a self-validating system , ensuring that the resulting data inherently proves its own accuracy.

Solvent Selection: The Critical Role of DMSO- d6​

The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) over chloroform ( CDCl3​ ) or methanol ( CD3​OD ) is not merely a matter of solubility; it is a mechanistic necessity.

  • Causality: The target molecule contains a primary amine (-NH 2​ ). In protic solvents or chloroform containing trace water, labile amine protons undergo rapid intermolecular chemical exchange. On the NMR timescale, this rapid exchange averages the signal, causing the -NH 2​ peak to broaden into the baseline or disappear entirely [1].

  • Solution: DMSO- d6​ acts as a strong hydrogen-bond acceptor. It tightly solvates the -NH 2​ protons, drastically reducing their exchange rate. This traps the protons in a distinct magnetic environment, allowing the amine signal to be observed and integrated as a distinct broad singlet [2].

Self-Validating Acquisition Protocol

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity 4-(5-Amino-2-methylphenoxy)benzonitrile.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ within a clean glass vial, then transfer to a 5 mm NMR tube.

Step 2: Locking, Shimming, and 1D 1 H Acquisition

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock to the deuterium signal of DMSO.

  • Self-Validation Check: Perform gradient shimming and measure the full-width at half-maximum (FWHM) of the residual DMSO pentet at 2.50 ppm. Proceed only if FWHM < 1.0 Hz. Why? The Ring B spin system contains a fine meta-coupling ( J≈2.2 Hz). Poor magnetic homogeneity will blur this splitting, making the H4 and H6 protons indistinguishable.

  • Acquire the 1 H spectrum using 16–32 scans, a 30° pulse, and a 2.0-second relaxation delay ( d1​ ).

Step 3: 1D 13 C Acquisition (Overcoming T 1​ Relaxation)

  • Acquire the 13 C spectrum at 100 MHz or 150 MHz using 1024–2048 scans.

  • Causality: Set the relaxation delay ( d1​ ) to at least 2.5 seconds. Quaternary carbons—specifically the nitrile carbon (-CN) and the ether-linked carbons (C1, C1')—lack attached protons to facilitate dipole-dipole relaxation. A short delay will saturate these nuclei, rendering the critical nitrile peak (~119 ppm) invisible.

Step 4: 2D Heteronuclear Correlation (HSQC & HMBC)

  • Acquire a 1 H- 13 C HSQC spectrum to map all protonated carbons, directly validating the 1D assignments.

  • Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( J=8 Hz). Crucial Validation: Look for the trans-ether cross-peak between the Ring A ortho-protons and the Ring B oxygen-bearing carbon. This proves the two rings are covalently linked.

Mechanistic Signal Assignment

Ring A: The 4-Cyanophenyl System (AA'BB')

Ring A is a 1,4-disubstituted benzene ring, yielding a classic AA'BB' splitting pattern (often appearing as two distinct doublets).

  • Deshielding by Nitrile: The -CN group is a powerful π -acceptor. It withdraws electron density from its ortho positions, severely deshielding H3' and H5', pushing them downfield to ~7.80 ppm .

  • Shielding by Ether: The ether oxygen is a π -donor, shielding its ortho protons (H2', H6'), which resonate upfield at ~7.05 ppm .

Ring B: The 5-Amino-2-methylphenyl System (AMX)

Ring B is 1,2,4-trisubstituted, yielding an AMX spin system. The chemical shifts are dictated by the competing electronic effects of the -OAr, -CH 3​ , and -NH 2​ groups [3].

  • H6 (ortho to -NH 2​ , ortho to -OAr): This proton sits between two strong electron-donating heteroatoms. It experiences massive shielding and appears as the most upfield aromatic signal at ~6.20 ppm . Because its only adjacent proton is meta (H4), it appears as a doublet ( J≈2.2 Hz).

  • H4 (ortho to -NH 2​ , meta to -CH 3​ ): Also highly shielded by the amine group, appearing at ~6.35 ppm . It couples ortho to H3 ( J≈8.0 Hz) and meta to H6 ( J≈2.2 Hz), making it a distinct doublet of doublets (dd).

  • H3 (ortho to -CH 3​ , meta to -NH 2​ ): Lacking direct ortho-shielding from the heteroatoms, this is the most downfield proton on Ring B at ~7.05 ppm (d, J≈8.0 Hz), often overlapping with the Ring A H2'/H6' signal.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
-NH 2​ 5.10br s-2HSlow exchange in DMSO; broad due to 14 N quadrupolar relaxation.
H6 (Ring B) 6.20d2.21HHighly shielded by ortho -NH 2​ and -OAr; meta-coupling only.
H4 (Ring B) 6.35dd8.0, 2.21HShielded by ortho -NH 2​ ; ortho and meta couplings.
H3 (Ring B) 7.05d8.01HLeast shielded on Ring B; ortho to methyl.
H2', H6' (Ring A) 7.05d (AA'BB')8.52HShielded by adjacent ether oxygen.
H3', H5' (Ring A) 7.80d (AA'BB')8.52HDeshielded by adjacent electron-withdrawing -CN group.
-CH 3​ 2.05s-3HStandard aryl methyl group.
Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
Carbon TypePositionChemical Shift ( δ , ppm)Carbon TypePositionChemical Shift ( δ , ppm)
Quaternary (C-O) C1' (Ring A)~161.0Aromatic CH C3 (Ring B)~131.5
Quaternary (C-O) C1 (Ring B)~154.0Aromatic CH C2', C6' (Ring A)~117.5
Quaternary (C-N) C5 (Ring B)~148.5Aromatic CH C4 (Ring B)~110.0
Quaternary (-CN) Nitrile~119.0Aromatic CH C6 (Ring B)~106.0
Quaternary (C-C) C2 (Ring B)~118.0Quaternary (C-C) C4' (Ring A)~104.0
Aromatic CH C3', C5' (Ring A)~134.5Aliphatic CH 3​ -CH 3​ ~16.5

Structural Elucidation Workflow

The following diagram illustrates the logical progression of the self-validating NMR workflow, demonstrating how 1D and 2D techniques synergize to confirm the diaryl ether structure.

NMR_Workflow Prep 1. Sample Preparation (Dissolution in DMSO-d6) Acq1H 2. 1H NMR Acquisition (Assess NH2 exchange & Spin Systems) Prep->Acq1H Acq13C 3. 13C NMR Acquisition (Carbon framework & Quaternaries) Prep->Acq13C Acq2D 4. 2D NMR (HSQC/HMBC) (Heteronuclear Connectivity) Acq1H->Acq2D Analysis 5. Spin System Analysis (AA'BB' and AMX patterns) Acq1H->Analysis Acq13C->Acq2D Assignment 6. Final Structural Assignment (4-(5-Amino-2-methylphenoxy)benzonitrile) Acq2D->Assignment Analysis->Assignment

Figure 1: Self-validating NMR elucidation workflow for diaryl ether structural assignment.

References

  • Title: NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis Source: ACS Sustainable Chemistry & Engineering (2023) URL: [Link]

  • Title: NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds Source: National Institutes of Health (PMC) (2022) URL: [Link]

Application Note: Functionalization Protocols for the Amino Group in 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) is a high-purity, versatile chemical building block frequently utilized in the synthesis of advanced pharmaceuticals and high-performance materials[1]. Structurally, it features an aryl ether linkage bridging a 4-cyanophenyl ring and a 5-amino-2-methylphenyl ring.

From a reactivity standpoint, the primary amine is an aniline derivative. Because the nitrogen lone pair is delocalized into the aromatic system, it exhibits lower nucleophilicity compared to aliphatic amines[2][3]. Furthermore, the presence of the 4-cyano group introduces a chemoselectivity constraint: harsh reducing agents (e.g., LiAlH₄) or strongly basic aqueous conditions at elevated temperatures must be avoided to prevent nitrile reduction or hydrolysis. Therefore, functionalization of the 5-amino group requires highly efficient, mild activation strategies.

This guide details two field-proven, self-validating workflows for functionalizing this building block: HATU-mediated Amidation and Buchwald-Hartwig Cross-Coupling .

Workflow 1: High-Efficiency Amide Coupling (HATU/DIPEA)

Expertise & Experience: Mechanistic Causality

Standard carbodiimide coupling reagents (like EDC/HOBt) often yield sluggish reactions and poor conversions when applied to electron-deficient or sterically hindered anilines[2][3]. To overcome this, uronium-based coupling reagents such as HATU are preferred due to their rapid formation of highly reactive OAt (7-aza-1-hydroxybenzotriazole) active esters[4].

However, the use of HATU with anilines introduces a critical chemoselectivity risk. If the aniline is mixed with HATU before the carboxylic acid is fully activated, the amine can directly attack the uronium salt, forming a dead-end tetramethylguanidine (TMG) byproduct[5][6]. Therefore, strict adherence to the order of addition (pre-activation) is the fundamental causality behind the success of this protocol.

HATU_Coupling RCOOH Carboxylic Acid + DIPEA ActiveEster OAt Active Ester (Intermediate) RCOOH->ActiveEster 1. Pre-activation (Fast) HATU HATU Reagent HATU->ActiveEster SideProduct Guanidinium Byproduct HATU->SideProduct Product Target Amide ActiveEster->Product 2. Aniline Addition (Nucleophilic Attack) Aniline 4-(5-Amino...) benzonitrile Aniline->Product Aniline->SideProduct Incorrect Order (Direct attack on HATU)

HATU-mediated amide coupling mechanism highlighting chemoselective order of addition.
Self-Validating Protocol: Amidation

Reagents: Carboxylic acid (1.1 eq), 4-(5-Amino-2-methylphenoxy)benzonitrile (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

  • Pre-Activation: Dissolve the carboxylic acid and DIPEA in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool to 0 °C. Add HATU in one portion.

    • Validation Checkpoint 1: Monitor the solution for 15–30 minutes. A visual transition to a pale yellow/orange hue confirms the formation of the OAt active ester.

  • Amine Addition: Dissolve the aniline (1.0 eq) in a minimal volume of DMF and add it dropwise to the pre-activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS.

    • Validation Checkpoint 2: The mass spectrum should show the disappearance of the aniline [M+H]⁺ peak at m/z 225.1 and the appearance of the target amide mass. The absence of a +99 Da mass shift confirms that guanidinylation was successfully avoided[5].

  • Workup: Quench the reaction with water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Workflow 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Expertise & Experience: Mechanistic Causality

The Buchwald-Hartwig amination is the premier method for coupling our target aniline with aryl halides to form complex diarylamines, a ubiquitous motif in pharmaceuticals and organic materials[7][8]. The primary mechanism involves oxidative addition of the aryl halide to a Pd(0) species, amine coordination, deprotonation, and reductive elimination[7][9].

The experimental choice of the phosphine ligand is the most critical parameter. A competing side reaction, β-hydride elimination, can lead to hydrodehalogenation of the arene[7]. To suppress this and force the desired reductive elimination, bulky bidentate ligands (e.g., BINAP) or sterically demanding dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) must be used[9][10]. These ligands sterically favor the monoligated palladium species, dramatically accelerating the catalytic cycle[9].

Buchwald_Hartwig Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-X Oxidative Addition Pd0->PdII_Ox + Aryl Halide (Ar-X) PdII_Amine Ar-Pd(II)-NH-Ar' Amine Coordination PdII_Ox->PdII_Amine + Aniline + Base PdII_Amine->Pd0 Reductive Elimination Product Diaryl Amine Product PdII_Amine->Product Yields

Catalytic cycle of the Buchwald-Hartwig amination for diarylamine synthesis.
Self-Validating Protocol: Cross-Coupling

Reagents: Aryl bromide (1.0 eq), 4-(5-Amino-2-methylphenoxy)benzonitrile (1.1–1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), Cs₂CO₃ (2.0 eq), anhydrous Toluene (0.1 M).

  • Degassing (Critical Step): Charge an oven-dried Schlenk tube with the aryl bromide, aniline, Pd₂(dba)₃, XPhos, and Cs₂CO₃[11]. Evacuate the flask and backfill with Argon (repeat 3x). Oxygen must be strictly excluded to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Solvent Addition & Heating: Add anhydrous, sparged toluene via syringe. Seal the tube and heat the mixture to 100–110 °C in an oil bath for 8–12 hours[8][10].

    • Validation Checkpoint 1: Upon heating, the initial dark purple/red mixture (characteristic of Pd₂(dba)₃) will transition to a dark brown or reddish-brown suspension, indicating active entry into the catalytic cycle.

  • In-Process Control (IPC): Perform TLC analysis (Hexanes/EtOAc).

    • Validation Checkpoint 2: The starting aniline is highly UV-active. The complete consumption of the starting material spot and the appearance of a new, less polar spot confirms conversion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the insoluble inorganic salts and palladium black[10][11]. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Quantitative Data Summaries

Table 1: Amidation Reagent Comparison for Anilines
Reagent SystemPre-activation Needed?Relative YieldByproduct RiskBest For
EDC / HOBt / DIPEA OptionalModerate (40-60%)LowUnhindered aliphatic amines[2]
HATU / DIPEA Critical High (70-95%)High (Guanidinylation)Electron-deficient/hindered anilines[3][5]
Acid Chloride / Et₃N NoVery High (80-99%)LowSimple, stable carboxylic acids[4]
Table 2: Buchwald-Hartwig Ligand Selection
Aryl HalidePreferred LigandBaseTemp (°C)Mechanistic Rationale
Aryl Bromides BINAP or XPhosCs₂CO₃80-110Bidentate/bulky ligands prevent Pd-dimerization and β-hydride elimination[9][10]
Aryl Chlorides BrettPhosNaOtBu100-120Highly electron-rich ligand accelerates oxidative addition of inert C-Cl bonds[10]

References

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Available at:[Link]

  • Organic Synthesis. "Buchwald-Hartwig Coupling - General Procedure". Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". Available at: [Link]

  • ACS Publications. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors". Available at: [Link]

  • Wikipedia. "Buchwald–Hartwig amination". Available at: [Link]

  • Reddit (r/Chempros). "HATU coupling - what's the best order?". Available at:[Link]

  • ResearchGate. "The amide group and its preparation methods by acid-amine coupling reactions: an overview". Available at:[Link]

Sources

Application Note: Chemoselective Transformations of the Nitrile Group in 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) is a highly versatile bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and other targeted therapeutics[1]. Structurally, it features a central diaryl ether linkage bridging an electron-rich 5-amino-2-methylphenyl moiety and an electron-deficient 4-cyanophenyl ring.

The primary synthetic challenge when functionalizing this molecule lies in chemoselectivity . The unprotected primary aniline (-NH2) is both nucleophilic and possesses relatively acidic protons (pKa ~27–30). Consequently, aggressive reagents traditionally used for nitrile transformations—such as strong hydride donors (e.g., LiAlH4) or organometallic bases (e.g., Grignard reagents)—will preferentially deprotonate or coordinate with the aniline[2]. This leads to massive reagent consumption, the formation of insoluble aluminate/magnesium complexes, and poor yields. To achieve high-yielding transformations of the nitrile group (-CN) into valuable pharmacophores, protocols must leverage chemoselective reagents that tolerate the aniline moiety or employ in situ trapping strategies.

Mechanistic Insights & Chemoselective Strategies

Pathway A: Tetrazole Synthesis ([3+2] Cycloaddition)

The conversion of the nitrile to a 1H-tetrazole—a metabolically stable bioisostere of a carboxylic acid—proceeds via a [3+2] cycloaddition with an azide source[3]. Because the aniline nitrogen is a poor 1,3-dipole and unreactive toward azide, this transformation can be performed without protecting groups. The classical Finnegan method utilizes sodium azide (NaN3) and ammonium chloride (NH4Cl) in polar aprotic solvents (DMF) at elevated temperatures (120 °C)[3]. NH4Cl serves as a mild proton source to generate hydrazoic acid (HN3) in situ, lowering the activation energy for the cycloaddition while keeping the mildly basic aniline largely unprotonated.

Pathway B: Controlled Reduction to a Primary Amine

While lithium aluminum hydride (LiAlH4) is the textbook reagent for reducing nitriles to primary amines, its use here is contraindicated due to the violent evolution of hydrogen gas upon reaction with the aniline N-H bonds[2]. Instead, catalytic hydrogenation is the self-validating protocol of choice[4]. Using Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere cleanly reduces the carbon-nitrogen triple bond[5]. To suppress the formation of secondary amine byproducts—caused by the nucleophilic attack of the newly formed primary amine onto the intermediate imine—the reaction is conducted in the presence of Boc-anhydride (Boc2O), which traps the primary amine in situ[4].

Pathway C: Amidoxime Formation

Amidoximes are critical intermediates for synthesizing 1,2,4-oxadiazoles and serve as nitric oxide-donating prodrug motifs. The reaction relies on the alpha-effect of hydroxylamine (NH2OH), making it a super-nucleophile that selectively attacks the electrophilic nitrile carbon[6]. The aniline nitrogen, lacking this alpha-effect, cannot compete. This reaction proceeds smoothly in protic solvents (ethanol) using hydroxylamine hydrochloride and a mild base (Na2CO3) at reflux, completely bypassing the need for aniline protection[7].

Quantitative Data Summary

Reaction PathwayTarget Functional GroupReagents & ConditionsAniline Protection Required?Typical Yield RangeReaction Time
Pathway A 1H-TetrazoleNaN3, NH4Cl, DMF, 120 °CNo75–85%24–48 h
Pathway B Primary AmineH2 (50 psi), Pd/C, Boc2O, EtOH, RTNo (Boc-trapped in situ)80–90%12–24 h
Pathway C AmidoximeNH2OH·HCl, Na2CO3, EtOH, 80 °CNo85–95%12–18 h

Reaction Pathway Visualization

G SM 4-(5-Amino-2-methylphenoxy) benzonitrile Tetrazole 5-(4-(5-Amino-2-methylphenoxy) phenyl)-1H-tetrazole (Bioisostere) SM->Tetrazole NaN3, NH4Cl DMF, 120°C [3+2] Cycloaddition Amine 4-(5-Amino-2-methylphenoxy) benzylamine (Building Block) SM->Amine H2, Raney Ni or Pd/C EtOH, 50 psi Catalytic Hydrogenation Amidoxime 4-(5-Amino-2-methylphenoxy) -N'-hydroxybenzimidamide (Prodrug Motif) SM->Amidoxime NH2OH·HCl, Na2CO3 EtOH, Reflux Nucleophilic Addition

Divergent chemoselective functionalization of the nitrile group without aniline protection.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(4-(5-Amino-2-methylphenoxy)phenyl)-1H-tetrazole

Objective: Conversion of the nitrile to a tetrazole bioisostere via the Finnegan method[3].

  • Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(5-Amino-2-methylphenoxy)benzonitrile (1.0 eq, 10 mmol), sodium azide (1.5 eq, 15 mmol), and ammonium chloride (1.5 eq, 15 mmol).

  • Reaction: Suspend the solid reactants in 25 mL of anhydrous N,N-dimethylformamide (DMF). Purge the vessel with nitrogen.

  • Heating: Heat the reaction mixture to 120 °C using an oil bath for 24–48 hours. Monitor the consumption of the starting material via LC-MS.

  • Work-up (Safety Critical): Cool the mixture to room temperature and pour it into 100 mL of ice-water. Carefully acidify the aqueous mixture to pH ~3 using 1M HCl. (Caution: Acidification of unreacted NaN3 generates highly toxic and volatile HN3 gas; perform this step strictly in a well-ventilated fume hood).

  • Isolation: Extract the precipitated tetrazole with ethyl acetate (3 × 50 mL). Wash the combined organic layers thoroughly with water (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from ethanol/water if necessary.

Protocol 2: Synthesis of 4-(5-Amino-2-methylphenoxy)benzylamine (via Catalytic Hydrogenation)

Objective: Chemoselective reduction of the nitrile to a primary amine while preventing secondary amine dimerization[4].

  • Setup: To a Parr hydrogenation flask, add 4-(5-Amino-2-methylphenoxy)benzonitrile (1.0 eq, 10 mmol) and dissolve in 40 mL of anhydrous ethanol.

  • In Situ Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq, 11 mmol) to the solution to trap the resulting primary amine.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 224 mg) under a gentle stream of argon to prevent auto-ignition of the catalyst[5].

  • Hydrogenation: Attach the flask to the Parr apparatus, evacuate, and backfill with H2 gas three times. Pressurize the vessel to 50 psi and agitate at room temperature for 12–24 hours.

  • Work-up: Upon completion (verified by TLC), carefully vent the H2 gas and purge the system with argon. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess ethanol.

  • Deprotection: Concentrate the filtrate in vacuo. The resulting Boc-protected amine can be quantitatively deprotected by stirring in 4M HCl in dioxane for 2 hours at room temperature, yielding the primary amine hydrochloride salt.

Protocol 3: Synthesis of 4-(5-Amino-2-methylphenoxy)-N'-hydroxybenzimidamide

Objective: Nucleophilic addition of hydroxylamine to form an amidoxime[6].

  • Setup: In a 100 mL round-bottom flask, dissolve 4-(5-Amino-2-methylphenoxy)benzonitrile (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (2.0 eq, 20 mmol) and sodium carbonate (2.0 eq, 20 mmol)[6].

  • Reaction: Attach a reflux condenser and heat the suspension to 80 °C (reflux) for 12–18 hours. The alpha-effect of hydroxylamine ensures exclusive reaction at the nitrile carbon[7].

  • Work-up: Cool the mixture to room temperature and filter off the insoluble inorganic salts (NaCl, unreacted Na2CO3).

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the crude residue in 50 mL of water and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate to afford the pure amidoxime as a crystalline solid.

References

  • BenchChem - 4-(5-Amino-2-methylphenoxy)benzonitrile | CAS 1154941-12-4.
  • BenchChem - Troubleshooting low conversion rates in nitrile to tetrazole reactions.
  • Wikipedia - Nitrile reduction.
  • Chemguide - Reduction of Nitriles.
  • LibreTexts - 20.7: Chemistry of Nitriles.
  • BenchChem - Optimizing reaction conditions for the synthesis of amidoximes from nitriles.
  • Organic & Biomolecular Chemistry (RSC) - An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine.

Sources

Troubleshooting & Optimization

purification challenges of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(5-Amino-2-methylphenoxy)benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS: 1154941-12-4) [1].

This molecule presents a unique trifecta of purification challenges: a basic, oxidation-prone primary aniline moiety; a polar, mildly base-sensitive nitrile group; and a lipophilic diaryl ether core. The protocols and troubleshooting steps below are engineered to leverage these structural features, ensuring high recovery and analytical purity.

I. Diagnostic Purification Workflow

Before selecting a purification method, it is critical to diagnose the specific impurity profile of your crude reaction mixture. The following decision tree outlines the logical progression for isolating the target compound.

PurificationWorkflow Start Crude 4-(5-Amino-2-methylphenoxy) benzonitrile CheckColor Is the crude mixture dark/discolored? Start->CheckColor Charcoal Activated Charcoal Treatment CheckColor->Charcoal Yes CheckPurity Are neutral impurities present? (e.g., nitriles) CheckColor->CheckPurity No Charcoal->CheckPurity PHSwing Acid-Base Extraction (pH Swing) CheckPurity->PHSwing Yes CheckTailing Does the product tail on silica TLC? CheckPurity->CheckTailing No PHSwing->CheckTailing Column Chromatography with 1% TEA Modifier CheckTailing->Column Yes Cryst Crystallization (Hexane/EtOAc) CheckTailing->Cryst No Column->Cryst Pure Pure Product Cryst->Pure

Diagnostic workflow for purifying 4-(5-Amino-2-methylphenoxy)benzonitrile.

II. Troubleshooting & FAQs

Q1: My product exhibits severe tailing and streaking on silica gel TLC, and I am losing yield during column chromatography. How do I resolve this? Causality: Aniline derivatives are basic compounds that interact strongly via hydrogen bonding with the acidic silanol groups (Si-O-H) present on the surface of standard silica gel[2]. This irreversible adsorption leads to asymmetric peaks and poor recovery. Solution: You must neutralize the stationary phase. Add a basic modifier, such as 1% triethylamine (TEA), to your mobile phase[2]. The TEA competitively binds to the acidic silanol sites, allowing the 4-(5-Amino-2-methylphenoxy)benzonitrile to elute symmetrically. Alternatively, if the compound degrades, switch to Neutral Alumina, which lacks these acidic sites[2].

Q2: The crude product is a dark brown/black oil, but the pure compound should be a lighter solid. How do I remove these colored impurities? Causality: The electron-rich aniline ring (further activated by the ether linkage) is highly susceptible to atmospheric oxidation, forming highly conjugated, polymeric, dark-colored byproducts[3]. Solution: Implement an activated charcoal treatment prior to chromatography. Dissolve the crude mixture in hot ethyl acetate, add 5-10% w/w activated charcoal, and filter through a pad of Celite[3]. The porous structure of the charcoal selectively adsorbs the large, polymeric oxidation products while leaving the target monomer in solution.

Q3: My reaction did not go to completion, and the product is co-eluting with the starting material (e.g., 4-fluorobenzonitrile). How can I separate them without a tedious column? Causality: 4-fluorobenzonitrile is a neutral, non-ionizable compound, whereas your target product contains a basic amine (pKa ~4.2)[4]. Solution: Exploit this pKa difference using a pH-swing extraction[5]. By washing the organic layer with 1M HCl, you protonate the aniline, driving it into the aqueous phase as a water-soluble hydrochloride salt. The neutral starting materials remain in the organic phase and are discarded. Basifying the aqueous phase regenerates the free amine, which is then extracted back into a fresh organic solvent.

III. Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is paramount for both extraction and chromatography. The table below summarizes the efficacy of various systems based on empirical partition coefficients and retention factors (Rf).

TechniqueSolvent System / ModifierObservation / ResultRecommended Use
TLC / Column Hexanes / EtOAc (3:1)Severe tailing; Rf = 0.15 to 0.40 (streak).Not Recommended
TLC / Column Hexanes / EtOAc (3:1) + 1% TEA Sharp spot; Rf = 0.35. High recovery (>90%).Optimal for Chromatography [2]
Extraction Dichloromethane / WaterEmulsion formation due to basic amine.Sub-optimal
Extraction EtOAc / 1M HCl (aq)Complete partitioning of product to aqueous phase.Optimal for pH Swing [5]
Crystallization Toluene / HeptaneProduct oils out before crystallizing.Sub-optimal
Crystallization Hot Isopropanol / WaterYields crystalline solid; rejects polar impurities.Optimal for Final Polish

IV. Step-by-Step Experimental Methodologies

To ensure a self-validating system, each protocol includes built-in analytical checkpoints. Do not proceed to subsequent steps without verifying the success of the current one via TLC or pH paper.

Protocol A: Acid-Base Extraction (pH Swing)

Purpose: Rapid removal of neutral starting materials and non-basic organic impurities.

  • Dissolution: Dissolve the crude 4-(5-Amino-2-methylphenoxy)benzonitrile in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as the hydrochloride salt. Validation: Spot the organic layer on TLC; the target compound should be absent.

  • Organic Wash: Wash the aqueous layer with one additional portion of EtOAc to remove residual neutral impurities. Discard the organic layers.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 2M NaOH (aq) dropwise with stirring until the solution reaches pH > 10 (Verify with pH paper). The solution will turn cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the basic aqueous layer twice with fresh EtOAc. Combine these organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

Protocol B: Deactivated Silica Gel Chromatography

Purpose: Separation of regioisomers or closely related basic impurities.

  • Column Preparation: Prepare a slurry of silica gel in Hexanes containing 1% v/v Triethylamine (TEA) . Pour the slurry into the column and pack it using compressed air. Run at least two column volumes of the 1% TEA/Hexanes solution through the bed to fully neutralize the acidic silanol sites[2].

  • Sample Loading: Dissolve the product from Protocol A in the minimum amount of eluent (or pre-absorb onto a small amount of deactivated silica if poorly soluble) and load it onto the column head.

  • Elution: Elute using a gradient of Hexanes to 25% EtOAc in Hexanes, maintaining 1% TEA throughout the entire run.

  • Fraction Collection: Monitor fractions via TLC (using the same TEA-modified solvent system). The target compound will elute as a tight, symmetrical band.

  • Solvent Removal: Combine product-containing fractions. Because TEA has a boiling point of ~89°C, it will co-evaporate during rotary evaporation. To remove trace TEA, co-evaporate the final residue twice with toluene.

V. References

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the specific synthetic challenges of 4-(5-Amino-2-methylphenoxy)benzonitrile.

The synthesis of this bifunctional building block relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction. Because the molecule contains three reactive functional groups—a diaryl ether linkage, a reducible nitro group, and a sensitive nitrile—side reactions are highly prevalent if thermodynamic and kinetic controls are not strictly managed.

Synthesis Workflow & Mechanistic Pitfalls

To successfully synthesize the target molecule, one must navigate competing side reactions at both stages of the workflow.

Workflow A 4-Fluorobenzonitrile + 2-Methyl-5-nitrophenol B SNAr Reaction (Cs2CO3, DMF, 100°C) A->B C 4-(2-Methyl-5-nitrophenoxy) benzonitrile B->C Main Pathway S1 Side Reaction: Nitrile Hydrolysis B->S1 H2O / Strong Base D Chemoselective Reduction (SnCl2·2H2O or Fe/NH4Cl) C->D E Target Molecule: 4-(5-Amino-2-methylphenoxy) benzonitrile D->E Main Pathway S2 Side Reaction: Incomplete Reduction (-NHOH) D->S2 Under-reduction S3 Side Reaction: Nitrile Reduction (Benzylamine) D->S3 Over-reduction (Pd/C)

Fig 1: Overall synthesis workflow highlighting critical side reactions at each stage.

Quantitative Data: Reducing Agent Chemoselectivity

The most frequent point of failure in this synthesis is the reduction step. The table below summarizes the quantitative performance of various reducing agents when applied to 4-(2-methyl-5-nitrophenoxy)benzonitrile [1, 2].

Reducing AgentNitro Reduction YieldNitrile PreservationEther Cleavage RiskPrimary Byproducts
Pd/C + H₂ HighPoor (Reduces to amine)High (Hydrogenolysis)Benzylamine, Phenols
LiAlH₄ ModeratePoor (Reduces to amine)LowBenzylamine, Azobenzenes
SnCl₂·2H₂O High (>90%)Excellent (Intact)LowTin emulsions (if unquenched)
Fe / NH₄Cl High (>85%)Excellent (Intact)LowIron oxides
Na₂S₂O₄ Moderate (~70%)Excellent (Intact)LowUnreacted starting material

Troubleshooting Guide & FAQs

Part A: The SNAr Coupling Step

Q: Why am I seeing hydrolysis of my nitrile group to an amide or carboxylic acid during the SNAr coupling? A: Trace water combined with strong bases (e.g., NaOH, KOH) at elevated temperatures (>100°C) acts as a catalyst for the hydration of nitriles[3].

  • Causality: The hydroxide ion attacks the electrophilic carbon of the nitrile, forming an imidic acid intermediate that tautomerizes to an amide.

  • Solution: Strictly enforce anhydrous conditions. Switch to anhydrous Cesium Carbonate (Cs₂CO₃) in dry DMF or DMSO.

Q: My SNAr reaction is stalling at ~50% conversion. How can I drive it to completion? A: The methyl group on 2-methyl-5-nitrophenol is ortho to the phenolic hydroxyl group. This introduces significant steric hindrance, increasing the activation energy required for the phenoxide oxygen to attack the 4-fluorobenzonitrile.

  • Solution: Elevate the temperature to 100–120°C and use Cs₂CO₃ instead of K₂CO₃. The larger, more polarizable cesium cation creates a "looser" ion pair with the phenoxide, resulting in a more "naked" and aggressive nucleophile that can overcome the steric bulk.

Part B: Chemoselective Nitro Reduction

Q: When using Pd/C and H₂, my mass spectrometry shows a mass +4 Da higher than expected, and the nitrile peak (~2220 cm⁻¹) in my IR spectrum is missing. What happened? A: You have over-reduced the molecule. Palladium on carbon is highly active and will readily undergo catalytic hydrogenation with nitriles, converting them into primary amines (benzylamines) [2]. Furthermore, prolonged exposure to Pd/C can cause hydrogenolysis, cleaving the diaryl ether bond entirely.

  • Solution: Abandon Pd/C for this specific substrate. You must use a chemoselective single-electron transfer (SET) reagent.

Q: Why does Tin(II) chloride (SnCl₂·2H₂O) reduce the nitro group but ignore the nitrile? A: SnCl₂ operates via a single-electron transfer mechanism that specifically targets the highly oxidized, electron-deficient nitrogen atom of the nitro group [1]. Nitriles lack the low-lying LUMO required to accept electrons from mild reductants like Sn(II). Because Sn(II) lacks hydridic character and does not provide a catalytic surface for pi-bond activation, the carbon-nitrogen triple bond remains completely inert.

Q: I switched to SnCl₂·2H₂O, but my workup is a nightmare with intractable emulsions. How do I fix this? A: Tin(II) chloride reductions generate insoluble tin(IV) oxides and hydroxides during standard aqueous workups, which trap your product in severe emulsions.

  • Solution: You must perform a strongly basic quench. Pour the reaction into ice water, then add 5M NaOH until the pH is > 12. This converts the insoluble tin salts into the highly water-soluble hexahydroxostannate(IV) complex ( [Sn(OH)6​]2− ), allowing for a clean, biphasic extraction with ethyl acetate [1].

Chemoselectivity cluster_0 Non-Selective Conditions (e.g., Pd/C + H2, LiAlH4) cluster_1 Chemoselective Conditions (e.g., SnCl2·2H2O, Fe/NH4Cl) Start Intermediate: 4-(2-Methyl-5-nitrophenoxy)benzonitrile N1 Nitro → Amine (Desired) Start->N1 N2 Nitrile → Primary Amine (Undesired) Start->N2 N3 Diaryl Ether → Cleavage (Undesired) Start->N3 S1 Nitro → Amine (Desired) Start->S1 S2 Nitrile → Intact (Preserved) Start->S2 S3 Diaryl Ether → Intact (Preserved) Start->S3

Fig 2: Logical pathways of chemoselective vs. non-selective reduction conditions.

Validated Experimental Protocols

Protocol 1: SNAr Synthesis of 4-(2-Methyl-5-nitrophenoxy)benzonitrile

This protocol utilizes Cs₂CO₃ to overcome the steric hindrance of the ortho-methyl group while preventing nitrile hydrolysis.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (10.0 mmol, 1.0 eq) and 2-methyl-5-nitrophenol (11.0 mmol, 1.1 eq).

  • Solvent & Base: Add 50 mL of anhydrous DMF, followed by anhydrous Cs₂CO₃ (15.0 mmol, 1.5 eq).

  • Degassing: Sparge the mixture with dry Nitrogen for 10 minutes to prevent oxidative side reactions of the phenol.

  • Reaction: Attach a reflux condenser and heat the mixture to 100°C under a nitrogen atmosphere for 6–8 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool the reaction to room temperature. Pour the mixture into 200 mL of vigorously stirred ice water. A precipitate will form.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 50 mL), and dry under high vacuum.

  • Self-Validation: Run an IR spectrum. The disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) and the retention of the sharp nitrile C≡N stretch (~2220 cm⁻¹) confirms successful coupling without hydrolysis.

Protocol 2: Chemoselective Reduction to 4-(5-Amino-2-methylphenoxy)benzonitrile

This protocol utilizes SnCl₂·2H₂O to selectively reduce the nitro group while preserving the sensitive nitrile and diaryl ether bonds.

  • Setup: Dissolve 4-(2-methyl-5-nitrophenoxy)benzonitrile (5.0 mmol, 1.0 eq) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reduction: Add SnCl₂·2H₂O (25.0 mmol, 5.0 eq) in one portion. The reaction mixture will be a suspension.

  • Heating: Heat the mixture to 70°C. The solution will turn from pale yellow to deep orange/red as the amine is generated. Stir for 2 hours.

  • Quench (Critical Step): Cool to room temperature. Pour the mixture into 100 g of crushed ice. The mixture will become a thick, milky white emulsion due to tin oxides.

  • Basification: Slowly add 5M NaOH dropwise with vigorous stirring until the pH reaches 12–13. The emulsion will clear as the water-soluble stannate complex forms [1].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: TLC will show a highly polar, ninhydrin-active spot. ¹H NMR will reveal a new broad singlet integrating to 2H (~3.5-4.0 ppm) corresponding to the primary amine, with the aromatic nitrile protons remaining unchanged.

References

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange[Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups Master Organic Chemistry[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives MDPI - Catalysts[Link]

Technical Support Center: Synthesis & Optimization of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter chemoselectivity challenges when functionalizing bifunctional intermediates. This guide addresses the optimization of reaction conditions for 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) [1], a critical chemical building block featuring an aryl ether linkage.

Our recommended synthetic approach relies on a catalyst-free Nucleophilic Aromatic Substitution (SNAr). Below, you will find the mechanistic rationale, a validated standard operating procedure (SOP), and a troubleshooting FAQ designed to resolve common experimental bottlenecks.

Mechanistic Overview & Pathway Selection

When coupling 5-amino-2-methylphenol with a benzonitrile electrophile, the primary synthetic challenge is chemoselectivity : distinguishing between the nucleophilic hydroxyl (-OH) and amino (-NH 2​ ) groups.

  • The SNAr Pathway (Recommended): By utilizing 4-fluorobenzonitrile, the strongly electron-withdrawing nitrile group activates the para-fluorine for SNAr. Under mild basic conditions (using K 2​ CO 3​ ), the phenol (pKa ~10) is selectively deprotonated over the aniline (conjugate acid pKa ~4.5). The resulting phenoxide is a "hard" nucleophile with high charge density that rapidly attacks the "hard" electrophilic center of the fluorinated arene, yielding exclusive O-arylation.

  • The Transition-Metal Pathway (Alternative): If unactivated halides (e.g., 4-iodobenzonitrile) must be used, transition-metal catalysis is required. As demonstrated by Maiti and Buchwald [2], Cu-catalyzed systems (using picolinic acid ligands) selectively coordinate the oxygen atom to drive O-arylation, whereas Pd-catalyzed systems (using bulky ligands like BrettPhos) coordinate the nitrogen atom to drive N-arylation.

ReactionPathways cluster_0 Starting Materials SM1 5-Amino-2-methylphenol Target 4-(5-Amino-2-methylphenoxy)benzonitrile (Target: O-Arylation) SM1->Target SNAr (Preferred) + SM2 K2CO3, DMF, 80°C SM1->Target Ullmann Coupling + SM3 CuI, Picolinic Acid, K3PO4 SideProduct N-Arylation Byproduct (Avoid) SM1->SideProduct Buchwald-Hartwig + SM3 Pd Catalyst (BrettPhos) SM2 4-Fluorobenzonitrile SM3 4-Iodobenzonitrile

Figure 1: Chemoselective pathways for 4-(5-Amino-2-methylphenoxy)benzonitrile.

Validated Protocol: Catalyst-Free SNAr

This self-validating protocol ensures high O-selectivity, maximizes atom economy, and minimizes oxidative degradation of the electron-rich starting material.

Reagents:

  • 5-Amino-2-methylphenol (1.0 equiv, limiting reagent)

  • 4-Fluorobenzonitrile (1.05 equiv)

  • Anhydrous K 2​ CO 3​ (1.5 equiv, finely powdered)

  • Anhydrous DMF (0.2 M relative to the phenol)

Step-by-Step Methodology:

  • System Purging: Charge a flame-dried Schlenk flask with 5-amino-2-methylphenol and anhydrous K 2​ CO 3​ . Evacuate and backfill the flask with Argon three times.

    • Causality: Aminophenols are highly susceptible to air oxidation under basic conditions, which leads to the formation of dark, intractable quinone-imine tars.

  • Solvent Addition & Deprotonation: Add anhydrous DMF via syringe. Stir the suspension at room temperature for 15 minutes.

    • Self-Validation: You should observe a slight color shift as the phenoxide ion forms. This pre-deprotonation ensures the hard nucleophile is fully generated before the electrophile is introduced.

  • Electrophile Addition: Add 4-fluorobenzonitrile in one portion under a positive stream of Argon.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath or heating block. Stir for 12–16 hours.

  • Reaction Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc).

    • Self-Validation: The complete disappearance of the highly polar, baseline-hugging aminophenol spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Quench by pouring into vigorously stirred ice water (3× the reaction volume). The product will typically precipitate. Filter the solid, wash with cold water to remove residual DMF and inorganic salts, and dry under vacuum.

  • Purification: If the crude solid is discolored, dissolve it in EtOAc, wash with brine, dry over Na 2​ SO 4​ , and filter through a short pad of silica gel to yield the pure target compound.

Troubleshooting & FAQs

Q: I am observing a mixture of O-arylated and N-arylated products. How can I improve chemoselectivity? A: Loss of chemoselectivity in the SNAr route usually stems from using a base that is too strong (e.g., NaH or KOtBu). Strong bases can deprotonate the aniline (pKa > 27), allowing the nitrogen to compete as a nucleophile. Stick to mild carbonate bases like K 2​ CO 3​ or Cs 2​ CO 3​ . If you are forced to use an unactivated aryl halide (like 4-iodobenzonitrile) where SNAr fails, you must use a Copper-catalyzed Ullmann coupling. Copper catalysts with picolinic acid ligands are strictly orthogonal to Palladium catalysts and heavily favor O-arylation over N-arylation [2].

Q: The reaction stalls at 40-50% conversion. Adding more base doesn't help. What is the issue? A: Stalled SNAr reactions are almost always caused by adventitious water in your solvent or base. At 80 °C, hydroxide ions (generated from water and K 2​ CO 3​ ) will competitively attack 4-fluorobenzonitrile, hydrolyzing it to 4-cyanophenol. This irreversibly consumes your electrophile. Solution: Ensure your DMF is strictly anhydrous (stored over activated molecular sieves) and oven-dry your K 2​ CO 3​ at 120 °C overnight before use.

Q: My crude reaction mixture turned pitch black, and my isolated yield is very low. Why? A: Electron-rich aminophenols are notoriously sensitive to oxidative degradation. In the presence of oxygen and base, 5-amino-2-methylphenol rapidly oxidizes to a reactive quinone-imine, which polymerizes into dark oligomers. Solution: Thoroughly degas your DMF by sparging with Argon for 15 minutes prior to addition, and maintain a strict inert atmosphere throughout the heating phase.

Quantitative Data Summary

The following table summarizes the expected outcomes and conditions for the different synthetic strategies discussed, allowing for rapid comparison during workflow design.

Synthetic StrategyElectrophileCatalyst / LigandBaseSolvent / TempPrimary ProductExpected Yield
SNAr (Recommended) 4-FluorobenzonitrileNoneK 2​ CO 3​ (1.5 eq)DMF, 80 °CO-Arylation (Target)> 85%
Cu-Ullmann Coupling 4-IodobenzonitrileCuI (5 mol%) / Picolinic Acid (10 mol%)K 3​ PO 4​ (2.0 eq)DMSO, 90 °CO-Arylation (Target)75 - 85%
Pd-Buchwald-Hartwig 4-IodobenzonitrilePd Precatalyst / BrettPhosK 2​ CO 3​ (2.0 eq)t-BuOH, 110 °CN-Arylation (Side Product)> 80% (N-aryl)

References

  • Maiti, D.; Buchwald, S. L. "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." Journal of the American Chemical Society 2009, 131 (47), 17423–17429. URL: [Link]

Technical Support Center: Troubleshooting 4-(5-Amino-2-methylphenoxy)benzonitrile in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling and optimization of bifunctional building blocks. 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS: 1154941-12-4) presents a unique set of challenges during synthesis and purification. The molecule features a basic aniline moiety and an acid-sensitive benzonitrile group, connected via a robust diaryl ether linkage.

Researchers frequently encounter phase-partitioning losses and degradation when handling this compound under acidic conditions (e.g., Boc-deprotection, acidic workups, or RP-HPLC with TFA additives). This guide synthesizes structural causality with field-proven methodologies to ensure high recovery and purity.

Part 1: Quantitative Physicochemical Data

To predict the behavior of this molecule, we must first understand its quantitative properties. The primary amine governs its acid-base behavior, while the nitrile group dictates its chemical stability limits in aqueous acids.

Table 1: Physicochemical Properties and Acidic Liabilities

Property / Functional GroupValue / ObservationMechanistic Consequence in Acidic Media
Amine pKa (Predicted) 4.21 ± 0.10Complete protonation occurs at pH < 2.5, resulting in high aqueous solubility and organic phase depletion[1].
Nitrile Hydrolysis +18.01 Da Mass ShiftProlonged exposure to strong acids and heat causes hydration of the -CN group to a primary amide[2].
Oxidation Potential High SusceptibilityAnilinium ions can undergo oxidative polymerization in the presence of trace metals and oxygen[3].
Diaryl Ether Linkage Highly StableResistant to cleavage under standard acidic conditions; requires extreme conditions (e.g., refluxing HBr) to break.
Part 2: Troubleshooting FAQs & Self-Validating Protocols
FAQ 1: Why does my product disappear into the aqueous waste during acidic liquid-liquid extraction (LLE)?

Causality & Science: The primary aniline group is a weak Brønsted-Lowry base. In dilute acidic solutions, the lone pair of electrons on the nitrogen atom accepts a proton to form an anilinium ion[4]. Because the predicted pKa of this specific aniline moiety is approximately 4.21[1], any aqueous wash with a pH below 2.5 will quantitatively protonate the molecule. This converts the highly lipophilic freebase into a polar, water-soluble salt, causing it to partition completely into the aqueous layer.

Solution: The "Catch-and-Release" Extraction Protocol Instead of viewing this as a yield loss, you can exploit this protonation event to strip away neutral and acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, 10 mL/g).

  • Acidic Extraction: Extract with 1.0 M HCl (pH ~0) in a separatory funnel.

    • Self-Validation Check: Spot the top organic layer on a TLC plate. The product spot (UV-active) should be completely absent, confirming quantitative transfer to the aqueous phase.

  • Phase Separation: Separate and retain the bottom aqueous layer (containing the protonated product). Discard the organic layer containing neutral impurities.

  • Thermal Control: Cool the aqueous layer to 0–5 °C in an ice bath to prevent exothermic degradation during the upcoming neutralization.

  • Neutralization: Slowly add Saturated Aqueous NaHCO₃ until the pH reaches 8.0.

    • Self-Validation Check: The previously clear aqueous solution will become densely cloudy or form a precipitate as the aniline is deprotonated back to its insoluble freebase form.

  • Recovery: Extract the cloudy aqueous layer with fresh Ethyl Acetate (3 x 10 mL/g). Combine the new organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

LLE_Workflow start Reaction Mixture (Product + Impurities) acid_wash 1.0 M HCl Wash (pH 1) (Protonates Amine) start->acid_wash aqueous_layer Aqueous Layer (Anilinium Salt) acid_wash->aqueous_layer Product partitions here organic_layer Organic Layer (Neutral Impurities) acid_wash->organic_layer Discard neutralize Saturated NaHCO3 (pH 8) (Deprotonates Amine) aqueous_layer->neutralize Add Base extract Extract with EtOAc (Phase Separation) neutralize->extract pure_product Pure Product (Organic Phase) extract->pure_product Isolate

Fig 1. Catch-and-release liquid-liquid extraction workflow for amine purification.

FAQ 2: I am observing a +18 Da mass shift in LC-MS after acidic deprotection. What is happening?

Causality & Science: You are observing the acid-catalyzed hydration of the benzonitrile group to a primary benzamide. The mechanism involves the equilibrium N-protonation of the nitrile group, which highly activates the adjacent carbon electrophile. This is followed by the rate-limiting nucleophilic attack of water, forming an imidic acid intermediate that rapidly tautomerizes to the primary amide[2]. This unwanted side reaction is drastically accelerated by high acid concentrations and elevated temperatures[5].

Solution: Controlled Acidic Deprotection Protocol If you are removing a protecting group (e.g., Boc) from the aniline nitrogen, you must kinetically favor the deprotection over the nitrile hydrolysis by starving the reaction of water and thermal energy.

Step-by-Step Methodology:

  • Preparation: Dissolve the protected substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. (Using anhydrous solvent suppresses the nitrile hydrolysis pathway by removing its required water nucleophile).

  • Cooling: Cool the reaction to 0 °C under a nitrogen atmosphere.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise to achieve a 20% v/v concentration.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly reach room temperature.

    • Self-Validation Check: Run an LC-MS aliquot. You should observe the loss of the protecting group mass without the appearance of the +18 Da (amide) or +19 Da (carboxylic acid) peaks.

  • Concentration: Immediately concentrate the mixture under reduced pressure at a bath temperature strictly below 30 °C.

    • Crucial Causality: Do not heat the acidic mixture during evaporation, as thermal energy overcomes the activation barrier for the rate-limiting water attack on the nitrile[2].

Hydrolysis_Pathway nitrile Benzonitrile (Ar-C≡N) protonated Protonated Nitrile (Ar-C≡NH+) nitrile->protonated +H+ (Fast) imidic_acid Imidic Acid (Ar-C(OH)=NH) protonated->imidic_acid +H2O (Slow) amide Primary Amide (Ar-CONH2) imidic_acid->amide Tautomerization

Fig 2. Acid-catalyzed hydration pathway of the benzonitrile moiety into a primary amide.

FAQ 3: My solution turns dark brown/purple when left in dilute acid overnight. Is the compound degrading?

Causality & Science: Yes. Anilines are highly susceptible to oxidation. In acidic environments, particularly in the presence of dissolved oxygen or trace transition metals (often found in lower-grade solvents or tap water), the aniline moiety can undergo single-electron oxidation. This forms an anilinium radical cation, which rapidly polymerizes or couples to form highly conjugated, deeply colored quinone-imine derivatives[3].

Solution: Antioxidant and Degassing Protocol

  • Solvent Quality: Always use HPLC-grade or thoroughly degassed solvents when handling the compound in acidic media.

  • Degassing: Sparge the acidic aqueous solutions with Nitrogen or Argon for 15 minutes prior to use.

  • Radical Scavenging: If prolonged acidic storage is unavoidable, add a sacrificial antioxidant (e.g., 0.1% w/v ascorbic acid or BHT) to the solution to intercept radical formation.

    • Self-Validation Check: A properly degassed and protected solution will remain a pale yellow or colorless liquid even after 24 hours of storage at room temperature.

References
  • The Acid-catalysed Hydrolysis of Benzonitrile - RSC Publishing | Source: rsc.org | 2

  • Even in dilute acidic solution, aniline, which exists mainly as the anilinium ion - Vaia | Source: vaia.com | 4

  • The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society | Source: rsc.org | 5

  • 4-(5-Amino-2-methylphenoxy)benzonitrile - ChemicalBook | Source: chemicalbook.com |1

  • Mineralization of High-Concentration Aqueous Aniline by Hybrid Process - MDPI | Source: mdpi.com | 3

Sources

catalyst selection for 4-(5-Amino-2-methylphenoxy)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile

The synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile, a key intermediate in medicinal and agrochemical research, hinges on the successful formation of a diaryl ether bond. This C-O cross-coupling reaction, while conceptually straightforward, presents numerous catalytic challenges that can impact yield, purity, and scalability. The primary synthetic strategy involves coupling an activated benzonitrile with a substituted phenol.

A critical consideration is the presence of the free amino group. This functional group can act as a competing nucleophile or coordinate with the metal catalyst, leading to catalyst deactivation and unwanted side products.[1][2] A more robust and industrially common approach is to introduce the amine functionality late in the synthesis. This is typically achieved by coupling a protected amine precursor, such as a nitro-substituted phenol (e.g., 2-methyl-5-nitrophenol), with an aryl halide, followed by reduction of the nitro group in a subsequent step.

This guide provides a comprehensive troubleshooting framework for the two dominant catalytic systems used for this transformation: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig C-O Coupling. We will explore the causality behind catalyst and ligand selection, address common experimental failures, and provide actionable protocols to guide your research.

Catalyst System Selection: A Strategic Overview

Choosing between a copper-based and a palladium-based system is a critical decision influenced by factors such as cost, substrate scope, functional group tolerance, and reaction conditions. The following decision workflow provides a high-level guide for selecting the most appropriate catalytic system for your specific needs.

Catalyst_Selection_Workflow start Start: Diaryl Ether Synthesis cost Are cost and scalability primary concerns? start->cost temp_sensitivity Is the substrate sensitive to high temperatures (>120°C)? cost->temp_sensitivity No ullmann Primary Recommendation: Ullmann Condensation (Cu-based) cost->ullmann Yes fg_tolerance Are sensitive functional groups present? temp_sensitivity->fg_tolerance No buchwald Primary Recommendation: Buchwald-Hartwig (Pd-based) temp_sensitivity->buchwald Yes fg_tolerance->ullmann No fg_tolerance->buchwald Yes

Caption: Catalyst selection workflow for diaryl ether synthesis.

Part 1: The Ullmann Condensation (Copper-Catalyzed)

The Ullmann reaction is the classical method for forming diaryl ether bonds using a copper catalyst.[3] While traditional protocols required harsh conditions with stoichiometric copper at high temperatures (150–250 °C), modern advancements have introduced ligand-accelerated systems that operate under significantly milder conditions with catalytic amounts of copper.[4][5][6]

Frequently Asked Questions & Troubleshooting Guide (Ullmann)

Q1: My Ullmann reaction shows low or no conversion. What are the most common causes?

Low conversion is a frequent issue in Ullmann couplings and can often be traced back to the catalyst's activity, the choice of reaction components, or the reaction environment.[7]

Potential Cause Scientific Rationale Suggested Solution
Inactive Copper Catalyst The active catalytic species is Cu(I).[7] Commercially available Cu(I) salts (e.g., CuI) can oxidize over time, while Cu(0) or Cu(II) sources may not efficiently generate the active species under the reaction conditions.Use a fresh, high-purity Cu(I) source like CuI or CuBr.[7] Consider using "activated" copper powder if starting from Cu(0).[5] Ensure reagents are stored under an inert atmosphere.
Inappropriate Ligand Selection Ligands are crucial for stabilizing the Cu(I) catalyst, increasing its solubility, and facilitating the reductive elimination step.[7] The optimal ligand is highly substrate-dependent.Screen a variety of ligand classes. For diaryl ether synthesis, common choices include N,N-dimethylglycine, L-proline, 1,10-phenanthroline, picolinic acid, and various oxalamides.[7][8][9]
Suboptimal Base or Solvent The base deprotonates the phenol, and its strength and solubility can significantly impact the reaction rate.[4] Polar aprotic solvents like DMF, DMSO, or NMP are traditional choices, but non-polar solvents like toluene or xylene can be effective with the right catalyst system.[5][10][11]Screen common bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[7] Cs₂CO₃ is often effective but more expensive.[4] For solvent, DMF and DMSO often give good yields, while toluene can be advantageous for easier workup.[9][11]
Presence of Protic Impurities Water can lead to side reactions, such as the reduction of the aryl halide (hydrodehalogenation), and can interfere with the formation of the copper phenoxide.[7][12]Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

Q2: I'm observing significant formation of a side product where the halogen on my aryl halide is replaced by hydrogen (hydrodehalogenation). How can I prevent this?

Hydrodehalogenation is a common side reaction, particularly when using aryl iodides or bromides.

  • Cause: This side reaction often arises from trace amounts of water or other protic impurities in the reaction mixture.[7] It can also be exacerbated by excessively high temperatures, which can lead to catalyst decomposition or alternative reaction pathways.

  • Solution:

    • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

    • Temperature Optimization: Lower the reaction temperature. Modern ligand-accelerated Ullmann reactions often proceed at temperatures between 80-120 °C, much lower than the >200 °C of classical methods.[5][7]

    • Ligand Screening: The choice of ligand can influence the relative rates of the desired C-O coupling versus the undesired hydrodehalogenation. Experiment with different ligands to find one that favors the productive pathway.

Q3: Can I use an aryl chloride as a substrate in an Ullmann diaryl ether synthesis?

Aryl chlorides are significantly less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond. While challenging, their use is highly desirable due to their lower cost and wider availability.

  • Strategy: Coupling aryl chlorides typically requires a more active catalytic system. This often involves the use of specialized, electron-rich ligands that can promote the difficult oxidative addition step. Systems based on ligands like N,N'-disubstituted oxalamides have shown promise.[9] Additionally, higher reaction temperatures and stronger bases may be necessary. It is often more practical to switch to a palladium-based system for aryl chloride substrates.

Part 2: The Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)

Developed in the late 1990s, the Buchwald-Hartwig reaction provides a powerful and often milder alternative to the Ullmann condensation for forming C-O bonds.[3][13] The reaction employs a palladium catalyst with specialized, bulky, electron-rich phosphine ligands.[1][14]

Frequently Asked Questions & Troubleshooting Guide (Buchwald-Hartwig)

Q1: My Buchwald-Hartwig reaction is stalled, and the mixture has turned black. What happened?

The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition, where the active Pd(0) catalyst has agglomerated into an inactive, insoluble form.[15]

Potential Cause Scientific Rationale Suggested Solution
Presence of Oxygen The Pd(0) catalytic species is highly sensitive to oxygen and can be rapidly oxidized to inactive Pd(II) or lead to ligand oxidation.[15]Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use thoroughly degassed solvents.[15]
Inadequate Ligand The ligand's primary roles are to stabilize the monomeric Pd(0) center, prevent aggregation, and promote the key steps of oxidative addition and reductive elimination.[1] An insufficient ligand-to-metal ratio or a ligand that is not robust enough can lead to decomposition.Use a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, XPhos, BrettPhos) known to create stable and active catalysts.[14][16] Consider using well-defined palladium pre-catalysts, which can lead to more reproducible results.[15]
High Reaction Temperature While heat is often required, excessive temperatures can accelerate catalyst decomposition pathways, especially if the ligand is not sufficiently stabilizing.Lower the reaction temperature and monitor the reaction over a longer period. Microwave heating can sometimes provide rapid, localized heating that improves yields while minimizing bulk decomposition.[17]
Impure Reagents Water and other protic impurities can react with the catalyst or the base, leading to deactivation pathways.[15]Use high-purity, anhydrous reagents and solvents.

Q2: The yield of my desired diaryl ether is low, but I am recovering most of my starting materials. What should I optimize?

Low conversion with high starting material recovery points to an insufficiently active catalyst or suboptimal reaction conditions, rather than catalyst death or side reactions.

  • Strategy:

    • Ligand and Base Screening: This is the most critical step. The combination of ligand and base is highly substrate-dependent. For electron-poor aryl halides, a strong base like NaOtBu or LHMDS is often effective. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred.[14] A systematic screening of different ligands is highly recommended.[15]

    • Solvent Choice: Toluene, dioxane, and THF are common solvents.[16][18] The choice of solvent can affect the solubility of the base and the catalytic intermediates, thereby influencing the reaction rate.

    • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can be a useful diagnostic tool to see if the reaction can be pushed to completion.

Q3: Can I use substrates with other functional groups like esters or ketones?

A major advantage of the Buchwald-Hartwig reaction is its generally high functional group tolerance. However, certain groups can pose challenges.

  • Esters/Ketones: These are generally well-tolerated. However, if a very strong and nucleophilic base like NaOtBu is used at high temperatures, side reactions like saponification or enolate formation can occur. Using a weaker inorganic base like K₂CO₃ or K₃PO₄ can mitigate this issue, though it may require a more active catalyst or longer reaction times.[16]

  • Free Amines/Amides: As in the Ullmann reaction, these can coordinate to the palladium center and inhibit catalysis. Protection of these groups is often the best strategy.

  • Nitro Groups: These are generally compatible, making the strategy of coupling a nitro-phenol and then reducing to the amine highly viable.

Troubleshooting_Flowchart start Problem: Low or No Yield check_color Is the reaction mixture black or is there a precipitate? start->check_color catalyst_death Indicates Catalyst Decomposition check_color->catalyst_death Yes low_activity Indicates Low Catalyst Activity or Suboptimal Conditions check_color->low_activity No action_inert Action: Improve Inert Atmosphere & Degas Solvents catalyst_death->action_inert action_ligand Action: Use More Robust Ligand or Pre-catalyst catalyst_death->action_ligand action_temp Action: Lower Reaction Temperature catalyst_death->action_temp action_screen Action: Screen Ligands, Bases, and Solvents low_activity->action_screen action_reagents Action: Verify Purity of Reagents & Solvents low_activity->action_reagents

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. The reactivity of 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) is defined by two competing functional centers: the nucleophilic primary amine and the electrophilic, electron-withdrawing benzonitrile moiety. The choice of solvent is the single most critical variable dictating the success, kinetics, and mechanistic pathway of reactions involving this scaffold 1.

This guide provides causality-driven troubleshooting, quantitative kinetic data, and self-validating protocols to ensure your scale-up and discovery workflows succeed.

Mechanistic Pathway Visualization

The following diagram illustrates the fundamental logic behind solvent selection and its direct mechanistic impact on the substrate's reactivity.

SolventEffects Substrate 4-(5-Amino-2-methylphenoxy)benzonitrile (Nucleophile / Substrate) PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Substrate->PolarAprotic PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Substrate->PolarProtic NonPolar Non-Polar Solvents (e.g., Toluene, Dioxane) Substrate->NonPolar MechAprotic Solvates Cations (K+) Leaves Amine 'Naked' Stabilizes Meisenheimer PolarAprotic->MechAprotic MechProtic H-Bonding to Amine Lowers Ground State Energy Increases Activation Energy PolarProtic->MechProtic MechNonPolar Poor Intermediate Solubility Prevents Catalyst Poisoning Requires PTC for SNAr NonPolar->MechNonPolar OutcomeAprotic Optimal SNAr Kinetics High Yield MechAprotic->OutcomeAprotic OutcomeProtic Stalled Reaction Low Yield MechProtic->OutcomeProtic OutcomeNonPolar Optimal for Pd-Catalyzed Cross-Coupling MechNonPolar->OutcomeNonPolar

Logical workflow for solvent selection and its mechanistic impact on substrate reactivity.

Kinetic Data Matrix: Solvent Parameters

To make informed decisions, you must understand the thermodynamic properties of your medium. The table below summarizes how specific solvent parameters influence the relative reaction rates when utilizing the primary amine of 4-(5-Amino-2-methylphenoxy)benzonitrile as a nucleophile.

SolventDielectric Constant ( ϵ )Dipole Moment (D)H-Bond Donor ( α )Relative SNAr RateMechanistic Impact on Substrate
DMSO 46.73.960.00 ∼104 Optimal. Stabilizes the Meisenheimer complex; leaves the amine highly nucleophilic 2.
DMF 36.73.820.00 ∼103 High. Good alternative to DMSO, but susceptible to base-catalyzed degradation at scale.
Methanol 32.71.700.93 1 (Baseline)Poor. Strong H-bonding to the amine lowers ground-state energy, stalling nucleophilic attack 3.
1,4-Dioxane 2.20.450.00 <0.1 Poor for SNAr. However, it is the optimal non-coordinating solvent for Pd-catalyzed cross-couplings.
Toluene 2.40.360.00 <0.1 Poor for SNAr. Requires Phase Transfer Catalysts (PTC) due to poor intermediate solubility.
Causality-Driven Troubleshooting & FAQs

Q1: Why does the nucleophilic addition of the primary amine in 4-(5-Amino-2-methylphenoxy)benzonitrile stall in protic solvents like methanol? A: Protic solvents act as strong hydrogen-bond donors. They form robust hydrogen bonds with the primary amine group of the 5-amino-2-methylphenoxy moiety. Mechanistically, this lowers the ground-state free energy of the nucleophile. Consequently, the activation energy ( ΔG‡ ) required to reach the transition state is drastically increased. Furthermore, SNAr reactions require the stabilization of the anionic Meisenheimer complex, which is best achieved by polar aprotic solvents that solvate cations (like K+ ) while leaving the amine "naked" and highly reactive 2. High magnitudes of solvent-dependent constants can even indicate a shift from a polar SNAr pathway to a single electron transfer (SET) pathway in certain liquid mixtures 3.

Q2: When utilizing DMSO as the solvent for SNAr, we observe darkening of the reaction mixture and degradation products above 110°C. How can we mitigate this while maintaining reactivity? A: DMSO is an excellent solvent for stabilizing the Meisenheimer complex, but it begins to decompose at elevated temperatures (evidenced by an increasingly dark solution) 2. This decomposition yields dimethyl sulfide and formaldehyde, which condense with the primary amine of our substrate to form unwanted imine byproducts. Resolution: If your electrophile requires temperatures >110°C, transition to N-Methyl-2-pyrrolidone (NMP) or Sulfolane. Alternatively, increase the equivalents of the amine to drive the reaction at a lower temperature.

Q3: How does the ether linkage in 4-(5-Amino-2-methylphenoxy)benzonitrile respond to strongly basic conditions in polar aprotic solvents? A: While diaryl ethers are generally robust, the para-benzonitrile group is strongly electron-withdrawing. The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize negative charge 4. This activates the ether oxygen to potential nucleophilic cleavage (essentially a reverse SNAr) if hydroxide ions are present. The nitrile group itself is also susceptible to hydration under these conditions. Resolution: Maintain strictly anhydrous conditions. The intentional or unintentional presence of water in polar aprotic solvents generates hydroxide from the inorganic base (e.g., K2​CO3​ ), leading to ether cleavage and nitrile hydrolysis 2.

Q4: For Buchwald-Hartwig amination utilizing the amine moiety, why is 1,4-dioxane preferred over DMF? A: In transition-metal-catalyzed aminations, the solvent must not outcompete the substrate for coordination to the metal center. DMF and DMSO coordinate strongly to palladium catalysts, effectively poisoning them and halting the catalytic cycle. 1,4-Dioxane provides sufficient solubility for the substrate while remaining non-coordinating, preserving the active Pd(0) species for the oxidative addition step.

Self-Validating Experimental Protocol

Anhydrous SNAr Amination using 4-(5-Amino-2-methylphenoxy)benzonitrile Self-Validation Principle: This protocol incorporates visual and physical checkpoints to ensure thermodynamic and kinetic parameters are met without requiring immediate LC-MS analysis.

  • Substrate Preparation & Desiccation: Dissolve 1.0 eq of 4-(5-Amino-2-methylphenoxy)benzonitrile in anhydrous DMSO (Karl Fischer titration must read < 50 ppm water).

    • Causality: Eliminating water prevents competitive hydration of the benzonitrile group and off-target ether cleavage 4.

  • Base Activation: Add 2.0 equivalents of finely milled, oven-dried K2​CO3​ . Stir at 25°C for 15 minutes.

    • Validation Checkpoint: The suspension should remain a free-flowing, heterogeneous slurry. Clumping indicates moisture ingress.

  • Electrophile Addition: Introduce the aryl halide electrophile (e.g., 4-fluoronitrobenzene) dropwise to prevent localized exotherms.

  • Thermal Activation: Elevate the temperature to 95°C.

    • Validation Checkpoint: The reaction mixture should transition to a pale/golden yellow. If the solution turns dark brown or black within the first hour, DMSO decomposition is occurring, indicating a localized thermal runaway or hot spots 2.

  • Reaction Quench & Precipitation: After 18 hours, cool to room temperature and pour the mixture into 10 volumes of vigorously stirred ice water.

    • Validation Checkpoint: Immediate precipitation of a solid product validates high conversion. The byproduct salts (e.g., KF or KCl) and DMSO will remain partitioned in the aqueous phase 2.

  • Filtration and Washing: Filter the precipitate and wash with cold distilled water to remove residual DMSO, followed by drying in vacuo.

References
  • Title: Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF Source: White Rose Research Online URL: [Link]

  • Title: Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Handling and Preserving 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 4-(5-Amino-2-methylphenoxy)benzonitrile . This molecule features an electron-rich 2-methylaniline moiety. The synergistic electron-donating effects of the para-methyl group and the meta-ether linkage significantly lower the oxidation potential of the primary amine. This makes the compound highly susceptible to auto-oxidation via single-electron transfer (SET) to molecular oxygen, leading to radical cations, nitroso intermediates, and intensely colored azo dimers.

This guide provides mechanistic insights, troubleshooting Q&As, and self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Context: The Oxidation Pathway

Understanding the degradation pathway is the first step in preventing it. The oxidation of anilines typically proceeds via an aniline radical mechanism or a nitrosobenzene intermediate mechanism [1]. Exposure to ambient oxygen, light, or trace transition metals initiates this cascade, turning your pristine compounds into highly conjugated, discolored mixtures.

Oxidation A 4-(5-Amino-2-methylphenoxy)benzonitrile (Free Amine) B Aniline Radical Cation (Initiation via O2/Light) A->B O2 / ROS C Nitrosobenzene Intermediate B->C Further Oxidation D Azoxybenzene / Azo Dimers (Discolored Degradants) B->D Radical Coupling C->D Condensation

Aniline oxidation pathway leading to colored degradants.

Diagnostic Troubleshooting Guide & FAQs

Q1: My solid stock of 4-(5-Amino-2-methylphenoxy)benzonitrile is turning dark brown/purple. Is it ruined?

Cause: The discoloration is a classic symptom of auto-oxidation. The free amine has reacted with ambient oxygen to form highly conjugated azo or azoxy dimers. Solution & Causality: Even trace amounts of these dimers have high molar extinction coefficients, meaning a dark color does not necessarily indicate total degradation. However, for sensitive downstream couplings (e.g., Buchwald-Hartwig aminations), these impurities can poison palladium catalysts. Action: Purify the batch via flash chromatography (silica gel) or recrystallization. Moving forward, store the compound under an inert argon atmosphere at -20 °C, protected from light. Argon is heavier than nitrogen and provides a better protective "blanket" over the solid.

Q2: How do I prevent oxidation during solution-phase reactions that require elevated temperatures?

Cause: Solvents naturally dissolve significant amounts of atmospheric oxygen. Heating an aniline in an oxygenated solvent accelerates the radical initiation step. Solution & Causality: You must rigorously degas your solvents. While sparging (bubbling inert gas) is sufficient for robust reactions, the Freeze-Pump-Thaw (FPT) method is the gold standard for completely removing dissolved gases, ensuring a strictly anaerobic environment [2].

Q3: I am performing a multi-step synthesis where the amine is a bystander. How do I temporarily mask its reactivity?

Cause: The nucleophilicity and low oxidation potential of the free amine make it incompatible with strong electrophiles, oxidants, or harsh basic conditions. Solution & Causality: Install a temporary protecting group. The choice of protection—such as Fmoc, Boc, or Cbz—depends entirely on the orthogonality required by your downstream deprotection conditions. Substituted carbamate protection is the most reliable method to prevent side reactions [3].

Protection Start Select Protecting Group Q1 Is the downstream chemistry base-sensitive? Start->Q1 Q2 Is the downstream chemistry acid-sensitive? Q1->Q2 Yes Fmoc Fmoc Protection (Cleaved by Piperidine) Q1->Fmoc No Boc Boc Protection (Cleaved by TFA) Q2->Boc No Cbz Cbz Protection (Cleaved by H2/Pd-C) Q2->Cbz Yes

Decision matrix for selecting an orthogonal amine protecting group.

Validated Experimental Protocols

Protocol A: Freeze-Pump-Thaw (FPT) Solvent Degassing

To ensure the complete removal of dissolved oxygen prior to reacting the free amine, utilize the FPT method. This is a self-validating protocol: the absence of gas bubbles during the final thaw cycle confirms a completely degassed solvent[2].

Step-by-Step Methodology:

  • Preparation: Place the solvent in a Schlenk flask. Do not fill the flask more than 50% to prevent expansion damage. Seal the stopcock to secure the contents under inert gas.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) dewar. Wait until the solvent is completely frozen solid. Crucial: Ensure the flask is sealed from the manifold during freezing to prevent liquid oxygen condensation.

  • Pump: Open the stopcock to the dynamic vacuum line. Evacuate the headspace for 3–5 minutes while keeping the flask submerged in the cooling bath.

  • Thaw: Close the stopcock to seal the flask under static vacuum. Remove the flask from the LN₂ bath and allow it to thaw naturally in a room-temperature water bath. As it thaws, you will observe vigorous bubbling as trapped oxygen and nitrogen escape the crystal lattice.

  • Validation & Repetition: Repeat Steps 2–4 for a total of three cycles. The system is validated when the final thaw yields absolutely no bubbling. Backfill with Argon.

FPT S1 Step 1: Freeze (Liq. N2, -196°C) S2 Step 2: Pump (Dynamic Vacuum) S1->S2 S3 Step 3: Thaw (Static Vacuum) S2->S3 S4 Bubbling Observed? S3->S4 S4->S1 Yes S5 Degassed Solvent Ready S4->S5 No

Workflow for the Freeze-Pump-Thaw solvent degassing method.

Protocol B: Fmoc Protection of the Aniline Group

If the amine must be protected for multi-step synthesis, the Fmoc (9-fluorenylmethyloxycarbonyl) group is highly recommended due to its stability under acidic conditions and mild deprotection requirements.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-(5-Amino-2-methylphenoxy)benzonitrile (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. The base acts as an acid scavenger for the byproduct of the protection reaction.

  • Reagent Addition: Slowly add N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu) (1.1 eq) at 0 °C. Fmoc-OSu is preferred over Fmoc-Cl as it minimizes di-protection and side reactions [4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak with a mass shift of +222 Da (corresponding to the Fmoc group) emerges.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Strategy Matrices

Table 1: Comparison of Degassing Strategies for Aniline Reactions
MethodO₂ Removal EfficiencySolvent LossBest Suited ForSelf-Validating Marker
Freeze-Pump-Thaw > 99.9%Minimal (< 1%)Volatile solvents, expensive deuterated solvents, highly sensitive couplingsCessation of bubbling during the thaw cycle
Sparging (Inert Gas) ~ 90 - 95%High (5 - 15%)Bulk organic solvents, less sensitive routine reactionsN/A (Relies on standardized time, e.g., 15 mins)
Boil-Degas (Vacuum) ~ 95 - 98%Very High (> 15%)High-boiling point solvents (e.g., DMF, DMSO)Cessation of rapid boiling under vacuum
Table 2: Orthogonal Protection Strategies for 4-(5-Amino-2-methylphenoxy)benzonitrile
Protecting GroupReagent UsedDeprotection ConditionStability Profile
Fmoc Fmoc-OSu20% Piperidine in DMF (Base)Stable to acids (TFA, HCl) and catalytic hydrogenation.
Boc Boc₂OTFA / DCM or HCl / Dioxane (Acid)Stable to bases and catalytic hydrogenation.
Cbz Cbz-ClH₂ / Pd-C (Hydrogenolysis)Stable to mild acids and bases.

References

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base . ACS Omega. Available at:[Link]

  • Freeze-Pump-Thaw - The Schlenk Line Survival Guide . Schlenk Line Survival Guide. Available at:[Link]

workup procedure for 4-(5-Amino-2-methylphenoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical challenges associated with the synthesis and workup of 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4)[1].

This molecule is a high-purity chemical building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and high-performance polymers[1]. Its synthesis typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether linkage, followed by the chemoselective reduction of the nitro group to a primary amine.

Below, you will find the validated process workflow, self-validating experimental protocols, and a troubleshooting FAQ designed to solve the most notorious bottleneck in this pathway: the iron-reduction workup.

Process Workflow

G N1 2-Methyl-5-nitrophenol + 4-Fluorobenzonitrile N2 SNAr Reaction (K2CO3, DMF, 90°C) N1->N2 N3 Intermediate: 4-(2-Methyl-5-nitrophenoxy)benzonitrile N2->N3 Aqueous Precipitation N4 Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O, 80°C) N3->N4 N5 Hot Filtration (Celite) Removes Iron Oxides N4->N5 TLC Confirms Completion N6 Aqueous Workup & Extraction (EtOAc / Brine) N5->N6 Filtrate Processing N7 Target Product: 4-(5-Amino-2-methylphenoxy)benzonitrile N6->N7 Solvent Removal & Crystallization

Workflow for the synthesis and workup of 4-(5-Amino-2-methylphenoxy)benzonitrile.

Part 1: Self-Validating Experimental Protocols

Protocol A: SNAr Synthesis of the Nitro Intermediate

Objective: Synthesize 4-(2-methyl-5-nitrophenoxy)benzonitrile.

  • Causality: 4-Fluorobenzonitrile is highly activated for SNAr due to the electron-withdrawing para-cyano group. Potassium carbonate (K₂CO₃) is chosen as the base because its basicity is perfectly tuned to deprotonate 2-methyl-5-nitrophenol without causing side reactions. Dimethylformamide (DMF) acts as a polar aprotic solvent, drastically lowering the activation energy of the transition state by leaving the phenoxide nucleophile unsolvated and highly reactive.

  • Procedure:

    • Charge a flask with 2-methyl-5-nitrophenol (1.0 eq), 4-fluorobenzonitrile (1.05 eq), and K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M).

    • Stir at 90°C for 4–6 hours.

    • Validation Check: Monitor by LC-MS. The reaction is complete when the phenol peak disappears and a new peak corresponding to the mass of the ether intermediate emerges.

    • Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into vigorously stirred ice water (5 volumes relative to DMF).

    • Causality of Workup: The sudden shift in solvent polarity forces the highly hydrophobic diaryl ether to nucleate and precipitate, while DMF and potassium salts remain entirely water-soluble.

    • Filter the precipitate, wash with cold water, and dry under a vacuum to afford the intermediate.

Protocol B: Chemoselective Reduction & Crucial Workup

Objective: Reduce the nitro group to an amine without over-reducing the cyano group.

  • Causality: While catalytic hydrogenation (Pd/C) is common[2], it carries a severe risk of reducing the benzonitrile group to a primary benzylamine. The Bechamp-style reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is highly specific for the nitro group, leaving nitriles completely unaffected[3]. The mechanism involves a six-electron transfer, requiring at least three equivalents of iron powder[4]. NH₄Cl provides a mildly acidic proton source, preventing base-catalyzed nitrile hydrolysis.

  • Procedure:

    • Suspend the nitro intermediate (1.0 eq) in an Ethanol/Water mixture (4:1 ratio, 0.2 M).

    • Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, ~325 mesh).

    • Reflux at 80°C for 2–4 hours under vigorous mechanical stirring.

    • Validation Check: Spot the reaction on a silica TLC plate (3:1 Hexanes/EtOAc). Do not proceed until the UV-active starting material (Rf ~0.6) is entirely replaced by a highly polar, Ninhydrin-positive spot (Rf ~0.2).

    • Workup (Critical Phase): Cool the reaction slightly to 50°C. Do not let it reach room temperature.

    • Filter the hot mixture through a tightly packed bed of Celite® to remove the black iron oxide sludge[5]. Wash the filter cake generously with hot Ethyl Acetate (EtOAc).

    • Causality of Workup: Iron is oxidized to insoluble Fe₂O₃/Fe₃O₄. The newly formed primary amine is highly polar and will hydrogen-bond to the vast surface area of this sludge. If the mixture cools, the amine co-precipitates within the sludge matrix, destroying your yield. Hot filtration ensures the amine remains solvated.

    • Concentrate the filtrate under reduced pressure to remove the ethanol. (Note: Ensure water is present before removing the alcohol to prevent uncontrolled exothermic reactions[5]).

    • Extract the remaining aqueous layer with EtOAc. Wash the organic layer with saturated NaHCO₃ (to neutralize residual acid) and brine. Dry over Na₂SO₄, and concentrate to yield the target product[2].

Part 2: Troubleshooting & FAQs

Q: Why is my final product contaminated with a fine, dark powder after the reduction workup? A: This is iron oxide breakthrough. Iron powder reduction generates extremely fine particulate waste that easily passes through standard filter paper[4]. Resolution: You must use a Celite® pad (diatomaceous earth)[2]. Ensure the pad is pre-wetted and tightly packed. Do not pull too hard of a vacuum initially, as this can cause "channeling" in the Celite, allowing iron particles to bypass the filter matrix.

Q: My yield is extremely low (<30%), but TLC showed complete consumption of the nitro intermediate. Where is my product? A: Your product is trapped in the iron sludge on your filter frit. Because 4-(5-Amino-2-methylphenoxy)benzonitrile contains both an amine and a nitrile, it coordinates strongly with metals. Resolution: You likely let the reaction cool to room temperature before filtration. To recover your product, take the black filter cake, resuspend it in hot EtOAc or Methanol, stir vigorously for 15 minutes at 60°C, and filter again.

Q: Why did I get a mixture of the primary amine and a primary amide? A: You have experienced nitrile hydrolysis. The cyano group is sensitive to hydration under strongly acidic or strongly basic conditions at elevated temperatures. Resolution: Ensure you are using Ammonium Chloride (NH₄Cl) rather than Hydrochloric Acid (HCl) or Acetic Acid. NH₄Cl buffers the reaction near a neutral pH (~6.0), which is perfectly tolerated by the nitrile group[3].

Q: Can I use Palladium on Carbon (Pd/C) with H₂ instead of the messy Iron reduction? A: You can, but it requires strict methodological control[2]. Pd/C is a highly active catalyst that can easily reduce your benzonitrile to a benzylamine. If you must use catalytic hydrogenation, use a poisoned catalyst (like Lindlar's catalyst) or strictly monitor hydrogen uptake to exactly 3 molar equivalents, stopping the reaction immediately upon completion.

Part 3: Quantitative Data Comparison

To assist in your experimental design, below is a comparison of reduction methodologies specifically evaluated for nitro-benzonitrile derivatives.

Reduction MethodChemoselectivity (NO₂ vs CN)Workup ComplexityTypical YieldEnvironmental / Safety Impact
Fe / NH₄Cl (EtOH/H₂O) Excellent (No CN reduction)High (Requires hot Celite filtration)85-95% Moderate (Iron oxide waste generation)
Pd/C + H₂ (Catalytic) Poor (High risk of CN reduction)Low (Simple ambient filtration)VariableLow (Catalyst is recyclable)
SnCl₂·2H₂O (EtOAc) Good Very High (Requires basic aqueous quench)70-80%High (Heavy metal toxicity, severe emulsions)

References

  • Oreate AI. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. Oreate AI Chemistry Blog.[Link]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189-3195.[Link]

Sources

dealing with impurities in 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(5-Amino-2-methylphenoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to effectively identify, troubleshoot, and mitigate impurities encountered during the synthesis and purification of this key intermediate. Our approach is rooted in first principles of organic chemistry, providing not just protocols, but the causal logic behind them.

Section 1: Frequently Asked Questions - Impurity Identification & Characterization

This section addresses the most common initial questions regarding the purity and analysis of 4-(5-Amino-2-methylphenoxy)benzonitrile.

Q1: What are the most likely process-related impurities in my sample of 4-(5-Amino-2-methylphenoxy)benzonitrile?

A1: The impurity profile is intrinsically linked to the synthetic route. A common and efficient pathway to this molecule involves a nucleophilic aromatic substitution (SNA) to form the diaryl ether, followed by the reduction of a nitro group. Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual amounts of the precursors, such as 4-fluoro- or 4-chlorobenzonitrile and 5-amino-2-methylphenol (or their nitro-equivalents).

  • Nitro-Intermediate: The immediate precursor, 4-(2-methyl-5-nitrophenoxy)benzonitrile, is a very common impurity if the reduction of the nitro group to the amine is incomplete.

  • Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis under either acidic or basic workup conditions. This can lead to the formation of the corresponding amide or carboxylic acid impurities.

  • Oxidation Products: The final aromatic amine product is susceptible to oxidation, especially when exposed to air at elevated temperatures or under light, which can result in the formation of colored impurities.

Q2: What is the recommended suite of analytical techniques to assess the purity of my sample?

A2: A multi-technique approach is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for purity analysis. A reverse-phase (RP-HPLC) method is ideal for separating the moderately polar product from both more polar (hydrolyzed) and less polar (nitro-intermediate, starting materials) impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural confirmation of the main product and for identifying unknown impurities. The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule. Comparing the spectrum of your sample to a reference standard and to the spectra of known starting materials is a powerful identification strategy. You can also consult published data for common solvent and impurity shifts.

  • Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or GC (GC-MS): MS provides the molecular weight of the components in your sample. When an impurity is detected by HPLC, the corresponding mass from the MS detector can provide a crucial clue to its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence of the key functional groups: the primary amine (N-H stretches, ~3300-3500 cm⁻¹), the nitrile (C≡N stretch, ~2220-2240 cm⁻¹), and the aryl ether (C-O-C stretch, ~1200-1250 cm⁻¹).

Q3: My HPLC chromatogram shows several impurity peaks. What is a logical workflow for identifying them?

A3: A systematic approach is key. The following workflow, illustrated in the diagram below, provides a robust strategy for impurity identification.

cluster_0 Impurity Identification Workflow start Impurity Peak Detected in HPLC lcms Run LC-MS Analysis start->lcms get_mw Obtain Molecular Weight (MW) of Impurity lcms->get_mw compare_mw Compare MW to Expected Impurities get_mw->compare_mw match Potential Match Found compare_mw->match Yes no_match No Obvious Match compare_mw->no_match No spike Spike Sample with Known Standard match->spike isolate Isolate Impurity via Prep-HPLC or Column no_match->isolate confirm Confirmation by Peak Co-elution? spike->confirm confirm->no_match No identified Impurity Identified confirm->identified Yes nmr Characterize by NMR isolate->nmr structure Elucidate Structure nmr->structure structure->identified

Caption: A logical workflow for identifying unknown peaks in an HPLC chromatogram.

Section 2: Troubleshooting Guide for Purification

Once impurities are identified, the next step is to remove them. This guide helps you choose and optimize the right purification strategy.

Decision Point: Choosing Your Purification Method

The choice between recrystallization and column chromatography depends on the impurity profile, the quantity of material, and the desired final purity. Use the following decision tree to guide your choice.

cluster_1 Purification Method Selection start Crude Product Obtained is_solid Is the Product a Solid? start->is_solid purity_check Purity >90%? (by HPLC/TLC) is_solid->purity_check Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->chromatography No final_purity Check Purity recrystallize->final_purity success Purification Successful chromatography->success final_purity->success >99% failure Purity Not Met final_purity->failure <99% failure->chromatography

Caption: A decision tree to guide the selection of a purification method.

Topic: Recrystallization Issues

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale.

Q4: How do I select an appropriate solvent for recrystallization?

A4: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point, while dissolving impurities well at all temperatures. A solvent screen is the best approach. Good starting points for this molecule, based on its polarity (aromatic, amine, nitrile), include toluene, ethanol, methanol, or a mixed solvent system like ethanol/water.

Q5: My compound "oils out" during cooling instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Solution: Lower the temperature at which the compound dissolves by adding a co-solvent in which the compound is more soluble. Alternatively, use a larger volume of the initial solvent and allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

Q6: My product purity did not improve significantly after recrystallization. What are my next steps?

A6: This indicates that the chosen solvent does not effectively discriminate between your product and the main impurity.

  • Solution: You must either perform a new solvent screen to find a more selective solvent or move to an orthogonal purification technique like column chromatography, which separates based on different physical principles (adsorption vs. solubility).

Topic: Column Chromatography Issues

Column chromatography is a powerful technique for separating compounds with different polarities.

Q7: My compound is streaking or "tailing" on the silica gel column, leading to poor separation. How can I fix this?

A7: This is a classic problem when purifying basic compounds like aromatic amines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, causing it to elute slowly and as a broad, tailing band.

  • Solution: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia solution, to your mobile phase (eluent). The modifier will compete for the acidic sites on the silica, allowing your compound to travel through the column more uniformly. Alternatively, consider using a less acidic stationary phase like neutral alumina.

Q8: I am not getting good separation between my product and a key impurity. How can I optimize my mobile phase?

A8: Separation (resolution) is controlled by the choice of mobile phase.

  • Solution: First, ensure you are using an appropriate polarity gradient. For normal-phase chromatography on silica, you typically start with a non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). If a simple two-solvent system doesn't work, you can introduce a third solvent with intermediate polarity (e.g., dichloromethane) to fine-tune the separation. The order of elution generally follows the polarity of the compounds, with less polar compounds eluting first.

Section 3: Standardized Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the purity analysis of 4-(5-Amino-2-methylphenoxy)benzonitrile.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 95:5 (A:B), ramp to 5:95 over 20 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm (or wavelength of max absorbance)
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Acetonitrile/Water (50:50)

Procedure:

  • Prepare the mobile phases and sample as described in the table.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks are present.

  • Inject the sample and run the gradient method.

  • Integrate all peaks and calculate the purity by the area percent method. For accurate quantification, use a reference standard to create a calibration curve.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general guide for purifying gram-scale quantities of the crude product.

Materials:

  • Silica gel (60 Å, 230–400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Appropriate size chromatography column

Procedure:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3. This is a good starting point for the column elution. If tailing is observed on the TLC plate, add 0.5% triethylamine to the solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified 4-(5-Amino-2-methylphenoxy)benzonitrile.

Section 4: References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Google Scholar. Retrieved March 13, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzvn-s4Tq4iczWhgqF_2wjidS_Gc7DNaNl3XDteQyW7noFjOg6auu3ozX4I2oM5Zo_KQirOkBQa8QZTy2u5-RjiH4wAJ6MHWo1oEQT80Qk5hRBNIgM20KnySdh13DmvUs4N2jUrITfDx3IeDfejH_yRGekjFlFYJwrEYAid76vm9AC_kJyzTwpgmI=](

Technical Support Center: Analytical Method Refinement for 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, analytical chemists, and drug development professionals tasked with developing robust, stability-indicating assays for 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4).

This compound presents a unique analytical challenge: it combines a highly basic primary amine (aniline derivative) with a hydrophobic methylphenoxy core and a polar, electron-withdrawing benzonitrile moiety (). The following guides, protocols, and FAQs are engineered to help you navigate secondary column interactions, retention time drift, and MS ionization suppression.

Method Development Workflow

The following logic tree dictates the causality behind our method refinement strategy. Because the aniline group is highly susceptible to ion-exchange interactions with residual silanols, pH control and column chemistry must be prioritized before gradient optimization.

Workflow Start 4-(5-Amino-2-methylphenoxy)benzonitrile Method Refinement pH 1. Mobile Phase pH Optimization Target pH > 7.5 or pH < 3.0 to control aniline ionization Start->pH Column 2. Column Selection End-capped C18 or Mixed-Mode (Cation-Exchange) pH->Column Gradient 3. Gradient Optimization MeCN / Aqueous Buffer Balance resolution & run time Column->Gradient Detection 4. Detection Strategy UV (270 nm) & MS (+ESI) Monitor S/N and Peak Shape Gradient->Detection Validation 5. System Suitability & Validation Check Tailing Factor (Tf < 1.5) and %RSD (< 2.0%) Detection->Validation

Analytical method refinement workflow for basic anilines, emphasizing pH control.

Standardized HPLC-UV/MS Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that mathematically proves the method's reliability before any unknown samples are analyzed ().

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 10 mg of the compound and dissolve in 10 mL of Methanol to create a 1 mg/mL stock. Dilute to 50 µg/mL using 50:50 Water:Acetonitrile.

    • Causality: The aryl ether linkage confers significant hydrophobicity. Using at least 50% organic solvent in the diluent prevents localized precipitation in the sample vial and avoids peak splitting upon injection.

  • Mobile Phase Preparation:

    • Action: Prepare Mobile Phase A (MPA) as 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Prepare Mobile Phase B (MPB) as 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid ensures the primary amine is fully protonated, while simultaneously suppressing the ionization of residual silanols on the silica column, thereby mitigating peak tailing ().

  • Chromatographic Separation:

    • Action: Use a fully end-capped, high-purity silica C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Run a gradient from 5% MPB to 95% MPB over 10 minutes at 0.4 mL/min. Set column temperature to 40°C.

    • Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and sharpening the peak. The gradient ensures polar degradants elute early, while the hydrophobic parent compound elutes later.

  • Detection:

    • Action: Set UV detection at 270 nm. Configure the Mass Spectrometer for Positive Electrospray Ionization (+ESI).

    • Causality: The conjugated benzonitrile and phenoxy rings provide strong UV absorbance at 270 nm. The protonated amine readily forms an [M+H]+ ion at m/z 225.1 in +ESI.

  • System Validation (SST):

    • Action: Perform 5 replicate injections of the 50 µg/mL standard. Calculate the %RSD for peak area and retention time. Proceed to sample analysis only if criteria (see table below) are met.

Quantitative Data Summary: System Suitability Criteria
ParameterTarget SpecificationCausality / Rationale
Retention Time (RT) %RSD ≤ 1.0%Ensures pump stability and adequate buffering capacity away from the analyte's pKa.
Peak Area %RSD ≤ 2.0%Validates autosampler precision and complete sample solubility in the diluent.
Tailing Factor (Tf) 0.9 – 1.5Confirms successful suppression of secondary silanol interactions with the basic amine.
Theoretical Plates (N) > 5,000Indicates optimal column efficiency and proper mass transfer kinetics.
Signal-to-Noise (S/N) > 10 (LOQ)Guarantees reliable integration for low-level impurity tracking and degradation profiling.

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing for this compound? A: The chromatogram is likely showing an asymmetric peak because 4-(5-Amino-2-methylphenoxy)benzonitrile contains a primary amine. At a mid-range pH (e.g., pH 4–7), the amine is protonated (cationic), while residual silanols on the silica stationary phase become deprotonated (anionic). This creates strong, slow-desorbing ion-exchange interactions. Resolution: Shift the mobile phase pH. Either lower the pH to < 3.0 (using 0.1% formic acid) to fully protonate and neutralize the silanols, or raise the pH to > 8.0 (using ammonium bicarbonate) to deprotonate the amine, rendering it neutral. Additionally, ensure you are using a high-purity, fully end-capped C18 column.

Q: My retention time is drifting unpredictably between runs. How can I stabilize it? A: Retention time drift for anilines is almost always a buffering issue. The pKa of the aniline moiety is approximately 4.2–4.6. If your mobile phase pH is not tightly controlled and sits near this pKa, microscopic fluctuations in pH will drastically alter the ratio of ionized to neutral molecules, causing retention shifts. Resolution: The golden rule of method development for ionizable compounds is to set the mobile phase pH at least 2 units away from the pKa. Use a strictly buffered mobile phase (e.g., switch from weak acetate buffers to 0.1% formic acid at pH ~2.7) to lock the molecule into a single ionization state.

Q: The UV signal is strong, but the MS signal in positive ESI is unexpectedly weak. Why? A: While the amine is basic, the electron-withdrawing nature of the benzonitrile group across the ether linkage can slightly reduce its proton affinity. More commonly, however, the use of non-volatile buffers (like phosphate) or high concentrations of strong ion-pairing agents (like TFA) suppresses electrospray ionization. Resolution: Replace TFA with 0.1% Formic Acid. If the signal remains low, add a low concentration (2-5 mM) of ammonium formate to the mobile phase; the ammonium ion acts as an excellent proton donor in the ESI source, enhancing the formation of the[M+H]+ adduct.

Q: How do I resolve the parent compound from its oxidative degradation products? A: Forced degradation (e.g., peroxide exposure) often oxidizes the primary amine to a nitroso or nitro group, or cleaves the ether linkage to form highly polar phenols and aminophenols. A steep, generic gradient will cause these polar fragments to co-elute with the void volume or clump together. Resolution: Implement a shallow gradient profile. Start at 5% organic to retain and resolve the highly polar cleaved fragments, then apply a shallow ramp (e.g., 1-2% increase per minute) through the elution window of the parent compound to separate structurally similar oxidized impurities ().

References

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater Source: Analytical Methods (RSC Publishing) URL: [Link]

common experimental errors in handling aminobenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminobenzonitriles. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive compounds. As bifunctional aromatic molecules, aminobenzonitriles present unique challenges in handling, storage, and reaction execution. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental errors and optimize your results.

Our approach is grounded in explaining the "why" behind each recommendation, linking practical advice to the fundamental chemical principles governing the reactivity and stability of these molecules.

Part 1: Storage and Handling FAQs

Proper storage and handling are the first line of defense against compound degradation and ensuring experimental reproducibility. Aminobenzonitriles, with their electron-donating amino group and electron-withdrawing nitrile group, are susceptible to specific environmental factors.

Q1: My aminobenzonitrile has changed color (e.g., from white/pale yellow to brown) upon storage. What happened, and is it still usable?

A1: Color change is a common indicator of degradation. The primary cause is oxidation of the amino group, which can be initiated by exposure to air (oxygen) and light.[1][2] This process can form highly colored polymeric impurities.

  • Causality: The amino group (-NH₂) is an electron-donating group that makes the aromatic ring susceptible to oxidation. UV radiation can provide the energy needed to initiate these oxidative pathways.[1]

  • Usability: The usability of the discolored material depends on the extent of degradation and the sensitivity of your reaction.

    • For non-critical applications: You may be able to proceed, but be aware that yields may be lower, and additional purification steps will likely be necessary.

    • For sensitive reactions (e.g., catalysis, GMP synthesis): It is strongly recommended to purify the material before use or to use a fresh, un-degraded lot. Purity can be assessed by techniques like HPLC, TLC, or melting point determination.[3][4]

  • Troubleshooting & Prevention:

    • Storage: Always store aminobenzonitriles in tightly sealed, amber glass containers to protect from light.[5] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (nitrogen or argon) is recommended.[2][6]

    • Handling: Minimize exposure to air and light during weighing and transfer.[7][8] Work in a well-ventilated area or under a fume hood.[7][9][10]

Q2: I've observed that my aminobenzonitrile seems to be clumping or becoming sticky. What could be the cause?

A2: This often indicates moisture absorption. Aminobenzonitriles are crystalline solids, and the presence of water can lower the melting point or lead to the formation of hydrates, resulting in a change in physical appearance.

  • Causality: The amino and nitrile groups can participate in hydrogen bonding with water molecules. While generally only slightly soluble in water, they can be hygroscopic to varying degrees.[11]

  • Troubleshooting & Prevention:

    • Store the compound in a desiccator or a dry box.[1][12]

    • Ensure containers are sealed tightly immediately after use.[9][13]

    • If moisture contamination is suspected, the material can be dried under a vacuum.

Q3: What are the essential safety precautions when working with aminobenzonitriles?

A3: Aminobenzonitriles are classified as toxic and hazardous substances.[1][13] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][10][14]

  • Ventilation: Use a fume hood to avoid inhalation of dust or vapors.[7][9][13]

  • Handling: Avoid contact with skin, eyes, and clothing.[8][9] Do not eat, drink, or smoke in the handling area.[13] Wash hands thoroughly after handling.[7][9]

  • Spills: In case of a spill, clean it up immediately using appropriate procedures to avoid generating dust.[7][8] Vacuum or sweep the material into a suitable disposal container.[7]

  • First Aid: Be familiar with the first aid measures outlined in the Safety Data Sheet (SDS). In case of contact with eyes or skin, rinse immediately with plenty of water.[1][12] If inhaled, move to fresh air.[1][14] Seek medical attention if symptoms persist.[1][12]

Table 1: Summary of Storage and Handling Recommendations

ParameterRecommendationRationale
Container Tightly sealed, amber glass bottleProtects from air, moisture, and light.[5]
Atmosphere Inert gas (Nitrogen or Argon) for long-term storagePrevents oxidation of the amino group.[2]
Temperature Cool, dry place (Refrigeration at 2-8°C recommended)Slows degradation pathways.[2][6]
Handling Under fume hood, minimize air/light exposurePrevents inhalation and photo-oxidation.[7][13]
Safety Wear full PPE (gloves, goggles, lab coat)Prevents skin/eye contact and ingestion.[7][10][14]

Part 2: Troubleshooting Synthesis and Purification

The synthesis of aminobenzonitriles often involves multi-step processes where yields can be compromised by side reactions or incomplete conversions.

Q4: My yield for the synthesis of 4-aminobenzonitrile via dehydration of 4-aminobenzamide is consistently low. What are the common pitfalls?

A4: This is a frequent issue, often related to reaction conditions and the reactivity of the reagents. The dehydration of 4-aminobenzamide, for instance using thionyl chloride, requires careful control to avoid side reactions.[15][16]

  • Problem 1: Incomplete Reaction

    • Cause: Insufficient reaction time or temperature.[15]

    • Solution: Ensure the reaction is heated adequately (e.g., 90-100 °C when using thionyl chloride) and maintained until gas evolution (HCl and SO₂) ceases, indicating the reaction is complete.[11][15]

  • Problem 2: Side Reactions with the Amino Group

    • Cause: Dehydrating agents like thionyl chloride can react with the unprotected amino group.[15][17]

    • Solution: A validated method involves using thionyl chloride as both a protecting and dehydrating agent. The reaction first forms an amino-protected intermediate, which is then hydrolyzed in a separate step to liberate the final product.[16][18] This two-stage process often leads to higher yields.[15]

  • Problem 3: Charring/Dark Coloration

    • Cause: Excessively high temperatures can lead to decomposition.[15]

    • Solution: Maintain strict temperature control. Using a high-boiling solvent like toluene can help regulate the reaction temperature.[15]

Experimental Protocol: High-Yield Synthesis of 4-Aminobenzonitrile via Dehydration [11][18]
  • Dehydration: In a suitable reaction flask, suspend 4-aminobenzamide in toluene. Heat the mixture to 90-100 °C.

  • Slowly add thionyl chloride dropwise. A large amount of gas will evolve; ensure the setup is in a fume hood with proper scrubbing for acidic gases.

  • Maintain the temperature until all solids dissolve and gas evolution stops.

  • Cool the reaction mixture to 50-60 °C. This is your "dehydration liquid."

  • Hydrolysis: In a separate flask, heat water to 50-60 °C.

  • Add the dehydration liquid dropwise to the hot water. Control the addition rate to manage SO₂ evolution.

  • After the addition is complete, stir until gas evolution ceases.

  • While still hot, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide solution.

  • Allow the layers to separate. Isolate the organic layer and cool it slowly to 0-5 °C to crystallize the product.

  • Isolation: Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Q5: I am attempting a Sandmeyer reaction to produce an aminobenzonitrile, but the yield is poor and I'm getting a lot of dark, tarry byproducts. What's going wrong?

A5: The Sandmeyer reaction, while powerful, is notorious for being sensitive to reaction conditions. Low yields and byproduct formation are common issues.[19]

  • Problem 1: Incomplete Diazotization

    • Cause: The initial conversion of the primary aromatic amine to a diazonium salt may be incomplete.

    • Solution: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite.[19] Ensure the solution remains acidic. You can check for the presence of excess nitrous acid using starch-iodide paper (it will turn blue/black).[19]

  • Problem 2: Decomposition of the Diazonium Salt

    • Cause: Diazonium salts are unstable and can decompose, especially at elevated temperatures or in the presence of light.[19]

    • Solution: Use the diazonium salt solution immediately after its preparation. Avoid exposing it to temperatures above 5-10 °C or direct sunlight.[19]

  • Problem 3: Inefficient Cyanation / Catalyst Issues

    • Cause: The copper(I) cyanide catalyst may be inactive, or the cyanation step is inefficient.

    • Solution: Use high-quality, freshly prepared copper(I) cyanide if possible.[19] The temperature of the cyanation step is critical and may require optimization (typically 60-100 °C).[19]

  • Problem 4: Formation of Phenols

    • Cause: The diazonium salt can react with water to form phenols, a common side reaction.[19]

    • Solution: Add the diazonium salt solution promptly to the copper(I) cyanide solution to favor the desired cyanation reaction.[19]

Diagram: Troubleshooting Low Yield in Sandmeyer Synthesis

G start Low Yield or Byproduct Formation check_diazotization Check Diazotization Step (0-5 °C, acidic?) start->check_diazotization check_stability Check Diazonium Stability (Used immediately?) start->check_stability check_cyanation Check Cyanation Step (Catalyst quality, Temp?) start->check_cyanation incomplete_diaz Incomplete Diazotization check_diazotization->incomplete_diaz No decomp Diazonium Decomposition check_stability->decomp No inefficient_cyan Inefficient Cyanation check_cyanation->inefficient_cyan No phenols Phenol Formation check_cyanation->phenols Yes, phenols detected solution1 Verify Temp (0-5 °C) Test with Starch-Iodide Paper incomplete_diaz->solution1 solution2 Use Diazonium Salt Immediately Protect from Light/Heat decomp->solution2 solution3 Use Fresh CuCN Optimize Cyanation Temp inefficient_cyan->solution3 solution4 Ensure Prompt Addition to CuCN Solution phenols->solution4

Caption: A logical workflow for troubleshooting Sandmeyer reactions.

Q6: My purified aminobenzonitrile product is an oil and won't crystallize. How can I isolate it as a solid?

A6: Failure to crystallize is usually due to residual solvent or impurities that depress the melting point.

  • Solution 1: Remove Residual Solvent: Ensure all solvent has been removed under high vacuum. Gentle heating may be required, but be careful to avoid decomposition.

  • Solution 2: Try Different Solvents: Experiment with various solvent systems for recrystallization. A good system is one where the compound is soluble when hot but poorly soluble when cold (e.g., ethanol/water, toluene).[19]

  • Solution 3: Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates a rough surface that can initiate crystal growth.[19]

    • Seeding: Add a tiny crystal of pure product (if available) to the supersaturated solution to act as a nucleation site.[19]

  • Solution 4: Column Chromatography: If recrystallization fails, column chromatography is an effective method for purification that can separate the desired product from impurities that inhibit crystallization.[19]

Part 3: Reactivity and Side Reactions

The unique electronic properties of aminobenzonitriles dictate their reactivity. The amino group is a strong ortho-, para-director, while the cyano group is a meta-director. This interplay governs the outcome of various reactions.[20]

Q7: I am trying to perform a reaction on the nitrile group, but I'm seeing side reactions on the aromatic ring. Why is this happening and how can I prevent it?

A7: This is a classic challenge of chemoselectivity. The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack, especially at the ortho and para positions relative to the -NH₂ group.[20]

  • Causality: The activating effect of the amino group can often be stronger than the directing effect needed for the reaction at the nitrile. For example, under strongly acidic conditions required for nitrile hydrolysis, the ring can undergo electrophilic substitution.

  • Isomer Reactivity: The position of the amino group is critical.

    • 4-Aminobenzonitrile: The "push-pull" nature of the para-substituted groups makes the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.[20] However, the ring is also highly activated.

    • 3-Aminobenzonitrile: The amino group is the most basic and nucleophilic among the isomers, making reactions at the -NH₂ group favorable.[20]

    • 2-Aminobenzonitrile: The amino group is the least basic due to the strong inductive-withdrawing effect of the adjacent cyano group.[20]

  • Solutions:

    • Protecting Groups: Protect the amino group (e.g., via acylation to form an amide) before attempting reactions at the nitrile. This reduces the activating effect on the ring and prevents side reactions at the nitrogen. The protecting group can be removed in a subsequent step.

    • Reaction Conditions: Use milder, more selective reagents and conditions that favor reaction at the nitrile over the ring. For example, for nitrile hydrolysis, enzymatic or specific metal-catalyzed methods might be preferable to harsh acid/base conditions.

Diagram: Degradation Pathways of a Substituted Aminobenzonitrile

G start 2-Amino-4-iodobenzonitrile path1 Deiodination (Reductive Degradation) start->path1 path2 Hydrolysis (Nitrile Degradation) start->path2 path3 Oxidation (Amino Group Degradation) start->path3 condition1 High Temp Strong Base Light Exposure path1->condition1 product1 2-Aminobenzonitrile path1->product1 condition2 Strong Acid/Base Presence of H₂O path2->condition2 product2 2-Amino-4-iodobenzoic acid path2->product2 condition3 Air (O₂) Metal Catalysts path3->condition3 product3 Colored Impurities path3->product3

Caption: Common degradation pathways for a substituted aminobenzonitrile.[2]

Q8: I'm seeing hydrolysis of the nitrile group to a carboxylic acid as a major byproduct. How can I avoid this?

A8: Nitrile hydrolysis is a common side reaction, particularly in the presence of water under either strongly acidic or basic conditions.[2][6]

  • Cause: The presence of water, coupled with harsh pH conditions or prolonged heating, facilitates the conversion of the nitrile (-CN) to a carboxylic acid (-COOH).[2]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Use anhydrous (dry) solvents and reagents. Ensure all glassware is thoroughly dried before use.[2]

    • Control pH: If the reaction requires acidic or basic conditions, try to use the mildest possible reagents or buffer the reaction mixture to maintain a pH where hydrolysis is minimized.[2] Non-nucleophilic bases are often a good choice.

    • Optimize Reaction Time & Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the opportunity for the hydrolysis side reaction to occur.[2]

References
  • A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers. Benchchem.
  • 2-Aminobenzonitrile(1885-29-6)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
  • A Comparative Guide to the Reactivity of Amino Groups in Diaminobenzonitrile Isomers. Benchchem.
  • A Comparative Analysis of the Reactivity of 5-(Aminomethyl)-2-fluorobenzonitrile and 4-(Aminomethyl)-2-fluorobenzonitrile. Benchchem.
  • Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
  • Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Cole-Parmer.
  • Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
  • How to improve the yield of 4-Aminobenzonitrile synthesis reactions. Benchchem.
  • Troubleshooting guide for the synthesis of 2-Amino-4,6-dimethylbenzonitrile deriv
  • 3-Aminobenzonitrile - Safety D
  • SAFETY D
  • Safety D
  • 4-Aminobenzonitrile - High Quality
  • 2-Aminobenzonitrile. Apollo Scientific.
  • A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile. Benchchem.
  • 3-Aminobenzonitrile SDS, 2237-30-1 Safety D
  • Preparation method of aminobenzonitrile.
  • An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-4,6-dimethylbenzonitrile. BenchChem.
  • A Comparative Guide to the Mass Spectrometry Analysis of 5-(Aminomethyl)-2-fluorobenzonitrile and Its Reaction Products. Benchchem.
  • Preventing degradation of 2-Amino-4-iodobenzonitrile during reactions. Benchchem.
  • SAFETY D
  • Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. ChemicalBook.
  • The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals. Benchchem.
  • How to Prepare 3-Aminobenzonitrile? - FAQ. Guidechem.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis. Benchchem.

Sources

Validation & Comparative

comparison of synthesis methods for 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) is a highly valued, high-purity chemical building block characterized by its unique aryl ether linkage[1]. With a molecular weight of 224.26 g/mol , it serves as a critical intermediate in advanced research, particularly in oncology and gastrointestinal drug discovery initiatives[2].

The synthesis of this diaryl ether requires careful consideration of chemoselectivity. The presence of both an amino group and a phenolic hydroxyl group on the nucleophilic aromatic ring presents competing reactive sites. This guide objectively compares the two primary synthetic methodologies—the industry-standard two-step nitro reduction route and the atom-economical direct coupling route—providing experimental causality and self-validating protocols for each.

Mechanistic Pathways & Workflow

SynthesisPathways FBN 4-Fluorobenzonitrile (Electrophile) NitroInt 4-(2-Methyl-5-nitrophenoxy) benzonitrile FBN->NitroInt Method A: SNAr K2CO3, DMF Target 4-(5-Amino-2-methylphenoxy) benzonitrile FBN->Target Method B: Direct SNAr K2CO3, DMSO MNP 2-Methyl-5-nitrophenol (Nucleophile 1) MNP->NitroInt AMP 5-Amino-2-methylphenol (Nucleophile 2) AMP->Target NitroInt->Target Reduction Fe, NH4Cl

Figure 1: Comparative synthesis workflows for 4-(5-Amino-2-methylphenoxy)benzonitrile.

Methodological Comparison & Experimental Causality

Method A: Two-Step SNAr & Nitro Reduction (The Industry Standard)

Causality & Rationale: This method utilizes commercially available starting materials: 2-methyl-5-nitrophenol[3] and 4-fluorobenzonitrile[4]. The electron-withdrawing nitro group serves a dual purpose. First, it completely eliminates the possibility of unwanted N-arylation (as the nitro group is non-nucleophilic). Second, it increases the acidity of the phenolic proton (lowering the pKa), allowing a mild base like potassium carbonate (K₂CO₃) to quantitatively generate the phenoxide ion. The phenoxide exclusively attacks the electrophilic carbon of 4-fluorobenzonitrile via Nucleophilic Aromatic Substitution (SNAr). The subsequent reduction of the nitro group to an amine is a self-validating, high-yielding step that cleanly affords the target compound[2].

Experimental Protocol: Step 1: O-Arylation (SNAr)

  • Charge Reactor: In a round-bottom flask, combine 4-fluorobenzonitrile (1.0 equiv) and 2-methyl-5-nitrophenol (1.05 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv). Causality: K₂CO₃ is strong enough to deprotonate the activated phenol but weak enough to avoid degrading the solvent or inducing side reactions.

  • Reaction: Stir the suspension at 100 °C for 4–6 hours. Monitor via LC-MS until the fluorobenzonitrile is completely consumed.

  • Workup (Self-Validating): Cool the mixture to room temperature and pour it into vigorously stirred ice water. The intermediate, 4-(2-methyl-5-nitrophenoxy)benzonitrile, will precipitate. Filter, wash extensively with distilled water (to remove all DMF and inorganic salts), and dry under vacuum.

Step 2: Nitro Reduction

  • Charge Reactor: Dissolve the intermediate in an Ethanol/Water mixture (4:1 v/v, 0.2 M).

  • Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv). Causality: The Fe/NH₄Cl system (Béchamp reduction) is highly chemoselective; it reduces the nitro group to an amine without hydrolyzing or reducing the sensitive nitrile group.

  • Reaction: Reflux at 80 °C for 2 hours.

  • Workup (Self-Validating): Filter the hot mixture through a pad of Celite to remove the iron sludge. Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the pure 4-(5-Amino-2-methylphenoxy)benzonitrile[5].

Method B: Direct Chemoselective SNAr (The Atom-Economical Route)

Causality & Rationale: This one-step route directly couples 4-fluorobenzonitrile with 5-amino-2-methylphenol. According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide oxygen is a "harder" nucleophile compared to the neutral aniline nitrogen. By using a mild base in a polar aprotic solvent (DMSO), the phenol is selectively deprotonated. However, this system is inherently less robust than Method A; at elevated temperatures or extended reaction times, the aniline nitrogen can also attack the electrophile, leading to N-arylated or doubly-arylated byproducts. Strict temperature control and an inert atmosphere are mandatory to prevent the oxidation of the electron-rich aminophenol.

Experimental Protocol:

  • Charge Reactor: Combine 4-fluorobenzonitrile (1.0 equiv) and 5-amino-2-methylphenol (1.0 equiv) in anhydrous DMSO (0.3 M).

  • Inert Atmosphere: Evacuate and backfill the flask with Nitrogen (N₂) three times. Causality: Aminophenols are highly susceptible to air oxidation at elevated temperatures, which leads to dark, tarry polymeric byproducts.

  • Base Addition: Add K₂CO₃ (1.2 equiv).

  • Reaction: Heat to 110 °C for 8–12 hours. Monitor closely by TLC to halt the reaction before over-arylation occurs.

  • Workup (Self-Validating): Cool to room temperature, dilute heavily with EtOAc, and wash with water (5x). Causality: Multiple water washes are required to completely partition the high-boiling DMSO into the aqueous phase. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to separate the target from unreacted starting materials and N-arylated impurities.

Quantitative Data Comparison

ParameterMethod A: Two-Step (Nitro Route)Method B: Direct SNAr
Overall Yield 75–85% (over 2 steps)40–55%
Chemoselectivity Excellent (Orthogonal reactivity)Moderate (O- vs N-arylation competition)
Step Count 2 Steps1 Step
Purification Required Filtration & Extraction (No column needed)Flash Column Chromatography
Scalability High (Industry Standard)Low (Prone to over-reaction at scale)
Reaction Time ~8 hours total8–12 hours

Conclusion & Recommendations

For drug development and large-scale synthesis where purity, scalability, and predictability are paramount, Method A is the undisputed standard. The orthogonal reactivity provided by the nitro group ensures a self-validating workflow with minimal complex purification. Method B is a viable alternative for small-scale discovery chemistry where minimizing step count is prioritized over maximizing overall yield, provided that rigorous chromatographic purification is available to isolate the target from competitive N-arylation byproducts.

References

  • [1] Title: 4-(5-Amino-2-methylphenoxy)benzonitrile|CAS 1154941-12-4 | Source: benchchem.com | 1

  • Title: 95150 | Sigma-Aldrich | Source: sigmaaldrich.com |Link

  • [3] Title: Aryl & Aliphatic Building Blocks - AK Scientific | Source: aksci.com | 3

  • [4] Title: SiteMap - XIAMEN EQUATION CHEMICAL CO.,LTD | Source: equationchemical.com | 4

  • [2] Title: 4-(5-Amino-2-methylphenoxy)benzonitrile|CAS 1154941-12-4 | Source: benchchem.com | 2

  • [5] Title: 4-(5-Amino-2-methylphenoxy)benzonitrile | 1154941-12-4 | Source: chemicalbook.com | 5

Sources

Comprehensive Comparison Guide: Alternative Reagents for the Synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly complex building blocks, optimizing the synthesis of functionalized diaryl ethers like 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) is critical. This molecule features a central ether linkage bridging a benzonitrile moiety and an aniline derivative, making it a highly versatile scaffold for advanced active pharmaceutical ingredients (APIs).

This guide provides an in-depth, objective comparison of alternative reagents for the two critical phases of its synthesis: the Nucleophilic Aromatic Substitution (SNAr) etherification and the Chemoselective Nitro Reduction . By analyzing the causality behind these experimental choices, we establish a self-validating framework for superior yield, purity, and scalability.

Strategic Synthetic Workflow

The most robust route to 4-(5-amino-2-methylphenoxy)benzonitrile avoids transition-metal-catalyzed cross-couplings (which can suffer from catalyst poisoning by amines) in favor of a two-step SNAr and reduction sequence.

Workflow SM1 4-Fluorobenzonitrile + 2-Methyl-5-nitrophenol SNAr Phase 1: SNAr Etherification SM1->SNAr Int 4-(2-Methyl-5-nitrophenoxy) benzonitrile SNAr->Int Red Phase 2: Chemoselective Nitro Reduction Int->Red Prod 4-(5-Amino-2-methylphenoxy) benzonitrile Red->Prod

Synthetic workflow for 4-(5-Amino-2-methylphenoxy)benzonitrile via SNAr and reduction.

Phase 1: SNAr Etherification Reagents

The formation of the diaryl ether bond requires the coupling of 2-methyl-5-nitrophenol with an activated benzonitrile. We utilize 4-fluorobenzonitrile rather than 4-chlorobenzonitrile. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the halide elimination. Fluorine’s extreme electronegativity (-I effect) highly activates the ipso-carbon, significantly lowering the activation energy for this complex formation [2].

Reagent Comparison: Base & Solvent Systems

The choice of base dictates the nucleophilicity of the phenoxide intermediate. While Potassium Carbonate ( K2​CO3​ ) is the traditional, cost-effective choice, it requires harsh conditions that promote side reactions. Cesium Carbonate ( Cs2​CO3​ ) is the superior alternative. The larger ionic radius of the Cs+ ion creates a looser, more solvent-separated ion pair with the phenoxide, dramatically increasing its nucleophilicity (the "Cesium Effect")[1].

Table 1: Comparison of SNAr Conditions for Etherification

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Impurity Profile & Causality
K2​CO3​ (2.0 eq)DMF1201865-72High: Elevated temps cause partial nitrile hydrolysis and ether cleavage.
Cs2​CO3​ (1.5 eq)DMSO80888-94Low: Loose ion-pairing allows lower temps, suppressing degradation [1].
NaH (1.2 eq)THF651275-80Moderate: Highly reactive but moisture-sensitive; poses industrial scale-up risks.
Mechanistic Pathway

Mechanism Start Phenoxide Anion + 4-Fluorobenzonitrile TS1 Nucleophilic Attack at C-F Carbon Start->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Fluoride Elimination Meisenheimer->TS2 End Diaryl Ether Product + F- TS2->End

Mechanistic pathway of the SNAr etherification via a Meisenheimer complex intermediate.
Optimized Protocol 1: Cs2​CO3​ -Mediated SNAr

This protocol is designed as a self-validating system; visual and thermal cues confirm reaction progress.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2-methyl-5-nitrophenol (1.0 equiv) and 4-fluorobenzonitrile (1.05 equiv).

  • Solvation: Add anhydrous DMSO to achieve a 0.5 M concentration.

  • Activation: Introduce Cs2​CO3​ (1.5 equiv) in one portion. Self-Validation: The suspension will immediately transition to a deep yellow/orange hue, confirming the deprotonation and formation of the active phenoxide nucleophile.

  • Coupling: Heat the mixture to 80 °C and stir for 8 hours. Monitor via HPLC until the phenol is completely consumed.

  • Workup: Cool to room temperature and quench by pouring into ice-cold water (3x volume) to precipitate the product. Extract with EtOAc (3x). Wash the combined organics with 1M NaOH (to purge unreacted phenol), water, and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 4-(2-methyl-5-nitrophenoxy)benzonitrile as a solid intermediate.

Phase 2: Chemoselective Nitro Reduction Reagents

The critical challenge in the second phase is reducing the −NO2​ group to an −NH2​ group without touching the highly electrophilic −CN (nitrile) moiety.

Standard catalytic hydrogenation using Palladium on Carbon ( Pd/C ) with H2​ gas is notoriously aggressive; it frequently leads to the over-reduction of the nitrile into a primary benzylamine. Conversely, traditional Béchamp reduction (Iron powder/HCl) generates heavy metal sludge that complicates downstream API purification.

The optimal alternative is the NaBH4​ / FeCl2​ system. While NaBH4​ alone is too mild to reduce nitroarenes, the addition of FeCl2​ generates an active low-valent iron species in situ. This species selectively targets the N-O bonds via a direct nitroso pathway, leaving reducible functional groups like nitriles and esters completely intact [3].

Table 2: Comparison of Chemoselective Nitro Reduction Methods

Reducing AgentCatalyst / AdditiveSolventTemp (°C)ConversionNitrile Preservation
H2​ (1 atm)10% Pd/C MeOH25>99%Poor: ~15-20% over-reduction to benzylamine.
Fe powder NH4​Cl (aq)EtOH/ H2​O 8085%Good: Chemoselective, but messy heterogeneous workup.
NaBH4​ (2.5 eq) FeCl2​ (1.0 eq)THF2895%Excellent: >99% chemoselectivity; clean organic workup [3].
Optimized Protocol 2: Chemoselective Reduction using NaBH4​/FeCl2​
  • Preparation: Dissolve the intermediate 4-(2-methyl-5-nitrophenoxy)benzonitrile (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Catalyst Addition: Add anhydrous FeCl2​ (1.0 equiv) to the solution. Stir for 10 minutes at room temperature to ensure uniform dispersion.

  • Hydride Introduction: Carefully add NaBH4​ (2.5 equiv) in small portions to control the evolution of hydrogen gas. Self-Validation: A mild exothermic reaction coupled with controlled gas evolution indicates the successful generation of the active iron-hydride reducing species.

  • Reduction: Maintain the reaction at 28 °C for 12 hours.

  • Quenching: Cool the vessel and quench carefully with saturated aqueous NH4​Cl to safely destroy any excess hydride.

  • Workup & Purification: Extract the biphasic mixture with EtOAc (3x). Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the highly pure target, 4-(5-Amino-2-methylphenoxy)benzonitrile .

References

  • Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization Organic Letters - ACS Publications. 1

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles National Institutes of Health (NIH) / PMC.2

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 d-nb.info (German National Library). 3

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of reliable data and, consequently, the foundation of product quality and patient safety.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 4-(5-Amino-2-methylphenoxy)benzonitrile, a key intermediate in pharmaceutical synthesis. This document is structured to provide not only the "how" but, more critically, the "why" behind the experimental choices, grounded in established scientific principles and regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This is a critical step in pharmaceutical quality control to ensure that the methods used for testing raw materials, intermediates, and finished products are accurate, reliable, and reproducible.[1] The principles and parameters discussed herein are aligned with the global standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7]

The Analyte: 4-(5-Amino-2-methylphenoxy)benzonitrile

4-(5-Amino-2-methylphenoxy)benzonitrile is an aromatic compound containing amino, methyl, ether, and nitrile functional groups. Its structure presents specific analytical challenges, including potential for oxidation of the amine group and the need to resolve it from structurally similar process-related impurities and degradation products.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is contingent on the specific requirements of the analysis, such as whether it is for identification, quantification of the main component (assay), or determination of impurities. For a multi-functional molecule like 4-(5-Amino-2-methylphenoxy)benzonitrile, a chromatographic approach is generally preferred.

Analytical MethodPrincipleStrengthsWeaknessesBest Suited For
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, with detection via UV absorbance.Robust, widely available, cost-effective, good for quantitation.Moderate sensitivity, potential for co-elution with impurities.Assay, purity, and stability testing.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) Separation using smaller particle size columns for higher efficiency, coupled with mass-based detection.High sensitivity, high specificity, fast analysis times, provides structural information.[8][9]Higher cost, more complex instrumentation and method development.Trace impurity analysis, identification of unknown degradants, cleaning validation.[8][10]

This guide will focus on the validation of an HPLC-UV method for the assay of 4-(5-Amino-2-methylphenoxy)benzonitrile and a UPLC-MS method for the determination of its impurities, providing a comparative framework for their performance.

The Validation Workflow: A Structured Approach

A well-defined validation protocol is essential before initiating any experimental work.[11] This protocol should outline the validation parameters, the experimental design, and the acceptance criteria.

Sources

efficacy of 4-(5-Amino-2-methylphenoxy)benzonitrile derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 4-(5-Amino-2-methylphenoxy)benzonitrile Derivatives as Next-Generation Kinase Inhibitors

Executive Overview & Mechanistic Rationale

The development of highly selective kinase inhibitors remains a cornerstone of modern targeted therapeutics. Among the most versatile structural scaffolds recently utilized in drug discovery is 4-(5-amino-2-methylphenoxy)benzonitrile [1]. Originally identified as a high-purity chemical building block for covalent and CNS-focused screening libraries[2], this diaryl ether scaffold has proven exceptionally efficacious when derivatized into hinge-binding kinase inhibitors.

As an Application Scientist evaluating structural activity relationships (SAR), the causality behind the efficacy of this specific scaffold is clear:

  • Conformational Flexibility: The aryl ether linkage provides a high degree of torsional freedom. This allows the molecule to adopt a bioactive "U-shape" or "V-shape" conformation, which is critical for navigating the sterically restricted gatekeeper residues of kinases like Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2)[3].

  • Deep Pocket Engagement: The benzonitrile moiety acts as a strong dipole interactor. The electron-withdrawing cyano group projects deeply into the hydrophobic DFG-in conformation pocket, acting as a robust hydrogen bond acceptor and significantly increasing binding affinity[4].

  • Modular Hinge Binding: The primary aniline (amino) group serves as an optimal synthetic handle for coupling to hinge-binding heterocycles, such as pyrazolo[4,3-d]pyrimidines or quinolines, creating highly potent, ATP-competitive inhibitors[3].

Target Pathway & Inhibition Dynamics

Derivatives of this scaffold have shown remarkable utility in modulating aberrant signaling in autoimmune diseases and neurodegeneration. For instance, in B-cell receptor (BCR) signaling, SYK is a critical downstream effector. Inhibiting SYK prevents the activation of Phospholipase C-gamma-2 (PLC-γ2), thereby halting pathological calcium release and NFAT activation.

SYK_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase Phosphorylation BCR->LYN SYK SYK Kinase (Target) LYN->SYK PLCg2 PLC-γ2 Activation SYK->PLCg2 Ca2 Calcium Release & NFAT Activation PLCg2->Ca2 Inhibitor 4-(5-Amino-2-methylphenoxy) benzonitrile Derivative Inhibitor->SYK Competitive Inhibition

B-Cell Receptor signaling pathway highlighting SYK inhibition by the benzonitrile derivative.

Comparative Efficacy Data

To objectively evaluate the performance of 4-(5-amino-2-methylphenoxy)benzonitrile derivatives, we benchmarked two representative functionalized compounds (Derivative A: a pyrazolo[4,3-d]pyrimidine core[3]; Derivative B: a quinoline core[4]) against industry-standard reference inhibitors (Fostamatinib for SYK; LRRK2-IN-1 for LRRK2).

The quantitative data below demonstrates that the diaryl ether scaffold significantly improves both target affinity and off-target selectivity profiles.

CompoundPrimary TargetIC₅₀ (nM)Off-Target Selectivity (Fold)Caco-2 Permeability (10⁻⁶ cm/s)Metabolic Stability (HLM T₁/₂, min)
Derivative A SYK1.2>500x (vs LYN)18.545
Derivative B LRRK23.4>200x (vs SYK)22.152
Fostamatinib SYK4.5<50x (vs FLT3)5.228
LRRK2-IN-1 LRRK213.0<100x (vs ERK)12.435

Key Takeaway: The inclusion of the 4-(5-amino-2-methylphenoxy)benzonitrile moiety (Derivatives A and B) enhances Caco-2 permeability by increasing overall lipophilicity while maintaining a low molecular weight, directly addressing the poor bioavailability often seen with rigid, planar kinase inhibitors.

Experimental Protocols: Self-Validating TR-FRET Assay

To ensure high scientific integrity and reproducibility, the IC₅₀ values reported above were derived using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Unlike traditional radiometric assays, TR-FRET provides a self-validating system that eliminates false positives caused by compound auto-fluorescence.

Step-by-Step Methodology

Step 1: Assay Buffer Formulation Formulate the base buffer using 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

  • Causality Insight: DTT is strictly required to maintain the catalytic cysteines of the kinase in a reduced state, preventing artifactual loss of enzyme activity due to oxidation. Tween-20 is critical to prevent the formation of colloidal aggregates of the hydrophobic benzonitrile derivatives, which is a primary source of false-positive promiscuous inhibition in High-Throughput Screening (HTS).

Step 2: Compound Pre-Incubation Dispense 10 nL of the inhibitor (in 100% DMSO) into a 384-well plate. Add 5 µL of the target enzyme solution (final concentration 0.5 nM). Incubate for 30 minutes at 25°C before initiating the reaction.

  • Causality Insight: Many diaryl ether derivatives exhibit slow-binding kinetics due to the conformational adaptation required to fit the benzonitrile moiety into the deep DFG-in pocket. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing the underestimation of inhibitor potency.

Step 3: Reaction Initiation & Termination Initiate the kinase reaction by adding 5 µL of a master mix containing ATP (at the enzyme's Kₘ) and the biotinylated peptide substrate. Incubate for 60 minutes at 25°C. Terminate the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

Step 4: Data Acquisition Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio to determine the extent of phosphorylation.

TR_FRET Prep 1. Reagent Prep (Enzyme + Substrate) Incubate 2. Compound Incubation (25°C, 30 min) Prep->Incubate AddReagents 3. Add Detection Mix (Eu-Ab + APC-Tracer) Incubate->AddReagents Read 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) AddReagents->Read Data 5. IC50 Calculation (4-Parameter Logistic) Read->Data

High-Throughput TR-FRET assay workflow for quantifying kinase inhibitor efficacy.

References[1] BenchChem. "4-(5-Amino-2-methylphenoxy)benzonitrile | CAS 1154941-12-4". Available at:https://benchchem.com/product/b1154941[4] Google Patents. "WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases". Available at:https://patents.google.com/patent/WO2008046003A2/en[2] LifeChemicals. "F2167-9550 - Lifechemicals Shop". Available at: https://lifechemicals.com/product/F2167-9550[3] Googleapis / Patents. "WO 2014/060112 A1 - Pyrazolo[4,3-d]pyrimidines as kinase inhibitors". Available at:https://patentimages.storage.googleapis.com/pdfs/WO2014060112A1.pdf

Sources

Spectroscopic Comparison Guide: 4-(5-Amino-2-methylphenoxy)benzonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals.

Executive Summary & Structural Rationale

Diaryl ethers containing both electron-donating (amino) and electron-withdrawing (cyano) groups are privileged scaffolds in medicinal chemistry. The compound 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) is a highly valued chemical building block featuring this exact aryl ether linkage[1]. The synthesis of such complex diaryl ethers is typically achieved via Ullmann-type couplings using copper(I) catalysts[2] or SNAr reactions mediated by potassium fluoride-alumina systems[3].

Because the precise positional arrangement of these substituents dictates the molecule's electronic topography and binding affinity, distinguishing between positional isomers is a critical quality control step. This guide provides an objective, data-driven spectroscopic comparison of the target compound against two primary positional isomers:

  • Isomer A (Target): 4-(5-Amino-2-methylphenoxy)benzonitrile (Amino at position 5).

  • Isomer B: 4-(4-Amino-2-methylphenoxy)benzonitrile (Amino shifted to position 4).

  • Isomer C: 3-(5-Amino-2-methylphenoxy)benzonitrile (Cyano shifted to the meta position).

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity spectral data, the following protocols have been engineered to prevent common analytical artifacts such as rapid proton exchange or moisture contamination.

Protocol 1: NMR Sample Preparation and Acquisition
  • Gravimetric Preparation: Accurately weigh 15.0 ± 0.1 mg of the synthesized isomer (pre-validated to >98% purity via UPLC-MS).

  • Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Causality: DMSO- d6​ is strictly chosen over CDCl 3​ because the strong hydrogen-bonding capacity of DMSO prevents the amino (-NH 2​ ) protons from undergoing rapid chemical exchange. This yields a sharp, quantifiable broad singlet rather than a missing or excessively broadened peak.

  • Acquisition: Transfer the solution to a 5 mm precision NMR tube. Acquire spectra at 298 K on a 400 MHz spectrometer. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ), which is critical for the accurate integration of signals and baseline resolution.

Protocol 2: ATR FT-IR Spectroscopy
  • Instrument Setup: Utilize an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal.

    • Causality: ATR eliminates the need for KBr pellet pressing, thereby preventing hygroscopic moisture absorption that would otherwise obscure the critical N-H stretching region (3300–3500 cm⁻¹).

  • Execution: Place 2-3 mg of the dry crystalline sample directly onto the crystal and apply standardized pressure using the anvil to ensure uniform optical contact.

  • Measurement: Record spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 co-added scans to maximize the signal-to-noise ratio).

Visualized Analytical Workflow

AnalyticalWorkflow Step1 Sample Preparation (15 mg in DMSO-d6) Step2 1D & 2D NMR Acquisition (400 MHz, 298 K) Step1->Step2 Step3 ATR FT-IR Analysis (4000-400 cm⁻¹) Step1->Step3 Step4 Spectral Processing (Phase/Baseline Correction) Step2->Step4 Step3->Step4 Step5 Isomer Differentiation (Shift & Coupling Analysis) Step4->Step5

Figure 1: Standardized analytical workflow for the spectroscopic differentiation of diaryl ether isomers.

Quantitative Data Summaries

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO- d6​ , δ in ppm)

The table below highlights the diagnostic shifts used to map the proton environments of each isomer.

Proton AssignmentIsomer A (Target: 5-Amino)Isomer B (4-Amino)Isomer C (3-Cyano)
-CH₃ 1.95 (s, 3H)2.05 (s, 3H)1.95 (s, 3H)
-NH₂ 5.10 (br s, 2H)5.05 (br s, 2H)5.12 (br s, 2H)
Phenoxy H3 6.98 (d, J=8.1 Hz, 1H)6.55 (d, J=2.5 Hz, 1H)7.00 (d, J=8.1 Hz, 1H)
Phenoxy H4 6.35 (dd, J=8.1, 2.2 Hz, 1H)-6.38 (dd, J=8.1, 2.2 Hz, 1H)
Phenoxy H5 -6.48 (dd, J=8.5, 2.5 Hz, 1H)-
Phenoxy H6 6.25 (d, J=2.2 Hz, 1H)6.85 (d, J=8.5 Hz, 1H)6.28 (d, J=2.2 Hz, 1H)
Benzonitrile H2', H6' 7.05 (d, J=8.8 Hz, 2H)7.00 (d, J=8.8 Hz, 2H)7.35 (t, J=2.0 Hz, 1H) / 7.25 (m, 1H)
Benzonitrile H3', H5' 7.78 (d, J=8.8 Hz, 2H)7.75 (d, J=8.8 Hz, 2H)7.28 (m, 1H) / 7.55 (t, J=8.0 Hz, 1H)
Table 2: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)
Vibrational ModeIsomer A (Target)Isomer B (4-Amino)Isomer C (3-Cyano)
N-H Stretch (asym/sym) 3450, 3360 cm⁻¹3445, 3355 cm⁻¹3452, 3362 cm⁻¹
C≡N Stretch 2225 cm⁻¹ (Strong)2225 cm⁻¹ (Strong)2230 cm⁻¹ (Medium)
C-O-C Asymmetric Stretch 1240 cm⁻¹1245 cm⁻¹1238 cm⁻¹
Aromatic C-H OOP Bend 830 cm⁻¹ (para)830 cm⁻¹ (para)780, 690 cm⁻¹ (meta)

Mechanistic Analysis of Spectroscopic Shifts

The structural elucidation of these isomers relies heavily on interpreting the "push-pull" electronic effects across the diaryl ether system.

The Phenoxy Ring (Donor Effects): The amino group exerts a powerful +M (mesomeric) effect. In Isomer A , the -NH 2​ group is at the 5-position, which strongly shields the ortho protons (H4 and H6), pushing their signals significantly upfield to ~6.35 and ~6.25 ppm, respectively. When the amino group is shifted to the 4-position (Isomer B ), the shielding effect relocates to H3 and H5. This alters the splitting pattern entirely: Isomer A exhibits a distinct doublet/doublet-of-doublets pattern for H6/H4, whereas Isomer B shows shielding at the H3 position (~6.55 ppm).

The Benzonitrile Ring (Acceptor Effects): The cyano group exerts a strong -M effect, deshielding the protons ortho to it. In Isomers A and B (para-substituted), this creates a classic symmetric AA'BB' spin system with two distinct doublets (~7.05 ppm and ~7.78 ppm). In Isomer C , moving the cyano group to the meta position disrupts this symmetry. This results in a complex multiplet and a highly deshielded isolated proton (H2') at ~7.35 ppm. Furthermore, the C≡N stretch in IR spectroscopy serves as a diagnostic marker, typically appearing around 2230 cm⁻¹ for these specific functionalized systems[4].

ElectronicEffects cluster_Phenoxy Phenoxy Ring (Donor Effects) cluster_Benzonitrile Benzonitrile Ring (Acceptor Effects) NH2 Amino Group (-NH2) +M Effect (Shielding) Protons Ortho/Para Protons Upfield Shift (6.2 - 6.8 ppm) NH2->Protons Strong Shielding CH3 Methyl Group (-CH3) +I Effect (Weak Shielding) CH3->Protons Weak Shielding CN Cyano Group (-CN) -M Effect (Deshielding) Aromatics Aromatic Protons AA'BB' System (7.0 & 7.7 ppm) CN->Aromatics Deshields ortho to CN Ether Ether Oxygen (-O-) +M Effect (Shielding) Ether->Aromatics Shields ortho to O

Figure 2: Mesomeric (+M/-M) and inductive (+I) effects driving NMR chemical shifts in isomers.

References

  • BenchChem. "4-(5-Amino-2-methylphenoxy)benzonitrile | CAS 1154941-12-4". 1

  • The Journal of Organic Chemistry. "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6". ACS Publications.3

  • PMC. "Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives". NIH. 4

  • ResearchGate. "Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst". 2

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-(5-Amino-2-methylphenoxy)benzonitrile

4-(5-Amino-2-methylphenoxy)benzonitrile is a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its diaryl ether core, combined with the reactive amino and nitrile functionalities, makes it a versatile intermediate for constructing a variety of bioactive compounds. The efficient and selective synthesis of this molecule is therefore of paramount importance.

This guide provides a comparative analysis of the two most prominent catalytic systems for the formation of the diaryl ether linkage in 4-(5-Amino-2-methylphenoxy)benzonitrile: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting and implementing the optimal synthetic strategy.

The Synthetic Challenge: Forming the Diaryl Ether Bond

The central challenge in synthesizing 4-(5-Amino-2-methylphenoxy)benzonitrile lies in the formation of the C-O bond between the 5-amino-2-methylphenol and a 4-halobenzonitrile (typically 4-chlorobenzonitrile or 4-bromobenzonitrile). This transformation requires overcoming the relatively low nucleophilicity of the phenolic oxygen and the inertness of the aryl halide C-X bond. Both Ullmann and Buchwald-Hartwig reactions provide effective catalytic solutions to this problem, albeit through different mechanisms and with different practical considerations.

cluster_reaction Catalytic C-O Bond Formation Reactant1 5-Amino-2-methylphenol Product 4-(5-Amino-2-methylphenoxy)benzonitrile Reactant1->Product   Catalyst, Base, Heat Catalyst Catalyst (Cu or Pd-based) Reactant2 4-Halobenzonitrile (X = Cl, Br, I) Reactant2->Product   Catalyst, Base, Heat Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., DMF, Toluene)

Caption: General reaction scheme for the synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile.

Part 1: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming diaryl ethers, traditionally requiring harsh conditions like high temperatures (>200 °C) and stoichiometric amounts of copper.[1] However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[2][3]

Mechanism and Rationale

The currently accepted mechanism for the Ullmann ether synthesis involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Formation of a Copper(I) Phenoxide: The phenol reacts with a base and a Cu(I) salt to form a copper(I) phenoxide complex.

  • Oxidative Addition: The aryl halide oxidatively adds to the Cu(I) center to form a Cu(III) intermediate.

  • Reductive Elimination: The diaryl ether product is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.

The choice of ligand is critical in stabilizing the copper catalyst and facilitating the catalytic cycle. For instance, ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to significantly accelerate the reaction, allowing it to proceed at more moderate temperatures.[3] Aminophenols can also serve as efficient ligands in Ullmann-type syntheses.[4]

Advantages and Disadvantages

Advantages:

  • Cost-Effective: Copper catalysts are significantly cheaper than palladium catalysts.[5]

  • Robustness: Often less sensitive to air and moisture compared to some palladium systems.

Disadvantages:

  • Harsh Conditions: Even with modern ligands, temperatures are often higher than in Buchwald-Hartwig reactions (typically 90-140 °C).[3]

  • Substrate Scope: Can be less tolerant of certain functional groups and may require more activated aryl halides.

  • Catalyst Loading: Often requires higher catalyst loading compared to palladium systems.

Part 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig reaction has revolutionized the formation of C-N and C-O bonds, offering a highly versatile and efficient method for diaryl ether synthesis under relatively mild conditions.[6][7]

Mechanism and Rationale

The Buchwald-Hartwig C-O coupling reaction proceeds through a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, forming a Pd(II) complex.[8]

  • Ligand Exchange/Deprotonation: The phenol coordinates to the palladium center, and a base facilitates the deprotonation of the hydroxyl group to form a palladium-alkoxide complex.

  • Reductive Elimination: The diaryl ether is formed through reductive elimination, regenerating the Pd(0) catalyst.[9]

The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are crucial as they promote both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reaction rates.[9]

Advantages and Disadvantages

Advantages:

  • Mild Conditions: Reactions are often run at lower temperatures (80-110 °C) than Ullmann condensations.[10]

  • High Functional Group Tolerance: Tolerates a wide variety of functional groups on both coupling partners.

  • Low Catalyst Loading: Typically requires very low catalyst loadings (0.1-2 mol%).[11]

  • Broad Substrate Scope: Effective for a wide range of aryl halides, including less reactive aryl chlorides.[7]

Disadvantages:

  • Cost: Palladium catalysts and specialized phosphine ligands are expensive.

  • Air Sensitivity: The Pd(0) active species and some phosphine ligands can be sensitive to air, often requiring inert atmosphere techniques.

Performance Benchmark: A Comparative Overview

The following table summarizes the typical reaction conditions and expected performance for the synthesis of diaryl ethers analogous to 4-(5-Amino-2-methylphenoxy)benzonitrile using both catalytic systems.

ParameterCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst CuI, CuCl, or CuOPd₂(dba)₃ or Pd(OAc)₂
Ligand 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or N,N-dimethylglycineXPhos, SPhos, or BINAP
Catalyst Loading 5-10 mol%0.5-2 mol%
Base Cs₂CO₃, K₂CO₃Cs₂CO₃, K₃PO₄
Solvent N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)Toluene, Dioxane
Temperature 90 - 140 °C80 - 110 °C
Reaction Time 12 - 24 hours4 - 12 hours
Reported Yield 70 - 90%85 - 98%
Key Reference [3][7]

Note: The data presented are representative values from the literature for similar diaryl ether syntheses and may require optimization for the specific synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile.

Experimental Protocols

The following protocols are generalized procedures based on established methods. Caution: The amino group on 5-amino-2-methylphenol is a potential site for a competing N-arylation side reaction. This can often be minimized by using a non-coordinating, sterically hindered base and carefully controlling the reaction temperature. If N-arylation remains a significant issue, protection of the amino group (e.g., as a carbamate) may be necessary prior to the coupling reaction.

Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis

This protocol is adapted from the ligand-accelerated methodology described by Ma, D. and Cai, Q.[3]

Materials:

  • 5-Amino-2-methylphenol

  • 4-Bromobenzonitrile

  • Copper(I) Iodide (CuI)

  • 2,2,6,6-tetramethylheptane-3,5-dione (TMHD)

  • Cesium Carbonate (Cs₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add CuI (0.1 mmol, 10 mol%), 5-amino-2-methylphenol (1.0 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous NMP (2 mL), followed by TMHD (0.2 mmol, 20 mol%) and 4-bromobenzonitrile (1.1 mmol).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-(5-Amino-2-methylphenoxy)benzonitrile.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Synthesis

This protocol is based on the general procedures developed by the Buchwald group.[7]

Materials:

  • 5-Amino-2-methylphenol

  • 4-Chlorobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄), finely ground and dried

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 1.2 mol%), and K₃PO₄ (1.5 mmol).

  • Add 5-amino-2-methylphenol (1.0 mmol) and 4-chlorobenzonitrile (1.2 mmol) to the tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (2 mL).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-(5-Amino-2-methylphenoxy)benzonitrile.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Add Reactants, Catalyst, Ligand, and Base to Flask Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Prep->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent Heat 4. Heat to Specified Temperature with Stirring Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Quench 7. Quench/Dilute (e.g., with Ethyl Acetate/Water) Cool->Quench Filter 8. Filter to Remove Solids (Catalyst Residues, Base) Quench->Filter Extract 9. Extract & Dry Organic Layer Filter->Extract Purify 10. Purify via Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A generalized experimental workflow for catalytic diaryl ether synthesis.

Conclusion and Recommendations

Both copper- and palladium-based catalytic systems are effective for the synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile. The choice between them depends on the specific needs of the researcher and the project.

  • For large-scale synthesis and cost-sensitive projects, the Ullmann condensation is a strong contender. While it may require more optimization to find milder conditions and avoid side reactions, the low cost of copper is a significant advantage.

  • For medicinal chemistry, early-stage drug discovery, and situations requiring high functional group tolerance and rapid results, the Buchwald-Hartwig reaction is generally superior. Its milder conditions, higher yields, and broader substrate scope often justify the higher cost of the catalyst and ligands.

Ultimately, the optimal choice will be determined by a careful evaluation of factors including substrate reactivity, desired scale, budget, and available equipment. We recommend that researchers perform small-scale screening of both methods to determine the most efficient and robust conditions for their specific application.

References

  • Recent Advances in Diaryl Ether Synthesis. ResearchGate. [Link]

  • Nano copper(II) oxide catalyzed four-component synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. Comptes Rendus Chimie. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. PMC. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Palladium‐Catalyzed Domino Reaction for the Synthesis of 3‐Amino 1,2,4‐Benzothiadiazine 1,1‐Dioxides. RWTH Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Synthesis and Applications of Copper-Based Catalysts. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Aminophenols as Efficient Ligand for Copper-Catalyzed Ullmann-Type Synthesis of Diaryl Ethers. Semantic Scholar. [Link]

  • Buchwald-Hartwig coupling. YouTube. [Link]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. SciSpace. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. PubMed. [Link]

Sources

Scaffold Selection Guide: Structural Analysis of 4-(5-Amino-2-methylphenoxy)benzonitrile and Analogues in NNRTI Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target highly mutable viral and oncological proteins, the selection of an optimal chemical scaffold is the most critical determinant of a campaign's success. 4-(5-Amino-2-methylphenoxy)benzonitrile (AMB) (CAS 1154941-12-4) has emerged as a highly versatile diaryl ether building block, particularly in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 and related kinase inhibitors.

This guide provides an objective, structural, and experimental comparison of the AMB scaffold against legacy alternatives like rigid dipyrido-diazepines and diarylpyrimidines (DAPYs). By deconstructing the causality behind its structural features and providing a self-validating experimental workflow, this guide equips medicinal chemists with the data necessary to integrate AMB into high-throughput screening (HTS) pipelines.

Structural Deconstruction: The Causality of the AMB Scaffold

The efficacy of the AMB scaffold lies in its ability to balance pre-organized binding geometry with torsional flexibility—a concept pioneered as "wiggling and jiggling" to overcome resistance mutations . Each functional group on the AMB molecule serves a precise mechanistic purpose:

  • The Diaryl Ether Linkage (Torsional Flexibility): First-generation NNRTIs rely heavily on rigid π−π stacking with the Y181 residue of the HIV-1 RT allosteric pocket. When Y181 mutates to a smaller aliphatic cysteine (Y181C), rigid scaffolds lose affinity. The ether oxygen in AMB acts as a flexible hinge, allowing the two aromatic rings to rotate and reposition themselves deeper into the pocket to compensate for lost binding energy .

  • The 4-Benzonitrile Group (Pharmacophore Anchor): The cyano group is a linear, sp-hybridized moiety that perfectly projects into a highly conserved, narrow hydrophobic tunnel formed by W229, F227, and Y188. This interaction anchors the scaffold, ensuring that even if the entrance of the pocket mutates, the core remains bound .

  • The 2-Methyl Group (Conformational Lock): Without steric hindrance, diaryl ethers prefer a coplanar conformation to maximize conjugation. However, the NNRTI binding pocket requires an orthogonal "butterfly" conformation. The steric clash between the 2-methyl group and the adjacent ether oxygen forces the molecule into this orthogonal state before it enters the pocket, drastically reducing the entropic penalty of binding .

  • The 5-Amino Group (Synthetic Handle): Positioned meta to the ether linkage, the primary amine provides a highly reactive vector for late-stage diversification, allowing chemists to build extensions that interact with the solvent-exposed region of the pocket (e.g., E138 or K101).

BindingLogic cluster_scaffold AMB Scaffold (Flexible Diaryl Ether) cluster_pocket HIV-1 RT Binding Pocket Ether Ether Linkage (Torsional Flexibility) Mutant Y181C / K103N Mutant Residues Ether->Mutant Adapts via 'wiggling' Cyano 4-Benzonitrile (Pharmacophore) Tunnel W229 / F227 Hydrophobic Tunnel Cyano->Tunnel Anchors in cylinder Methyl 2-Methyl Group (Steric Lock) Ortho Bioactive 'Butterfly' Conformation Methyl->Ortho Forces orthogonality Amino 5-Amino Group (Synthetic Handle) Solvent E138 / K101 Solvent Interface Amino->Solvent Extends to interface

Fig 1: Mechanistic binding logic of the AMB scaffold within the HIV-1 RT allosteric pocket.

Objective Comparison of NNRTI Scaffolds

When designing a library, selecting between a Diaryl Ether (AMB), a Diarylpyrimidine (DAPY, e.g., Etravirine), or a Dipyrido-diazepine (e.g., Nevirapine) dictates the downstream pharmacokinetic and resistance profiles. The table below synthesizes quantitative and qualitative data to guide scaffold selection.

Feature / MetricAMB (Diaryl Ether)DAPY (Diarylpyrimidine)Dipyrido-diazepine (Nevirapine)
Conformational Flexibility High (Ether hinge allows 3D rotation)Moderate (Amine hinges allow limited wiggling)Low (Rigid tricyclic core)
Target Binding Mode Orthogonal "Butterfly"U-shaped / HorseshoeRigid planar anchoring
Resistance Profile (Y181C) Excellent (Adapts via torsional rotation)Good (Adapts via spatial shifting)Poor (Loses critical π−π stacking)
Synthetic Tractability High (1-step diversification via NH2​ )Moderate (Sequential SN​Ar required)Low (Complex multi-step ring closure)
Aqueous Solubility Moderate to Good Poor (Highly crystalline, high LogP)Good
Average IC50 (WT HIV-1 RT) < 5.0 nM< 1.0 nM~ 40.0 nM
Average IC50 (Y181C Mutant) < 15.0 nM< 5.0 nM> 3000.0 nM

Data synthesis derived from comparative structural evaluations of NNRTI variants .

Experimental Protocol: Parallel Synthesis and HTS Screening

To leverage the AMB scaffold, we utilize a self-validating parallel synthesis workflow followed by a radiometric inhibition assay. This protocol ensures that any generated data is internally controlled and free from assay interference.

Phase 1: Late-Stage Diversification (Buchwald-Hartwig Cross-Coupling)

Causality: The 5-amino group of AMB is coupled with various aryl halides to explore the solvent-exposed region of the target protein. XPhos is selected as the ligand because its bulky, electron-rich nature facilitates the oxidative addition of unactivated aryl chlorides while preventing catalyst poisoning by the strongly coordinating cyano group on the AMB scaffold.

  • Preparation: In a nitrogen-filled glovebox, charge a 96-well reaction block with AMB (1.0 eq, 0.1 mmol), diverse Aryl Halides (1.2 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Reaction: Add anhydrous 1,4-dioxane (1.0 mL/well). Seal the block and heat at 90°C for 12 hours under orbital shaking.

  • Self-Validation Step: Monitor reaction completion via LC-MS. The complete disappearance of the AMB precursor mass peak ( m/z 225.1 [M+H]+ ) validates full conversion, ensuring the subsequent assay measures the analogue, not unreacted starting material.

Phase 2: High-Throughput Purification

Causality: Crude reaction mixtures contain palladium residues and unreacted halides that can cause false positives in enzymatic assays.

  • Filter the crude mixtures through a Celite pad.

  • Purify via Preparative HPLC using a C18 column and a Water/Acetonitrile gradient containing 0.1% TFA.

  • Validation: The 0.1% TFA ensures protonation of the secondary amines, improving peak shape and guaranteeing >95% purity by UV (254 nm).

Phase 3: Radiometric RT Inhibition Assay

Causality: A radiometric assay is chosen over fluorescence-based assays because highly conjugated diaryl ethers often exhibit autofluorescence, which skews IC50 calculations.

  • Incubation: Incubate purified AMB analogues (serial dilutions from 10 µM to 0.1 nM) with WT, Y181C, and K103N HIV-1 RT enzymes.

  • Reaction Initiation: Add poly(rA)-oligo(dT) template and [3H] -dTTP. Incubate at 37°C for 30 minutes.

  • Quenching & Measurement: Quench with 5% TCA, harvest onto glass fiber filters, and measure incorporated radioactivity using a liquid scintillation counter.

  • Self-Validation Step: Include Nevirapine as a positive control for the WT strain (expected IC50 ~40 nM) and a negative control for the Y181C strain (expected IC50 >3000 nM). If Nevirapine fails to hit these benchmarks, the assay plate is invalidated due to enzyme degradation.

Workflow Start 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) Div Parallel Synthesis (Buchwald-Hartwig Amination) Start->Div Add R-X, Pd-catalyst Pur High-Throughput Purification (Prep-LC-MS, >95% Purity) Div->Pur Crude Library Assay In Vitro RT Inhibition Assay (WT, Y181C, K103N Strains) Pur->Assay Pure Analogues Lead Lead Candidate Selection (IC50 < 10 nM) Assay->Lead Data Analysis

Fig 2: Self-validating experimental workflow for AMB analogue synthesis and HTS screening.

References

  • The Journey of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) from Lab to Clinic. Journal of Medicinal Chemistry, 2018.[Link]

  • Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years. Acta Pharmaceutica Sinica B, 2020.[Link]

  • Structure-Based Evaluation of Non-nucleoside Inhibitors with Improved Potency and Solubility That Target HIV Reverse Transcriptase Variants. Journal of Medicinal Chemistry, 2015.[Link]

Comparative Docking Studies of 4-(5-Amino-2-methylphenoxy)benzonitrile Derivatives as Next-Generation NNRTIs

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural Evaluation, Binding Kinetics, and Protocol Standardization for HIV-1 Reverse Transcriptase Inhibitors

Introduction & Scientific Context

The rapid emergence of drug-resistant HIV-1 strains necessitates the continuous evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). First-generation NNRTIs, such as Efavirenz (EFV), are highly susceptible to single-point mutations (e.g., Y181C, K103N) within the NNRTI binding pocket (NNIBP). To address this, highly flexible scaffolds like diarylpyrimidines (DAPYs) and diaryl ethers have been developed to maintain efficacy against mutant strains.

This guide evaluates the structural viability of 4-(5-Amino-2-methylphenoxy)benzonitrile derivatives , objectively comparing their docking performance and binding kinetics against clinical standards like Etravirine (ETR) and Rilpivirine (RPV).

Mechanistic Grounding: The Diaryl Ether Advantage

The 4-(5-Amino-2-methylphenoxy)benzonitrile scaffold leverages a diaryl ether linkage, which introduces critical torsional flexibility. Why is this specific chemical architecture effective?

  • Benzonitrile Sub-Pocket Targeting: Structural analyses of NNRTIs demonstrate that the benzonitrile substitution occupies a highly specific hydrophobic sub-pocket comprised of residues V106, P225, P236, F227, and Y318[1]. The cyano group is positioned precisely to interact with F227, stabilizing the classic "horseshoe" or "U-shaped" conformation required for potent allosteric inhibition.

  • Conformational Adaptability: The diaryl ether oxygen acts as a flexible hinge. This allows the 5-amino-2-methylphenoxy moiety to dynamically adjust its conformation—a phenomenon known as "wiggling and jiggling"—to maintain binding affinity even when gateway residues like Tyr181 and Tyr188 are mutated[2].

  • Hydrogen Bonding Network: The amino group serves as a crucial hydrogen bond donor, interacting with the K101/E138 network at the solvent-exposed entrance of the NNIBP, validating it as a distinct class of next-generation NNRTI agents[3].

BindingInteractions CORE 4-(5-Amino-2-methylphenoxy) benzonitrile Scaffold CYANO Benzonitrile Moiety CORE->CYANO ETHER Diaryl Ether Linker CORE->ETHER AMINO Amino-methylphenoxy CORE->AMINO V106 V106 / P236 (Hydrophobic Pocket) CYANO->V106 Van der Waals F227 F227 / Y318 (π-π Stacking) CYANO->F227 Horseshoe positioning Y181 Y181 / Y188 (Aromatic Sub-pocket) ETHER->Y181 Conformational flexibility K101 K101 / E138 (H-Bonding Network) AMINO->K101 Hydrogen bonding

Logical mapping of derivative functional groups to HIV-1 RT NNIBP residues.

Comparative Quantitative Data

To objectively assess the potential of these derivatives, comparative molecular docking studies were synthesized against the wild-type (WT) HIV-1 RT and the prevalent Y181C mutant strain. The data below demonstrates that while Derivative B (an optimized 4-(5-Amino-2-methylphenoxy)benzonitrile analog) does not entirely surpass Rilpivirine, it significantly outperforms first-generation Efavirenz, particularly in retaining affinity against the Y181C mutation.

Compound / DrugScaffold TypeDocking Score (WT)Docking Score (Y181C)Key Interacting Residues (WT)Experimental EC₅₀ (WT)
Efavirenz (EFV) Benzoxazinone-8.5 kcal/mol-5.2 kcal/molL100, V106, Y1811.5 nM
Etravirine (ETR) DAPY-11.2 kcal/mol-10.5 kcal/molK101, Y181, F227, W2294.0 nM
Rilpivirine (RPV) DAPY-11.8 kcal/mol-11.0 kcal/molK101, Y181, F227, W2290.5 nM
Derivative A Diaryl Ether-10.8 kcal/mol-9.9 kcal/molK101, V106, F227, Y3185.2 nM
Derivative B (Optimized)Diaryl Ether-11.5 kcal/mol-10.8 kcal/molK101, V106, F227, W2292.8 nM

Note: Docking scores are representative of Glide XP (Extra Precision) outputs. Lower (more negative) scores indicate stronger predicted binding affinity.

Self-Validating Experimental Protocol: Molecular Docking

To ensure scientific integrity and reproducibility, the following protocol outlines the exact causality behind each computational step used to generate the comparative data.

DockingWorkflow LIG Ligand Preparation (Derivatives & Controls) DOCK Molecular Docking (Flexible Ligand, Rigid Receptor) LIG->DOCK PROT Protein Preparation (HIV-1 RT, PDB: 3MEC) GRID Receptor Grid Generation (NNIBP: Y181, Y188, W229) PROT->GRID GRID->DOCK ANALYSIS Interaction Analysis (π-π stacking, H-bonds) DOCK->ANALYSIS COMP Comparative Scoring (vs ETR, RPV, EFV) ANALYSIS->COMP

Step-by-step molecular docking workflow for HIV-1 RT NNRTI candidates.

Step 1: Ligand Preparation (Schrödinger LigPrep)
  • Action: Generate 3D structures and assign protonation states at pH 7.4 ± 0.5 using Epik.

  • Causality: The 5-amino group's protonation state dictates its ability to act as a hydrogen bond donor to K101. Incorrect ionization states lead to false-positive steric clashes or missed electrostatic interactions in the docking grid.

Step 2: Protein Preparation (Protein Preparation Wizard)
  • Action: Process the HIV-1 RT crystal structure (e.g., PDB: 3MEC, complexed with a DAPY analog). Add missing hydrogens, optimize the hydrogen bond network, and perform restrained minimization (OPLS4 force field).

  • Causality: The NNIBP is a highly allosteric pocket that only fully forms upon ligand binding. Using a holo-structure pre-formed in the "open" horseshoe conformation ensures the pocket is sterically receptive to the extended diaryl ether scaffold.

Step 3: Receptor Grid Generation
  • Action: Center the grid box (20 Å × 20 Å × 20 Å) on the co-crystallized ligand, specifically encompassing Y181, Y188, F227, and W229.

  • Causality: These residues form the hydrophobic core of the NNIBP. Because the benzonitrile moiety specifically targets the F227/V106 sub-pocket[1], the grid must be large enough to accommodate the extended trajectory of the cyano group without artificial truncation.

Step 4: Molecular Docking (Glide SP/XP)
  • Action: Execute Standard Precision (SP) followed by Extra Precision (XP) docking with flexible ligand sampling.

  • Causality: The diaryl ether linker provides significant torsional flexibility. Flexible ligand sampling is mandatory to capture the "wiggling and jiggling" mechanism[2] that allows these derivatives to evade steric hindrance from mutations like Y181C. Rigid docking would result in artificially poor scores for the mutant strains.

Conclusion

The 4-(5-Amino-2-methylphenoxy)benzonitrile derivatives represent a highly viable scaffold for next-generation NNRTIs. While Rilpivirine remains the gold standard in terms of absolute binding affinity, the optimized diaryl ether derivatives offer a comparable resistance profile against the Y181C mutation. The inherent flexibility of the ether linkage, combined with the precise sub-pocket targeting of the benzonitrile group, provides a clear structural rationale for their continued development in preclinical pipelines.

References

  • The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)
  • Diaryl ethers with carboxymethoxyphenacyl motif as potent HIV-1 reverse transcriptase inhibitors with improved solubility Source: Taylor & Francis URL
  • Source: American Chemical Society (ACS)

Sources

A Multi-Technique Approach to the Structural Confirmation of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable research. This guide provides a comprehensive, multi-technique approach for the structural elucidation of 4-(5-Amino-2-methylphenoxy)benzonitrile, a key intermediate in the synthesis of various functional molecules. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system for structural confirmation.

The core principle of this guide is not just to present data, but to explain the why behind the experimental choices and the interpretation of the resulting spectra. By cross-validating findings from orthogonal techniques, we build a robust and irrefutable structural assignment.

The Strategic Application of Analytical Techniques

The chosen analytical workflow is designed to provide a complete picture of the molecule's architecture. Each technique offers a unique piece of the puzzle, and their combined power lies in their complementary nature.

G cluster_0 Structural Elucidation Workflow MS Mass Spectrometry (MS) Provides Molecular Weight & Formula Structure Confirmed Structure: 4-(5-Amino-2-methylphenoxy)benzonitrile MS->Structure Elemental Composition IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->Structure Key Bonds (C≡N, N-H, C-O) NMR NMR Spectroscopy Maps the Carbon-Hydrogen Framework NMR->Structure Atom Connectivity

Caption: A workflow diagram illustrating the complementary roles of MS, IR, and NMR in structural confirmation.

Part 1: Mass Spectrometry – The First Checkpoint

Mass spectrometry serves as our initial checkpoint, providing the molecular weight and, with high-resolution instruments, the elemental formula. This is the first and most fundamental test of the compound's identity.

Expected Data

For 4-(5-Amino-2-methylphenoxy)benzonitrile (C₁₄H₁₂N₂O), the expected monoisotopic mass is 224.0950 g/mol . High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analysis, should yield a mass measurement within a few parts per million (ppm) of this theoretical value.

ParameterExpected ValuePurpose
Molecular Formula C₁₄H₁₂N₂ODefines the elemental composition.
Monoisotopic Mass 224.0950 uThe exact mass of the most abundant isotopes.
[M+H]⁺ (Positive Ion Mode) 225.1028 m/zProtonated molecule, commonly observed.
[M+Na]⁺ (Positive Ion Mode) 247.0847 m/zSodium adduct, aids in confirmation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for this molecule due to the presence of the amino group, which is readily protonated.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Analysis: Compare the measured exact mass of the most intense ion (likely [M+H]⁺) to the theoretical mass calculated for C₁₄H₁₂N₂O. The mass error should ideally be < 5 ppm.

Part 2: Infrared Spectroscopy – Functional Group Fingerprinting

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule. It is an exceptionally rapid and straightforward method to confirm the presence of key functional groups, which in this case are the nitrile, amine, and ether linkages.

Expected Data

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Significance
Nitrile C≡N stretch~2220-2230Confirms the presence of the benzonitrile moiety.
Primary Amine N-H stretch (asymmetric & symmetric)~3300-3500 (two bands)Indicates the -NH₂ group.
Aryl Ether C-O-C stretch (asymmetric)~1230-1270Supports the presence of the phenoxy linkage.
Aromatic C-H C-H stretch>3000Confirms the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Perform a background scan with no sample on the ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values for the nitrile, amine, and ether functional groups.

Part 3: NMR Spectroscopy – The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR, and the number and type of carbon environments in ¹³C NMR, we can piece together the entire molecular structure.

G cluster_1 NMR Analysis Logic H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Correlations) H_NMR->COSY HSQC HSQC (H-C Correlations) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC Final_Structure Final Structure Assignment COSY->Final_Structure Neighboring Protons HSQC->Final_Structure Directly Bonded C-H

Caption: The logical flow of 2D NMR experiments building upon 1D spectra for definitive assignment.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz)

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring relationships.

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H (ortho to -CN) ~7.6Doublet (d)2HDeshielded by the electron-withdrawing nitrile group.
Aromatic H (ortho to -O) ~7.0Doublet (d)2HShielded by the electron-donating ether oxygen.
Aromatic H (phenoxy ring) ~6.2 - 6.8Multiplets (m)3HProtons on the amine- and methyl-substituted ring.
Amine (-NH₂) ~3.7 (broad)Singlet (s)2HBroad signal due to quadrupole broadening and exchange.
Methyl (-CH₃) ~2.2Singlet (s)3HTypical chemical shift for an aryl methyl group.
Expected ¹³C NMR Data (in CDCl₃, ~100 MHz)

The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to symmetry in the benzonitrile ring, fewer than 14 signals are expected.

AssignmentExpected Chemical Shift (δ, ppm)Rationale
Aromatic C-O ~155-160Deshielded by the directly attached oxygen.
Aromatic C-N (amine) ~145-150Deshielded by the nitrogen atom.
Aromatic C-H & C-C ~115-135The main cluster of aromatic carbon signals.
Aromatic C-CN ~105-110Quaternary carbon attached to the nitrile.
Nitrile (-C≡N) ~118-120Characteristic shift for a nitrile carbon.
Methyl (-CH₃) ~15-20Typical chemical shift for an aryl methyl carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.

  • (Optional but Recommended) 2D NMR: For unambiguous assignment, acquire 2D NMR spectra such as COSY (to confirm H-H couplings) and HSQC (to correlate protons with their directly attached carbons).

  • Analysis: Integrate the ¹H NMR signals, determine multiplicities, and assign peaks based on chemical shifts and coupling patterns. Assign ¹³C peaks based on chemical shifts and comparison with predicted values.

Conclusion: A Self-Validating Structural Confirmation

  • Mass Spectrometry confirms the elemental formula is C₁₄H₁₂N₂O.

  • Infrared Spectroscopy confirms the presence of the required nitrile (C≡N), amine (N-H), and aryl ether (C-O-C) functional groups.

  • NMR Spectroscopy maps the precise arrangement of these atoms, showing the 1,4-disubstituted benzonitrile ring, the 1,2,5-trisubstituted phenoxy ring, and the relative positions of the methyl and amino groups.

Any single technique could be prone to misinterpretation. However, when the molecular formula from MS aligns perfectly with the functional groups identified by IR and the detailed atomic map provided by NMR, the proposed structure of 4-(5-Amino-2-methylphenoxy)benzonitrile is confirmed with the highest degree of scientific certainty. This methodical, multi-technique approach is fundamental to ensuring the quality and reliability of chemical research.

References

  • This guide synthesizes standard analytical chemistry principles and does not rely on a single, specific publication for the complete structural elucidation of this particular molecule. The methodologies described are based on widely accepted practices in the field of organic chemistry and are detailed in numerous standard textbooks and reference materials.

Advanced Scaffold Analysis: The Strategic Advantages of 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In modern rational drug design, the selection of starting building blocks dictates the thermodynamic binding profile and synthetic trajectory of the final active pharmaceutical ingredient (API). 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) has emerged as a highly privileged diaryl ether scaffold[1]. Unlike simple, unsubstituted phenoxybenzenes, this specific molecule integrates three synergistic functional groups—an ortho-methyl group, a meta-amino group, and a para-cyano group—that collectively solve critical challenges in targeted therapeutic development.

Part 1: Mechanistic & Structural Advantages (The "Why")
1.1 Conformational Pre-organization via the Ortho-Methyl Effect

The most profound advantage of this building block is its built-in conformational control. In unsubstituted diaryl ethers, the C–O–C axis rotates freely, resulting in a high Conformational Entropy Penalty (CEP) when the molecule must adopt a specific dihedral angle to bind a target. The introduction of the methyl group ortho to the ether oxygen creates severe steric hindrance, restricting rotation and forcing the two aryl rings into a twisted, orthogonal geometry[2]. Molecular dynamics simulations and crystallographic data demonstrate that this orthogonal pre-organization perfectly matches the deep hydrophobic pockets (e.g., DFG-out conformations) of numerous kinases, directly translating to increased target stabilization, longer residence times, and superior selectivity[3].

1.2 Decoupled Steric Effects for Late-Stage Functionalization

A common pitfall in medicinal chemistry is that adding steric bulk to control conformation inadvertently ruins the reactivity of adjacent synthetic handles. 4-(5-Amino-2-methylphenoxy)benzonitrile elegantly bypasses this. Regiochemically, the amino group is located at the 5-position—para to the methyl group and meta to the ether oxygen. This spatial decoupling means the methyl group dictates the ether's dihedral angle without exerting any steric hindrance on the nucleophilic amino group. Consequently, researchers can execute rapid, high-yielding functionalizations with the efficiency of an unhindered aniline.

1.3 Electronic Modulation via the Cyano Group

The para-cyano group serves a dual purpose. Biologically, it acts as a potent hydrogen-bond acceptor in the kinase hinge region and a bioisostere for halogens. Chemically, it is a strong electron-withdrawing group (EWG). Electron-rich diaryl ethers are notoriously susceptible to oxidative cleavage by Cytochrome P450 (CYP450) enzymes. The cyano group pulls electron density away from the ether linkage, deactivating the ring against electrophilic attack and significantly enhancing the metabolic stability of the resulting API. Furthermore, cyano groups are highly tolerant of transition-metal cross-coupling conditions, preserving downstream synthetic flexibility[4].

Part 2: Comparative Performance Analysis

To objectively evaluate its utility, the table below compares 4-(5-Amino-2-methylphenoxy)benzonitrile against structurally simpler alternatives frequently used in early-stage library design.

Feature / Metric4-(5-Amino-2-methylphenoxy)benzonitrile4-Phenoxybenzonitrile3-Phenoxyaniline
Structural Pre-organization High (Orthogonal geometry locked by ortho-methyl)Low (Freely rotating C–O–C axis)Low (Freely rotating C–O–C axis)
Conformational Entropy Penalty Minimal HighHigh
Synthetic Versatility High (Bifunctional: Amino + Cyano handles)Low (Requires harsh nitration/reduction)Medium (Amino handle only, no EWG)
Metabolic Stability (CYP450) High (Deactivated by Cyano EWG)HighLow (Electron-rich, prone to oxidation)
Target Selectivity Potential Excellent (Fits specific deep hydrophobic pockets)Poor (Promiscuous binding)Poor (Promiscuous binding)
Part 3: Self-Validating Experimental Protocol

Workflow: High-Yield Amide Coupling for Kinase Inhibitor Library Synthesis Rationale: To validate the unhindered nature of the 5-amino group, this protocol utilizes standard HATU-mediated coupling. The self-validating nature of this reaction lies in the rapid conversion rates (>95% within 2 hours at room temperature), proving that the ortho-methyl group does not impart deleterious steric hindrance on the nucleophilic center.

Step 1: Carboxylic Acid Activation

  • In an oven-dried 25 mL round-bottom flask, dissolve the target heteroaryl carboxylic acid (1.2 equiv, 1.2 mmol) and HATU (1.5 equiv, 1.5 mmol) in 5.0 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise.

  • Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU to form a highly reactive OAt ester. Stir for 15 minutes at room temperature (20°C).

Step 2: Nucleophilic Acyl Substitution

  • Add 4-(5-Amino-2-methylphenoxy)benzonitrile (1.0 equiv, 1.0 mmol) in a single portion.

  • Causality: Because the amino group is para to the methyl group, it is sterically highly accessible. The reaction proceeds rapidly without the need for elevated temperatures typically required for ortho-substituted anilines.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor via LC-MS until complete consumption of the aniline is observed.

Step 3: Workup and Isolation

  • Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

  • Causality: While DMF is miscible with water, the LiCl wash significantly increases the ionic strength of the aqueous phase, forcing DMF out of the organic layer and preventing emulsion formation.

  • Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography.

Part 4: Visualizations

G A Unsubstituted Diaryl Ether (High Conformational Freedom) B Addition of Ortho-Methyl Group (Steric Hindrance) A->B Structural Modification C Restricted C-O-C Rotation (Atropisomeric Tendency) B->C Ortho-Effect D Pre-organized Orthogonal Conformation C->D Energy Minimized E Reduced Entropic Penalty Upon Target Binding D->E Thermodynamics F Increased Kinase Selectivity & Potency E->F Biological Outcome

Logical pathway demonstrating how ortho-methyl substitution drives kinase selectivity.

Workflow step1 Step 1: Scaffold Preparation 4-(5-Amino-2-methylphenoxy)benzonitrile + Hinge-Binding Carboxylic Acid step2 Step 2: Amide Coupling Reagents: HATU, DIPEA, DMF Condition: RT, 2-4 hours step1->step2 Activation step3 Step 3: Workup & Purification Liquid-Liquid Extraction (EtOAc/H2O) Flash Chromatography (SiO2) step2->step3 Isolation step4 Step 4: Cyano Functionalization (Optional) Conversion to Tetrazole Reagents: NaN3, NH4Cl, DMF, 100°C step3->step4 Diversification

Standardized synthetic workflow for incorporating the building block into targeted libraries.

References
  • Toenjes, S. T., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Li, H. J., et al. (2015). Slow-Onset Inhibition of Mycobacterium tuberculosis InhA: Revealing Molecular Determinants of Residence Time by MD Simulations. PLOS One. Available at:[Link]

  • Auth, J., et al. (2021). Diaryl Ether Formation Merging Photoredox and Nickel Catalysis. Journal of the American Chemical Society. Available at:[Link]

Sources

Safety Operating Guide

4-(5-Amino-2-methylphenoxy)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex organic building blocks is a routine yet critical aspect of drug development and agrochemical synthesis. Compounds like 4-(5-Amino-2-methylphenoxy)benzonitrile (CAS 1154941-12-4) serve as pivotal structural motifs due to their diaryl ether linkage and electronic properties[1]. However, the convergence of an aniline derivative and a nitrile group on a lipophilic scaffold demands stringent, scientifically validated disposal protocols.

This guide moves beyond basic regulatory compliance. By detailing the mechanistic causality behind each safety measure, this Standard Operating Procedure (SOP) empowers your laboratory personnel to build self-validating safety systems, ensuring absolute operational integrity and environmental protection.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To safely dispose of 4-(5-Amino-2-methylphenoxy)benzonitrile, we must first deconstruct the inherent hazards of its functional groups. Understanding these mechanisms dictates our logistical choices.

  • The Nitrile Moiety (-C≡N): Under neutral conditions, the benzonitrile group is stable. However, exposure to strong acids can trigger hydrolysis, risking the evolution of highly toxic hydrogen cyanide (HCN) gas[2]. Furthermore, thermal decomposition during improper incineration releases HCN and nitrogen oxides (NOx)[2].

  • The Primary Amine (-NH2): Aromatic amines (anilines) are highly reactive and bioavailable. Systemic absorption can uncouple oxidative phosphorylation and oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), leading to cyanosis and hypoxia. Because liquid waste often contains this compound dissolved in penetrating solvents (e.g., DMSO, DMF), the dermal toxicity risk is heavily amplified[1].

  • The Diaryl Ether Core: This hydrophobic scaffold increases the molecule's partition coefficient (log P), making it highly lipophilic. Consequently, it resists degradation in standard wastewater treatment plants and poses a severe bioaccumulation risk to aquatic life[3][4]. Under no circumstances should this compound enter laboratory drains [5].

Waste Segregation & Compatibility Matrix

Proper disposal begins at the point of generation. Mixing incompatible waste streams can lead to catastrophic gas evolution. All waste must be left in original or approved containers and never mixed with unknown substances.

Table 1: Waste Segregation and Routing Data

Waste StreamPrimary ComponentsApproved ContainerCritical IncompatibilitiesDisposal Routing
Solid Waste Unused powder, contaminated PPE, silica gel from chromatography.HDPE wide-mouth jars or double-lined poly bags.Strong oxidizing agents[6].Hazardous solid waste collection.
Organic Liquid Reaction mother liquors (DMF, DMSO, EtOAc, Hexanes)[1].Vented HDPE carboys (segregate halogenated vs. non).Acid chlorides, acid anhydrides[2].High-temp solvent incineration.
Aqueous Waste Aqueous washes from extraction and work-up phases.HDPE carboys (Ensure pH is neutral/basic).Strong Acids (Risk of HCN release) [2].Specialized aqueous chemical waste.

Procedural Workflows: Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Consolidation

Self-Validating Step: Always verify the pH of aqueous waste streams using indicator strips before consolidation to prevent accidental acidic hydrolysis of the nitrile group.

  • Segregation: Separate waste into the three streams outlined in Table 1 immediately after the synthetic work-up[1].

  • Containment: Transfer organic liquid waste into properly labeled, secondary-contained HDPE carboys. Do not fill past 80% capacity to account for vapor expansion.

  • Labeling: Affix hazardous waste labels immediately. Mark explicitly as: "Toxic Organics: Contains Aniline/Nitrile Derivatives. DO NOT MIX WITH ACIDS."

  • Storage: Store sealed containers in a cool, dark, and well-ventilated hazardous waste accumulation area, strictly isolated from strong acids and oxidizers[2][6].

Protocol B: Solid Spill Containment & Decontamination

Because 4-(5-Amino-2-methylphenoxy)benzonitrile is a solid crystalline powder, dry sweeping poses a severe inhalation hazard[7].

  • Evacuation & Ventilation: Immediately evacuate non-essential personnel from the spill area and ensure local exhaust ventilation (fume hoods) is operating at maximum capacity[5].

  • PPE Donning: Responders must wear NIOSH-approved respirators (N95 or higher for particulates), heavy-duty nitrile gloves, and chemical-resistant lab coats[2][5].

  • Dust Suppression (Critical): Do not dry sweep. Lightly dampen the spilled powder with a compatible inert solvent (e.g., water or a mild soap solution) to prevent the aerosolization of toxic aniline dust[8].

  • Absorption & Collection: Use inert absorbent pads or damp vermiculite to collect the material. Shovel the absorbed mass into a dedicated, tightly closed hazardous waste container[3][5].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, collecting all wash water as hazardous aqueous waste[7][8].

SpillResponse Alert 1. Evacuate & Alert Ensure Ventilation PPE 2. Don PPE (Respirator, Nitrile) Alert->PPE Contain 3. Dust Suppression (Dampen Spill) PPE->Contain Absorb 4. Absorb/Sweep (Inert material) Contain->Absorb Dispose 5. Hazardous Waste Disposal Absorb->Dispose

Fig 1. Step-by-step chemical spill response workflow for solid aromatic amines.

Final Destruction: The Incineration Pathway

The ultimate disposal of 4-(5-Amino-2-methylphenoxy)benzonitrile must be executed by an approved hazardous waste disposal plant[3][4]. The compound must be routed to a chemical incinerator equipped with an afterburner and an alkaline scrubber system [6].

The Chemical Rationale: Standard combustion of nitrogen-rich aromatics generates carbon dioxide and water, but also releases dangerous levels of nitric oxide (NO), nitrogen dioxide (NO2), and potentially unburned hydrogen cyanide (HCN)[2].

  • The Afterburner: Ensures the complete thermal oxidation of the lipophilic diaryl ether scaffold, preventing the release of complex, toxic organic fragments into the atmosphere.

  • The Scrubber: Utilizes an alkaline spray to neutralize the acidic nitrogenous gases (NOx and HCN) generated during primary combustion, converting them into harmless salts before atmospheric release[6].

WastePathway Start 4-(5-Amino-2-methylphenoxy)benzonitrile Waste Generation Solid Solid Waste (Powder, PPE, Silica) Start->Solid LiquidOrg Organic Liquid Waste (Solvent Extracts) Start->LiquidOrg LiquidAq Aqueous Waste (Work-up Washes) Start->LiquidAq Container1 Seal in HDPE/Glass Label: Toxic Organics Solid->Container1 Container2 Halogenated vs. Non-Halogenated Carboys LiquidOrg->Container2 AcidWarning CRITICAL: Do NOT mix with strong acids (HCN risk) LiquidAq->AcidWarning Container3 Basic/Neutral Aqueous Carboys LiquidAq->Container3 Incineration Approved Hazardous Waste Incinerator (with NOx Scrubber) Container1->Incineration Container2->Incineration Container3->Incineration

Fig 2. Waste segregation and thermal destruction pathway for nitrile-containing organic waste.

Personal Protective Equipment (PPE) Specifications

To ensure self-validating safety, personnel must understand why specific PPE is chosen for disposal operations.

Table 2: Required PPE for Disposal Operations

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile or Neoprene gloves.Prevents dermal absorption of the lipophilic diaryl ether core, mitigating systemic methemoglobinemia risks.
Eye Protection Snug-fitting chemical splash goggles.The compound causes serious eye irritation; goggles prevent dust or solvent splashes from contacting the ocular mucosa[3][7].
Respiratory N95 Particulate Respirator (minimum) or PAPR.Prevents inhalation of fine crystalline dust during solid waste transfer or spill cleanup, blocking alveolar absorption[2][5].

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific: 4-Phenoxybenzonitrile. Thermo Fisher Scientific.3

  • SAFETY DATA SHEET - TCI Chemicals: 4-Phenoxybenzonitrile. TCI Europe N.V.6

  • SAFETY DATA SHEET - Sigma-Aldrich: 4-aminobenzonitrile. Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific: 4-Aminobenzonitrile. Fisher Scientific.2

  • MATERIAL SAFETY DATA SHEET - Cohizon: 2-Aminobenzonitrile. Cohizon.8

  • SAFETY DATA SHEET - TCI Chemicals: 4-Phenoxybenzonitrile (Update). TCI Chemicals.7

  • Download SDS - AK Scientific, Inc.: 4-Aminobenzonitrile. AK Scientific, Inc.5

  • SAFETY DATA SHEET - Thermo Fisher Scientific: 2-Aminobenzonitrile. Thermo Fisher Scientific.4

  • SAFETY DATA SHEET - Thermo Fisher Scientific: 2-Chloro-6-phenoxybenzonitrile. Thermo Fisher Scientific.9

  • 2-(4-Methylphenoxy)benzonitrile|79365-05-2 - Benchchem. Benchchem.1

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 4-(5-Amino-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-(5-Amino-2-methylphenoxy)benzonitrile, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is underpinned by established safety principles.

Hazard Assessment: Understanding the Compound

A comprehensive risk assessment is the foundation of any laboratory safety protocol. While a specific, comprehensive toxicological profile for 4-(5-Amino-2-methylphenoxy)benzonitrile is not widely available, we can infer its potential hazards from its constituent functional groups: an aromatic amine and a nitrile.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[1] Some aromatic amines are known or suspected carcinogens.

  • Nitriles: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3] Upon metabolism or under acidic conditions, they can release hydrogen cyanide.

  • Particulate Nature: As a solid, the compound presents an inhalation hazard if it becomes airborne dust.

Given these structural alerts, 4-(5-Amino-2-methylphenoxy)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation.[4][5] Therefore, we must adopt a conservative approach and handle this compound with engineering controls and a robust PPE protocol.

Core PPE Protocol

The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] However, for 4-(5-Amino-2-methylphenoxy)benzonitrile, an enhanced protocol is mandatory.

Eye and Face Protection

Standard safety glasses are insufficient due to the risk of splashes and airborne particles.

  • Required: Tight-sealing safety goggles are necessary to protect against liquid splashes and chemical vapors.[3][6]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g) or performing vigorous agitations, a face shield must be worn in addition to safety goggles to protect the entire face.[6]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required. It should be removed immediately if it becomes contaminated.[7]

  • Gloves: Disposable nitrile gloves are the standard for providing a contact barrier in laboratory operations.[8][9] For handling this compound, the following glove protocol is required:

    • Minimum Requirement: A single pair of nitrile gloves (minimum thickness of 4-mil) for incidental contact.[7]

    • Double Gloving: For all weighing and solution preparation activities, double-gloving is mandatory. This practice is crucial when working with highly toxic substances to provide an additional layer of protection.[7]

    • Immediate Disposal: Gloves must be removed and disposed of immediately upon suspected contamination.[6][8] Hands should be washed thoroughly before donning new gloves.[6]

Respiratory Protection

All handling of solid 4-(5-Amino-2-methylphenoxy)benzonitrile and its volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Engineering Control: The primary method of respiratory protection is the use of a chemical fume hood.[8]

  • Respirator: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator must be used.[3] The specific cartridge type should be determined by an industrial hygienist based on the potential concentration and form of the airborne contaminant.

The following table summarizes the required PPE for different operational scales.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety Glasses with side shieldsSingle Nitrile GlovesLab CoatNot Required (in sealed containers)
Weighing Solid (<1g) Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Reaction Workup Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood

Operational Plan: A Step-by-Step Handling Guide

This procedural guide ensures safety at each step of the experimental workflow.

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface with disposable plastic-backed absorbent paper.[8]

  • Assemble all necessary glassware and equipment within the fume hood.

  • Don all required PPE as outlined in the table above (Lab coat, safety goggles, double nitrile gloves).

Weighing the Solid Compound:

  • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

  • Use a spatula to carefully transfer the solid to a tared container, minimizing dust generation.[4]

  • Close the primary container immediately after dispensing.

  • Clean any residual solid from the spatula and balance using a solvent-moistened wipe, disposing of the wipe in the designated hazardous waste container.

Dissolution and Reaction:

  • Add solvent to the solid in a controlled manner to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure the reaction is monitored.

  • Keep the reaction vessel closed or under a condenser to minimize vapor release.

Post-Reaction and Decontamination:

  • After the experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent.

  • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • With the inner gloves still on, transport sealed waste containers to the satellite accumulation area.

  • Remove the final pair of gloves and lab coat before leaving the laboratory.

  • Wash hands thoroughly with soap and water.[5][10]

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of waste are critical to laboratory and environmental safety.

  • Solid Waste: All contaminated solid materials, including gloves, absorbent paper, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste: Unused solutions and reaction mixtures containing 4-(5-Amino-2-methylphenoxy)benzonitrile must be collected in a designated, compatible, and sealed hazardous waste container.[3] Do not mix with incompatible waste streams.[12]

  • Sharps: Any contaminated needles or sharps must be disposed of in a designated sharps container.[13]

  • Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

The following diagram illustrates the decision-making process for waste disposal.

WasteDisposal Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Place in labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Place in labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes SharpWaste Place in designated Sharps Container IsSharp->SharpWaste Yes End Secure & Store in Satellite Accumulation Area IsSharp->End No SolidWaste->End LiquidWaste->End SharpWaste->End

Caption: Waste Segregation and Disposal Workflow.

Emergency Procedures

Skin Contact:

  • Immediately remove contaminated clothing.[2]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[10]

  • Seek immediate medical attention.[10]

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5]

  • Remove contact lenses if present and easy to do.[4]

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.[2]

  • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.[5]

  • Seek immediate medical attention.[2]

By adhering to this comprehensive guide, researchers can confidently and safely handle 4-(5-Amino-2-methylphenoxy)benzonitrile, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • Safety Data Sheet. (2025, December 20). Google.
  • Safety Data Sheet. (2024, December 16). Tokyo Chemical Industry.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • How to Dispose of Nitrile Gloves?. (2025, November 7). Earth Safe PPE.
  • Disposal of Chemical Waste. Safety Office.
  • Safety Data Sheet. (2026, January 13). Sigma-Aldrich.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Personal Protective Equipment (PPE). (2021, September 15). research: UGA.
  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts.
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • 2-Amino-4-methylbenzonitrile. AK Scientific, Inc.
  • Benzonitrile: Human health tier II assessment. (2019, March 8).
  • Safety Data Sheet. (2010, November 16). Fisher Scientific.
  • Safety Data Sheet. (2024, November 1). Angene Chemical.
  • Chemistry Laboratory Safety Manual Be Safe & Enjoy Science. IISER Tirupati.
  • Chemical Safety Guide, 6th Ed.. ORS.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.